1-Chlorotetradecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chlorotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHWYOLIEJIAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027471 | |
| Record name | 1-Chlorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tetradecane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2425-54-9 | |
| Record name | 1-Chlorotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chlorotetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorotetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97D1SF0719 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chlorotetradecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorotetradecane, also known as myristyl chloride, is a primary alkyl chloride with the chemical formula C₁₄H₂₉Cl.[1][2] It presents as a colorless to pale yellow liquid at room temperature and possesses a mild, characteristic odor.[1][3] This organohalogen compound is a key intermediate in various industrial and organic syntheses, primarily in the manufacturing of surfactants, such as quaternary ammonium compounds.[1][4] Its long fourteen-carbon chain imparts significant hydrophobic character, making it a valuable building block for amphiphilic molecules.[1][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its key synthetic applications.
Physical and Chemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various systems.
| Property | Value |
| Molecular Formula | C₁₄H₂₉Cl |
| Molecular Weight | 232.83 g/mol |
| CAS Number | 2425-54-9 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Mild, characteristic |
| Density | 0.859 g/cm³ at 25 °C |
| Melting Point | -3 °C |
| Boiling Point | 292.9 °C at 760 mmHg |
| Flash Point | 122.5 °C |
| Solubility in Water | < 0.01 g/L at 20 °C |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and acetone |
| Refractive Index (n²⁰/D) | 1.446 - 1.448 |
| Vapor Pressure | 0.00313 mmHg at 25 °C |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques and relevant ASTM standards.
Determination of Melting Point
The melting point of this compound, which is below room temperature, is more accurately described as its freezing point. The determination of this property is crucial for understanding its solid-state behavior and for purity assessment. A standard method for determining the solidification point of industrial organic chemicals is outlined in ASTM D6875.[5][6]
Methodology:
-
Sample Preparation: A sample of this compound is placed in a clean, dry sample tube.
-
Apparatus: A suitable apparatus consists of a cooling bath, a temperature-measuring device (such as a calibrated thermistor or thermometer), and a stirring mechanism.
-
Procedure: The sample is cooled at a controlled rate while being continuously stirred. The temperature is recorded at regular intervals.
-
Data Analysis: A cooling curve (temperature versus time) is plotted. The solidification point is the temperature at which the temperature remains constant for a period, representing the phase transition from liquid to solid. For substances that supercool, the solidification point is the highest temperature reached after crystallization begins.
Determination of Boiling Point
The boiling point is a critical parameter for the purification of this compound by distillation and for its use in reactions at elevated temperatures. ASTM D1120 provides a standard test method for the boiling point of engine antifreezes, which can be adapted for industrial organic chemicals like this compound.[7]
Methodology:
-
Apparatus: A distillation apparatus is assembled, consisting of a boiling flask, a condenser, a receiving flask, and a calibrated thermometer or temperature probe placed to measure the vapor temperature.
-
Sample: A measured volume of this compound is placed in the boiling flask along with boiling chips to ensure smooth boiling.
-
Procedure: The sample is heated, and the temperature is monitored. The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses in the condenser.
-
Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure.
Determination of Density
The density of this compound is an important physical property for mass-to-volume conversions and for quality control. ASTM D4052 outlines a standard test method for the density of liquids using a digital density meter.[8][9]
Methodology:
-
Apparatus: A digital density meter, which operates on the oscillating U-tube principle, is used. The instrument must be calibrated with fluids of known density (e.g., dry air and pure water).
-
Sample Introduction: A small sample of this compound is introduced into the oscillating U-tube of the density meter. Care must be taken to avoid the introduction of air bubbles.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.
-
Temperature Control: The temperature of the sample is precisely controlled during the measurement, as density is temperature-dependent. The density is typically reported at a standard temperature, such as 25 °C.
Determination of Refractive Index
The refractive index is a characteristic property of a substance and is often used for identification and purity assessment. ASTM D1218 provides a standard test method for the refractive index of hydrocarbon liquids.[10][11]
Methodology:
-
Apparatus: A calibrated refractometer, such as an Abbe refractometer, is used. The instrument is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample, and the angle of refraction is measured. This is used to determine the refractive index.
-
Temperature Control: The temperature of the prism and the sample is maintained at a constant, specified temperature (e.g., 20 °C) using a circulating water bath, as the refractive index is temperature-sensitive.
Chemical Reactivity and Applications
As a primary alkyl chloride, the reactivity of this compound is dominated by nucleophilic substitution reactions at the carbon atom bearing the chlorine atom.[1] The long alkyl chain makes it a valuable hydrophobic building block in organic synthesis.
Synthesis of this compound
A common laboratory and industrial method for the synthesis of this compound is the reaction of 1-tetradecanol with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrogen chloride.[1] The use of thionyl chloride is often preferred in a laboratory setting due to the clean reaction byproducts (SO₂ and HCl), which are gases and can be easily removed.
Caption: Synthesis of this compound from 1-Tetradecanol.
Application in Surfactant Synthesis
A major application of this compound is in the synthesis of cationic surfactants, specifically quaternary ammonium salts.[12] These compounds are widely used as disinfectants, fabric softeners, and phase-transfer catalysts. The synthesis involves the reaction of this compound with a tertiary amine, such as trimethylamine.
Caption: Synthesis of a Cationic Surfactant from this compound.
Safety and Handling
This compound is considered to be a combustible liquid and may cause skin and eye irritation.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its primary utility lies in its role as a hydrophobic building block for the synthesis of surfactants and other specialty chemicals. A thorough understanding of its properties, as outlined in this guide, is essential for its safe handling and effective application in research and development. The provided experimental methodologies, based on standard techniques, offer a framework for the quality control and characterization of this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. store.astm.org [store.astm.org]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 10. store.astm.org [store.astm.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. This compound | 2425-54-9 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1-Chlorotetradecane from Tetradecanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the conversion of 1-tetradecanol to 1-chlorotetradecane. This transformation is a fundamental reaction in organic synthesis, yielding a versatile alkyl halide intermediate used in the production of surfactants, quaternary ammonium compounds, and various pharmaceutical and agrochemical agents.[1] This document details two principal and effective laboratory-scale methods: chlorination using thionyl chloride and the Appel reaction. Each method is presented with detailed experimental protocols, a comparative analysis of their advantages and disadvantages, and key safety considerations.
Overview of Synthetic Methodologies
The conversion of 1-tetradecanol, a long-chain primary alcohol, to this compound involves the substitution of the hydroxyl (-OH) group with a chlorine (-Cl) atom. The primary challenge in this transformation is the poor leaving group ability of the hydroxide ion (OH-). Therefore, the synthetic strategies detailed below focus on the in-situ conversion of the hydroxyl group into a better leaving group.
The two predominant methods for this conversion are:
-
Reaction with Thionyl Chloride (SOCl₂): A widely used and efficient method where thionyl chloride acts as both the chlorinating agent and the dehydrating agent. The byproducts of this reaction are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product purification.[2]
-
The Appel Reaction: This method utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to achieve the chlorination under mild and neutral conditions. This reaction is known for its high yields and stereospecificity (inversion of configuration at a chiral center).[3][4]
Reaction Pathways and Mechanisms
The signaling pathways, or more accurately, the reaction mechanisms for both syntheses are depicted below.
References
An In-depth Technical Guide to 1-Chlorotetradecane (CAS: 2425-54-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chlorotetradecane (CAS number 2425-54-9), a long-chain alkyl halide that serves as a critical intermediate in various chemical syntheses. This document outlines its physicochemical properties, spectroscopic profile, synthesis protocols, and key applications, with a focus on data relevant to research and development.
Core Characterization Data
This compound, also known as Myristyl chloride or Tetradecyl chloride, is a colorless to pale yellow liquid.[1][2] Its fundamental role in organic synthesis stems from the reactivity of the chlorine atom, which allows for the introduction of the C14 alkyl chain into other molecules.[1]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 2425-54-9 | [1][2] |
| Molecular Formula | C₁₄H₂₉Cl | [1][2] |
| Molecular Weight | 232.83 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Mild, characteristic chlorinated hydrocarbon odor | [2] |
| Melting Point | -3 °C | [1] |
| Boiling Point | 292.9 °C at 760 mmHg; 139-142 °C at 4 mmHg | [1] |
| Density | 0.859 g/mL at 25 °C | |
| Refractive Index | n20/D 1.446 | |
| Solubility in Water | < 0.01 g/L at 20 °C | [1] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and acetone | [2] |
| Flash Point | 109 °C (closed cup) | [3] |
| Autoignition Temperature | 230 °C | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of this compound's identity and purity. While the raw spectra require access to specialized databases, the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is confirmed.[4][5][6][7]
Synthesis Protocols
The industrial synthesis of this compound is typically achieved through the chlorination of 1-tetradecanol.[1] Other methods include the free-radical chlorination of tetradecane or the addition of hydrogen chloride to 1-tetradecene.[2]
Detailed Experimental Protocol: Chlorination of 1-Tetradecanol
This protocol describes a common laboratory-scale synthesis of this compound from 1-tetradecanol.
Materials:
-
1-Tetradecanol
-
Tosyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-tetradecanol in dichloromethane.
-
Add 4-dimethylaminopyridine to the solution and stir until it dissolves.
-
Slowly add tosyl chloride to the reaction mixture.
-
Allow the reaction to proceed at 25 °C for 96 hours with continuous stirring.[2]
-
After the reaction is complete, wash the organic phase with water in a separatory funnel to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
A reported yield for this reaction is approximately 95%.[2]
Caption: Synthesis workflow for this compound from 1-Tetradecanol.
Applications in Research and Development
This compound is a versatile chemical intermediate with several applications in industrial and research settings.
-
Surfactant Manufacturing: It is a key precursor in the synthesis of surfactants, such as dimethyldimyristyl ammonium chloride.[1][8]
-
Pharmaceutical Intermediate: The compound serves as a building block in the synthesis of more complex molecules within the pharmaceutical industry.[1]
-
Organic Synthesis: It is widely used as a starting material for introducing the tetradecyl group into various organic compounds.[2]
-
Research Applications: It has been utilized in the preparation of nonionic microemulsions and as an internal standard in analytical chemistry.[8][9]
Safety and Toxicological Information
While comprehensive toxicological data is not available, this compound is known to be an irritant.[2][3][10]
-
Health Hazards: May cause irritation to the skin, eyes, and respiratory system.[2][3][10] Prolonged exposure could lead to central nervous system depression.[2]
-
Carcinogenicity: It is not currently classified as a carcinogen by the IARC or the U.S. EPA.[2][3]
-
Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat.[3][10] Work should be conducted in a well-ventilated area.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3][10]
-
Fire Safety: It is a combustible liquid. In case of fire, use water spray, dry chemical, carbon dioxide, or appropriate foam.[3]
Reactivity and Stability
This compound is stable under normal temperatures and pressures.[3] It is incompatible with strong oxidizing agents.[3] Hazardous decomposition products upon combustion include hydrogen chloride and carbon oxides.[3]
This guide provides a foundational understanding of this compound for professionals in research and drug development. For more detailed information, consulting the cited references is recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound(2425-54-9) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound|lookchem [lookchem.com]
- 9. 1-氯十四烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound(2425-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Myristyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristyl chloride, also known as tetradecanoyl chloride, is a reactive acyl chloride derived from myristic acid, a saturated 14-carbon fatty acid. Its importance in chemical synthesis stems from its ability to introduce the myristoyl group into various molecules, a critical process in the development of pharmaceuticals, surfactants, and other specialty chemicals.[1] In the realm of drug development and biochemical research, myristoyl chloride is a key reagent for synthesizing myristoylated molecules to study biological processes such as protein N-myristoylation. This lipid modification, catalyzed by N-myristoyltransferase (NMT), is crucial for the membrane localization and function of numerous signaling proteins, including the oncoprotein Src.[2] Dysregulation of N-myristoylation is implicated in various diseases, making NMT a promising therapeutic target. This guide provides a comprehensive overview of the synthesis of myristyl chloride, detailing the reaction mechanisms of common chlorinating agents, experimental protocols, and the biological significance of protein myristoylation in cellular signaling.
Synthesis of Myristyl Chloride
The most common method for synthesizing myristyl chloride is the chlorination of myristic acid. This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. Several chlorinating agents are effective for this transformation, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃) being the most widely used.[3][4]
Comparative Analysis of Chlorinating Agents
The choice of chlorinating agent depends on several factors, including the scale of the reaction, the sensitivity of the starting material to heat, and the desired purity of the final product. Thionyl chloride is often favored for its affordability and the gaseous nature of its byproducts, which simplifies purification.[5] Oxalyl chloride is a milder reagent that can be used at room temperature, making it suitable for heat-sensitive substrates.[6] Phosphorus trichloride is also an effective reagent, though the removal of the phosphorous acid byproduct can be more challenging.[7]
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Trichloride (PCl₃) |
| Typical Yield | High (e.g., 97-99% for oleoyl chloride, 98.1% for myristoyl chloride)[4][8] | High (e.g., 86% for oleoyl chloride)[4] | Moderate to High (e.g., 60% for oleoyl chloride)[4] |
| Reaction Temperature | Room temperature to reflux (e.g., 70°C)[8][9] | Room temperature[6] | 50-60°C[7] |
| Reaction Time | Several hours (e.g., 4 hours)[8][9] | 1.5-5 hours[6] | Several hours[7] |
| Catalyst | Often DMF (catalytic)[8][9] | DMF (catalytic)[6] | None typically required |
| Byproducts | SO₂(g), HCl(g)[6] | CO₂(g), CO(g), HCl(g)[6] | H₃PO₃(s)[7] |
| Work-up | Distillation to remove excess reagent[9] | Rotary evaporation to remove volatile byproducts and excess reagent[6] | Separation of phosphorous acid, followed by purification[7] |
| Advantages | Inexpensive, gaseous byproducts simplify purification.[5] | Mild reaction conditions (room temp), volatile byproducts.[6] | Economical for large-scale synthesis.[4] |
| Disadvantages | Higher reaction temperatures may not be suitable for all substrates.[6] | More expensive than SOCl₂, potential for carcinogenic byproduct with DMF.[6] | Solid byproduct can complicate purification.[5] |
Reaction Mechanisms
The conversion of myristic acid to myristyl chloride proceeds via a nucleophilic acyl substitution reaction. The specific mechanism varies slightly depending on the chlorinating agent used.
With Thionyl Chloride (SOCl₂)
The reaction of myristic acid with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), proceeds through the formation of a reactive intermediate.
With Oxalyl Chloride ((COCl)₂)
Oxalyl chloride, in the presence of a catalytic amount of DMF, forms a highly reactive Vilsmeier reagent, which then facilitates the chlorination of the carboxylic acid.
References
- 1. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Myristoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Myristoylation and membrane binding regulate c-Src stability and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myristoyl Chloride | High-Purity Reagent Supplier [benchchem.com]
Spectroscopic Profile of 1-Chlorotetradecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-chlorotetradecane, a long-chain alkyl halide. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided, offering valuable insights for researchers in organic synthesis, materials science, and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.54 | Triplet (t) | 2H | -CH₂-Cl (C1) |
| 1.76 | Quintet (p) | 2H | -CH₂- (C2) |
| 1.26 | Multiplet (m) | 22H | -(CH₂)₁₁- (C3-C13) |
| 0.88 | Triplet (t) | 3H | -CH₃ (C14) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 45.1 | -CH₂-Cl (C1) |
| 32.8 | -CH₂- (C2) |
| 29.7 - 29.1 (multiple peaks) | -(CH₂)₁₀- (C4-C13) |
| 26.8 | -CH₂- (C3) |
| 22.7 | -CH₂- (C12) |
| 14.1 | -CH₃ (C14) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Strong | C-H stretch (asymmetric, -CH₂-) |
| 2853 | Strong | C-H stretch (symmetric, -CH₂-) |
| 1466 | Medium | C-H bend (scissoring, -CH₂-) |
| 722 | Medium | C-H bend (rocking, -(CH₂)n-) |
| 650 | Medium-Weak | C-Cl stretch |
Mass Spectrometry (MS)
Key Fragmentation Pattern (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 232/234 | < 5 | [M]⁺, [M+2]⁺ (Molecular ion peak with chlorine isotopes) |
| 91 | 100 | [C₄H₈Cl]⁺ (Base peak) |
| 57 | ~80 | [C₄H₉]⁺ |
| 43 | ~75 | [C₃H₇]⁺ |
| 71 | ~60 | [C₅H₁₁]⁺ |
| 85 | ~50 | [C₆H₁₃]⁺ |
| 41 | ~45 | [C₃H₅]⁺ |
| 55 | ~40 | [C₄H₇]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
NMR Spectroscopy
Sample Preparation:
-
Approximately 20-30 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
Instrumentation and Parameters:
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
-
¹³C NMR:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):
-
A drop of neat this compound was placed on the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
A second salt plate was carefully placed on top to create a thin liquid film between the plates.
Instrumentation and Parameters:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmission.
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32.
-
A background spectrum of the clean, empty salt plates was recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction and Ionization:
-
The sample was introduced via a Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS).
-
A capillary column (e.g., DB-5ms) was used for separation.
-
Ionization was achieved by Electron Ionization (EI) at 70 eV.
Instrumentation and Parameters:
-
Instrument: GC-MS system.
-
GC Program:
-
Injector temperature: 250 °C.
-
Oven program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.
-
-
MS Parameters:
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Mass range: m/z 40-500.
-
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.
Solubility of 1-Chlorotetradecane in Organic Solvents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-chlorotetradecane in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this guide focuses on the fundamental principles governing its solubility, qualitative descriptions from available literature, detailed experimental protocols for determining solubility, and a theoretical approach for predicting solubility using the UNIFAC group contribution model. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound and similar long-chain haloalkanes.
Introduction to this compound and its Solubility
This compound (C₁₄H₂₉Cl) is a long-chain halogenated alkane. Its molecular structure, consisting of a long, non-polar fourteen-carbon chain and a single polar carbon-chlorine bond, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility. As a largely non-polar molecule, this compound is expected to be more soluble in non-polar organic solvents where the intermolecular forces are of a similar nature (van der Waals forces). Conversely, it is practically insoluble in highly polar solvents like water.[1]
Understanding the solubility of this compound is crucial for its application in various fields, including organic synthesis, formulation development, and as an intermediate in the manufacturing of surfactants and other specialty chemicals. Proper solvent selection is critical for reaction kinetics, purification processes, and product formulation.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Examples | Qualitative Solubility | Reference |
| Polar Protic | Water | Practically Insoluble | [1] |
| Polar Protic | Ethanol | Miscible/Soluble | [1] |
| Polar Aprotic | Acetone | Miscible/Soluble | [1] |
| Non-Polar | Diethyl Ether | Miscible/Soluble | [1] |
| Non-Polar | Benzene | Soluble | |
| Non-Polar | Hexane | Soluble |
Note: "Miscible" implies solubility in all proportions. However, for a definitive understanding, experimental determination is recommended.
The solubility of similar long-chain 1-chloroalkanes, such as 1-chlorododecane and 1-chlorohexadecane, follows a similar pattern of being insoluble in water but soluble in organic solvents like ethanol and benzene.
Experimental Determination of Solubility
For precise quantitative data, experimental determination of solubility is essential. The Shake-Flask method is a widely recognized and reliable technique for determining the solubility of a liquid solute in a liquid solvent.
Experimental Protocol: Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (high purity)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Glass flasks with stoppers
-
Pipettes and syringes
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a glass flask. The presence of a distinct second phase (undissolved this compound) should be visible.
-
Equilibration: Seal the flask and place it in the thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation. If necessary, centrifugation can be used to accelerate the separation of the two phases.
-
Sampling: Carefully extract a known volume of the solvent phase (the supernatant) using a pipette or syringe. It is crucial to avoid disturbing the undissolved solute phase.
-
Analysis: Determine the concentration of this compound in the collected sample using a pre-calibrated analytical method, such as GC-FID.
-
Data Reporting: The solubility is reported as the concentration of this compound in the solvent at the specified temperature (e.g., in g/100 mL, mol/L, or mole fraction).
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Predictive Approach: UNIFAC Group Contribution Model
In the absence of experimental data, the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model provides a method for predicting the solubility of organic compounds. This group contribution method estimates the activity coefficients of components in a mixture, which can then be used to calculate phase equilibria, including solubility.
The UNIFAC model considers a molecule as a collection of functional groups. The activity coefficient is calculated based on the interactions between these groups. For this compound, the relevant functional groups are CH₃, CH₂, and a chloroalkane group (approximated as CH₂Cl).
UNIFAC Group Interaction Parameters
The interaction between different functional groups is defined by binary interaction parameters. The table below provides the necessary UNIFAC group interaction parameters for predicting the solubility of this compound in various solvents.
Table 2: UNIFAC Group Interaction Parameters (Aij) for Relevant Groups
| Group i | Group j | Aij (K) | Aji (K) |
| CH₃ | CH₂ | 0 | 0 |
| CH₃ | CH₂Cl | 49.81 | 15.68 |
| CH₂ | CH₂Cl | 49.81 | 15.68 |
| CH₃ | H₂O | 300.0 | 1300.0 |
| CH₂ | H₂O | 300.0 | 1300.0 |
| CH₂Cl | H₂O | 156.4 | 353.5 |
| CH₃ | CH₃OH | 140.1 | -5.105 |
| CH₂ | CH₃OH | 140.1 | -5.105 |
| CH₂Cl | CH₃OH | - | - |
| CH₃ | (C=O) | 476.4 | 26.76 |
| CH₂ | (C=O) | 476.4 | 26.76 |
| CH₂Cl | (C=O) | - | - |
| CH₃ | C-O-C | 114.8 | 91.0 |
| CH₂ | C-O-C | 114.8 | 91.0 |
| CH₂Cl | C-O-C | - | - |
| CH₃ | Ar-C | 61.13 | 12.45 |
| CH₂ | Ar-C | 61.13 | 12.45 |
| CH₂Cl | Ar-C | - | - |
Caption: Logical workflow for predicting solubility using the UNIFAC model.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, the effect can vary depending on the specific solute-solvent system.
-
Solvent Polarity: As a largely non-polar molecule, this compound will exhibit higher solubility in non-polar solvents.
-
Molecular Size and Shape: The long alkyl chain of this compound contributes to its non-polar character.
-
Presence of Other Solutes: The presence of other components in the solvent can affect the overall solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative experimental data is limited, a strong understanding of its solubility can be derived from its molecular structure, qualitative descriptions, and predictive models. The provided experimental protocol for the shake-flask method offers a reliable means of obtaining precise solubility data. Furthermore, the UNIFAC group contribution model serves as a valuable tool for estimating solubility when experimental data is unavailable. For professionals in research, development, and drug formulation, a thorough consideration of these principles and methods is essential for the effective application of this compound.
References
In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Chlorotetradecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorotetradecane (C₁₄H₂₉Cl), also known as myristyl chloride, is a long-chain alkyl halide utilized as a chemical intermediate in various industrial and pharmaceutical applications. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, predicting shelf-life, and controlling reaction conditions in synthetic processes. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition temperature, hazardous byproducts, and the underlying chemical mechanisms.
Thermal Stability and Decomposition Profile
This compound is a combustible liquid that is stable under normal temperatures and pressures. However, upon heating, it undergoes thermal decomposition. The process is characterized by the elimination of hydrogen chloride (HCl), a reaction known as dehydrochlorination, which is a common decomposition pathway for chloroalkanes.
Quantitative Thermal Analysis Data
The thermal decomposition of this compound can be quantitatively assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not extensively published in peer-reviewed literature, data from safety data sheets and analogous compounds provide key insights.
| Property | Value | Source(s) |
| Decomposition Temperature | 290 °C | [1] |
| Flash Point | 109 °C - 152 °C | [1][2] |
| Autoignition Temperature | 230 °C | |
| Boiling Point | 292.9 - 295 °C @ 760 mmHg | [3] |
| Melting Point | -3 °C | [1][3][4] |
Note: The range in reported flash points may be attributed to variations in experimental methods and sample purity.
Hazardous Decomposition Products
The thermal decomposition of this compound can generate a range of hazardous substances. The primary and most significant decomposition product is hydrogen chloride (HCl) , a corrosive gas. In the presence of oxygen (i.e., during combustion), other toxic and irritating fumes are produced.
Primary Hazardous Decomposition Products:
Decomposition Signaling Pathway and Logical Relationships
The thermal decomposition of this compound is initiated by the cleavage of the carbon-chlorine bond. The primary mechanism is a β-elimination reaction, which proceeds as follows:
Caption: Primary thermal decomposition pathway of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the thermal stability of this compound. The following sections outline standard methodologies for TGA, DSC, and Py-GC-MS analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the kinetics of decomposition.
Experimental Workflow for TGA:
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, it can be used to determine the enthalpy of decomposition.
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC cell.
-
Experimental Conditions:
-
Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25°C to 400°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic or exothermic peaks associated with decomposition. Integrate the peak area to determine the enthalpy of decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Workflow for Py-GC-MS:
Caption: Workflow for the analysis of decomposition products using Py-GC-MS.
Conclusion
The thermal stability of this compound is a critical consideration for its safe handling and use in chemical synthesis. Decomposition, primarily through dehydrochlorination, begins at approximately 290°C and results in the formation of 1-tetradecene and hydrogen chloride. In the presence of oxygen, further combustion can lead to the generation of carbon monoxide, carbon dioxide, and other toxic fumes. The experimental protocols outlined in this guide provide a framework for the detailed investigation of the thermal properties of this compound, enabling researchers and drug development professionals to implement appropriate safety measures and optimize process conditions.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional safety consultation. Always refer to the SDS and follow appropriate laboratory safety protocols when handling this compound.
References
- 1. 1-Hexadecyl-3-methylimidazolium Chloride|Surfactant Ionic Liquid [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ctj-isuct.ru [ctj-isuct.ru]
- 5. US4784796A - Corrosion inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
1-Chlorotetradecane as a Primary Alkyl Halide Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chlorotetradecane, a primary alkyl halide, serves as a versatile reagent and intermediate in organic synthesis. Its long aliphatic chain and reactive chloro group make it a valuable building block for the introduction of a tetradecyl moiety into a wide range of molecular scaffolds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and its applications, particularly in the synthesis of surfactants, quaternary ammonium compounds, and as an alkylating agent in the development of new chemical entities.
Introduction
This compound (also known as myristyl chloride or tetradecyl chloride) is a halogenated alkane with the chemical formula C₁₄H₂₉Cl.[1] As a primary alkyl chloride, its reactivity is characterized by the polar carbon-chlorine bond, which renders the C1 carbon electrophilic and susceptible to nucleophilic attack. This property is the foundation of its utility in a variety of nucleophilic substitution reactions.[1] This guide will explore its role in several fundamental organic transformations, including Williamson ether synthesis, Grignard reagent formation, Friedel-Crafts alkylation, and other nucleophilic substitutions.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature with a mild odor.[1] It is practically insoluble in water but miscible with many common organic solvents like ethanol, ether, and acetone.[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₉Cl | [1] |
| Molecular Weight | 232.83 g/mol | [1] |
| CAS Number | 2425-54-9 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | -3 °C | [1] |
| Boiling Point | 292.9 °C at 760 mmHg | [1] |
| Density | 0.859 g/cm³ at 25 °C | [1] |
| Flash Point | 122.5 °C (closed cup) | [2] |
| Refractive Index | 1.442 | [1] |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone | [1] |
Synthesis of this compound
Industrially, this compound is typically produced through two primary routes:
-
Free Radical Chlorination of Tetradecane: This method involves the reaction of tetradecane with chlorine gas under UV light or at elevated temperatures.[1]
-
From 1-Tetradecanol: A common laboratory and industrial synthesis involves the conversion of 1-tetradecanol to this compound using reagents such as thionyl chloride (SOCl₂) or by reaction with hydrogen chloride in the presence of a catalyst like zinc chloride.[2] One specific method involves the use of tosyl chloride and 4-dimethylaminopyridine in dichloromethane at 25°C for 96 hours, which can yield up to 95% of the product.[1]
Key Reactions and Experimental Protocols
As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions. The following sections detail the protocols for several key synthetic transformations.
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of unsymmetrical ethers by the reaction of an alkoxide with a primary alkyl halide.[3]
Reaction Scheme: R-O⁻Na⁺ + CH₃(CH₂)₁₂CH₂Cl → R-O-CH₂(CH₂)₁₂CH₃ + NaCl
Experimental Protocol: Synthesis of a Tetradecyl Ether
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DMF). Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: To the freshly prepared alkoxide solution, add this compound (1.0 eq.) dropwise via a syringe at room temperature.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Grignard Reagent Formation and Subsequent Reactions
This compound can be used to prepare the corresponding Grignard reagent, tetradecylmagnesium chloride, a potent nucleophile for forming new carbon-carbon bonds.[1]
Reaction Scheme: CH₃(CH₂)₁₂CH₂Cl + Mg --(anhydrous ether)--> CH₃(CH₂)₁₂CH₂MgCl
Experimental Protocol: Preparation of Tetradecylmagnesium Chloride
-
Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. Place magnesium turnings (1.2 eq.) in the flask.
-
Initiation: Add a small crystal of iodine to the flask. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF. Add a small portion of the this compound solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The resulting gray-black solution of tetradecylmagnesium chloride is then ready for use in subsequent reactions, such as addition to carbonyl compounds.
Friedel-Crafts Alkylation
This compound can alkylate aromatic rings in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form long-chain alkylbenzenes.[4]
Reaction Scheme: C₆H₆ + CH₃(CH₂)₁₂CH₂Cl --(AlCl₃)--> C₆H₅-CH₂(CH₂)₁₂CH₃ + HCl
Experimental Protocol: Synthesis of Tetradecylbenzene
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to absorb HCl), place the aromatic substrate (e.g., benzene, 5.0 eq.) and a Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.2 eq.) under an inert atmosphere. Cool the mixture in an ice bath.
-
Addition: Add this compound (1.0 eq.) dropwise to the stirred suspension over 30 minutes.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture to 0 °C and slowly pour it onto crushed ice. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Other Nucleophilic Substitution Reactions
This compound readily undergoes substitution reactions with a variety of nucleophiles. Table 2 summarizes some of these important transformations.
Table 2: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product | Typical Reaction Conditions |
| Cyanide (e.g., NaCN) | Pentadecanenitrile | Ethanolic solution, reflux |
| Azide (e.g., NaN₃) | 1-Azidotetradecane | DMF or DMSO, 60-80 °C |
| Ammonia (NH₃) | 1-Tetradecanamine | Ethanolic solution, sealed tube, heat |
| Phthalimide (Gabriel Synthesis) | N-Tetradecylphthalimide | DMF, base (e.g., K₂CO₃), heat |
| Trimethylamine ((CH₃)₃N) | Tetradecyltrimethylammonium chloride | Acetonitrile, sealed vessel, heat |
Experimental Protocol: Synthesis of 1-Azidotetradecane
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in N,N-dimethylformamide (DMF). Add sodium azide (1.5 eq.).
-
Reaction: Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 1-azidotetradecane can be purified by vacuum distillation. Caution: Organic azides can be explosive; handle with care and avoid heating to high temperatures.
Applications in Research and Drug Development
The long alkyl chain of this compound is of particular interest in the synthesis of molecules with specific physicochemical properties, such as amphiphilicity.
-
Surfactants and Quaternary Ammonium Compounds: this compound is a key intermediate in the production of cationic surfactants, such as tetradecyltrimethylammonium chloride and dimethyldimyristylammonium chloride.[5] These compounds have applications as antimicrobial agents, phase-transfer catalysts, and in the formulation of personal care products.
-
Drug Delivery and Formulation: The lipophilic tetradecyl chain can be incorporated into drug molecules to enhance their membrane permeability or to formulate them into lipid-based drug delivery systems.
-
Synthesis of Bioactive Molecules: As a primary alkyl halide, this compound can be used to alkylate various nucleophilic functional groups (e.g., amines, phenols, thiols) in the synthesis of complex organic molecules with potential biological activity.
Safety and Handling
This compound may cause skin, eye, and respiratory tract irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from incompatible substances.
Conclusion
This compound is a fundamental and versatile reagent in organic synthesis. Its utility as a primary alkyl halide allows for the straightforward introduction of a C₁₄ alkyl chain through a variety of well-established reaction protocols. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of its properties and reactivity is essential for the design and execution of synthetic routes to novel and functional molecules.
References
An In-depth Technical Guide to the Synthesis of 1-Chlorotetradecane via Free Radical Chlorination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective synthesis of 1-chlorotetradecane, a valuable chemical intermediate, presents a significant challenge due to the inherent lack of selectivity in classical free radical chlorination reactions of long-chain alkanes. This technical guide provides a comprehensive overview of the free radical chlorination of tetradecane, detailing the underlying mechanisms, experimental considerations, and the expected product distributions. Recognizing the limitations of traditional methods, this guide also explores more advanced and regioselective approaches to achieving terminal chlorination. Furthermore, alternative synthetic routes, such as the conversion of 1-tetradecanol, are presented as viable strategies for obtaining high-purity this compound. Detailed experimental protocols and quantitative data are summarized to provide a practical resource for laboratory synthesis.
Introduction
This compound (C₁₄H₂₉Cl) is a long-chain alkyl halide that serves as a crucial building block in the synthesis of various specialty chemicals, including surfactants, quaternary ammonium compounds, and pharmaceutical intermediates.[1][2] Its synthesis is a topic of significant interest for researchers and professionals in drug development and materials science. While free radical chlorination of the parent alkane, tetradecane, offers a direct route to this compound, the reaction is notoriously unselective, yielding a complex mixture of chlorinated isomers.[3] This lack of regioselectivity poses a significant purification challenge and diminishes the overall yield of the desired terminal product.
This guide delves into the core principles of free radical chlorination as applied to tetradecane, providing a detailed examination of the reaction mechanism and the factors governing product distribution. It further presents experimental protocols for both classical and modern chlorination techniques, alongside a discussion of alternative, more selective synthetic pathways.
Free Radical Chlorination of Tetradecane: Mechanism and Selectivity
The free radical chlorination of alkanes proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination.[4] The reaction is typically initiated by ultraviolet (UV) light or a chemical initiator, which provides the energy required to homolytically cleave a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).
Reaction Mechanism
The established mechanism for the free radical chlorination of an alkane like tetradecane is as follows:
Initiation: The process begins with the generation of chlorine radicals.
Cl₂ + hν (UV light) → 2 Cl•
Propagation: These highly reactive chlorine radicals then abstract a hydrogen atom from the tetradecane chain to form hydrogen chloride and a tetradecyl radical. This can occur at any position along the carbon chain. Subsequently, the tetradecyl radical reacts with another molecule of chlorine to produce a chlorotetradecane isomer and a new chlorine radical, which continues the chain reaction.
CH₃(CH₂)₁₂CH₃ + Cl• → CH₃(CH₂)₁₁CH₂CH₂• (primary radical) + HCl CH₃(CH₂)₁₂CH₃ + Cl• → CH₃(CH₂)₁₁CH•CH₃ (secondary radical) + HCl ...and so on for other secondary positions.
CH₃(CH₂)₁₁CH₂CH₂• + Cl₂ → CH₃(CH₂)₁₂CH₂Cl (this compound) + Cl• CH₃(CH₂)₁₁CH•CH₃ + Cl₂ → CH₃(CH₂)₁₁CHClCH₃ (2-chlorotetradecane) + Cl•
Termination: The chain reaction is terminated when two radicals combine.
Cl• + Cl• → Cl₂ CH₃(CH₂)₁₂CH₂• + Cl• → CH₃(CH₂)₁₂CH₂Cl 2 CH₃(CH₂)₁₂CH₂• → CH₃(CH₂)₂₄CH₃
Below is a Graphviz diagram illustrating the propagation steps of the free radical chlorination of tetradecane.
Regioselectivity
The major drawback of free radical chlorination is its poor regioselectivity. The chlorine radical is highly reactive and not very selective in which hydrogen atom it abstracts. However, there is a slight preference for the abstraction of hydrogens from more substituted carbons due to the greater stability of the resulting alkyl radical (tertiary > secondary > primary). In the case of a long-chain alkane like tetradecane, which possesses numerous secondary hydrogens and two primary hydrogens, this leads to a statistical mixture of all possible monochlorinated isomers.
Experimental Protocols
General Protocol for Photochemical Chlorination of Tetradecane
This protocol is a generalized procedure based on standard laboratory practices for photochemical halogenation.
Materials:
-
Tetradecane (C₁₄H₃₀)
-
Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂) as a safer alternative
-
A suitable inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)
-
A photochemical reactor equipped with a UV lamp, reflux condenser, gas inlet, and magnetic stirrer.
Procedure:
-
In the photochemical reactor, dissolve tetradecane in the inert solvent.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the radical reaction.
-
Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) to control the exothermicity of the reaction.
-
While stirring and irradiating with the UV lamp, slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise.
-
Monitor the reaction progress using gas chromatography (GC) to analyze the formation of products and the consumption of the starting material.
-
Upon completion, stop the flow of chlorine/addition of sulfuryl chloride and the UV irradiation.
-
Purge the system again with an inert gas to remove any unreacted chlorine and HCl byproduct.
-
Wash the reaction mixture with a dilute aqueous solution of sodium bicarbonate to neutralize HCl, followed by washing with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
The resulting crude product will be a mixture of chlorotetradecane isomers and unreacted tetradecane. This mixture requires separation, typically by fractional distillation under reduced pressure.
Product Analysis: The composition of the product mixture can be determined by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different chlorotetradecane isomers.[5]
Below is a Graphviz diagram illustrating a general experimental workflow for the photochemical chlorination of tetradecane.
Selective Synthesis of this compound from 1-Tetradecanol
Given the poor selectivity of free radical chlorination, a more reliable method for producing high-purity this compound is through the substitution reaction of 1-tetradecanol.[1]
Materials:
-
1-Tetradecanol (C₁₄H₂₉OH)
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl) with a catalyst like zinc chloride (ZnCl₂).
-
A suitable solvent (e.g., dichloromethane, DCM, or toluene).
Procedure (using Thionyl Chloride):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-tetradecanol in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and produces HCl and SO₂ gases, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time (typically 1-3 hours), monitoring the reaction by thin-layer chromatography (TLC) or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water to quench any unreacted thionyl chloride.
-
Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation.
Quantitative Data
The following tables summarize key physical and chemical properties of tetradecane and this compound.
Table 1: Physical Properties of Tetradecane and this compound
| Property | Tetradecane | This compound |
| Molecular Formula | C₁₄H₃₀ | C₁₄H₂₉Cl |
| Molar Mass ( g/mol ) | 198.4 | 232.83 |
| Appearance | Colorless liquid | Colorless to pale yellow liquid[1] |
| Boiling Point (°C) | 253.6 | ~292.9 at 760 mmHg[1] |
| Melting Point (°C) | 5.9 | -3[1] |
| Density (g/cm³) | 0.763 | ~0.86[1] |
Table 2: Reactivity and Selectivity in Free Radical Chlorination
| C-H Bond Type | Relative Reactivity (Approx.) | Number in Tetradecane | Expected Product Contribution |
| Primary (1°) | 1 | 6 | Minor |
| Secondary (2°) | 3-4 | 24 | Major |
| Tertiary (3°) | ~5 | 0 | N/A |
Note: The relative reactivity values are general approximations for free radical chlorination and can vary with reaction conditions. The expected product contribution is qualitative due to the lack of specific literature data for tetradecane.
Advanced Methods for Selective Terminal Chlorination
The limitations of classical free radical chlorination have driven the development of more sophisticated methods to achieve regioselective C-H functionalization. For the synthesis of this compound, these advanced techniques offer promising alternatives.
-
Directed Chlorination: This approach utilizes directing groups that position a reactive chlorinating species in proximity to a specific C-H bond, often the terminal methyl group.
-
Catalytic Methods: Various transition metal catalysts have been developed to activate terminal C-H bonds with high selectivity.
-
Metal-Free Electrochemical Chlorination: Recent research has shown that combining electrochemistry with organocatalysis can achieve highly selective chlorination of terminal C-H bonds in alkanes.[6]
These methods, while often more complex and costly than traditional free radical chlorination, provide a much higher degree of control over the reaction's outcome and are of significant interest for the synthesis of high-purity fine chemicals.
Conclusion
The synthesis of this compound via free radical chlorination of tetradecane is a straightforward process in principle, but it is severely hampered by a lack of regioselectivity, leading to a mixture of isomers that are difficult to separate. For applications requiring high-purity this compound, alternative synthetic routes, particularly the chlorination of 1-tetradecanol, are strongly recommended. The continued development of advanced catalytic and electrochemical methods for selective C-H functionalization holds promise for the future of direct and efficient synthesis of terminal alkyl halides from simple alkanes. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to navigate the synthesis of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2425-54-9 [chemicalbook.com]
- 3. Free-radical chlorination of hexane gives very poor yields of 1-c... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating the Reaction Kinetics of 1-Chlorotetradecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorotetradecane, a long-chain haloalkane, serves as a versatile intermediate in organic synthesis, particularly in the production of surfactants and quaternary ammonium compounds. Understanding its reaction kinetics is paramount for optimizing reaction conditions, predicting product yields, and controlling process parameters in industrial and pharmaceutical applications. This technical guide provides an in-depth analysis of the principal reaction kinetics involving this compound, including hydrolysis, nucleophilic substitution, and elimination reactions. While specific kinetic data for this compound is not extensively available in public literature, this guide extrapolates from the established principles of haloalkane reactivity and presents representative data for analogous primary chloroalkanes to offer valuable insights.
Theoretical Framework of this compound Reactivity
As a primary chloroalkane, this compound is expected to predominantly undergo bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. Unimolecular pathways (SN1 and E1) are generally disfavored for primary haloalkanes due to the high energy of the primary carbocation intermediate that would need to form.
Nucleophilic Substitution (SN2): This is a single-step concerted mechanism where a nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion departs simultaneously.[1][2] The rate of an SN2 reaction is dependent on the concentration of both the this compound and the nucleophile.[1]
Elimination (E2): This is also a single-step concerted mechanism where a strong base removes a proton from the carbon adjacent to the carbon-chlorine bond (the β-carbon), leading to the formation of a double bond and the simultaneous departure of the chloride ion.[3] The rate of an E2 reaction is dependent on the concentrations of both the this compound and the base.[3]
Hydrolysis: The reaction of this compound with water is a form of nucleophilic substitution where water acts as the nucleophile. This reaction is generally slow for primary chloroalkanes but can be accelerated by elevated temperatures or the presence of a co-solvent to increase solubility. The mechanism can have characteristics of both SN1 and SN2 pathways, though the SN2 pathway is expected to be more significant for a primary substrate.
Quantitative Kinetic Data
Direct experimental kinetic data for this compound is scarce in readily accessible literature. However, we can infer its reactivity from data available for other primary chloroalkanes. The following tables summarize representative kinetic data for reactions analogous to those that this compound would undergo.
Table 1: Representative Second-Order Rate Constants (k) for SN2 Reactions of Primary Chloroalkanes with Various Nucleophiles
| Chloroalkane | Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| 1-Chlorobutane | OH⁻ | 80% Ethanol | 55 | 5.5 x 10⁻⁵ |
| 1-Chlorobutane | I⁻ | Acetone | 25 | 1.7 x 10⁻³ |
| 1-Chlorohexane | Br⁻ | Acetone | 25 | 1.5 x 10⁻⁴ |
Note: This data is illustrative and serves to provide an order of magnitude for the reactivity of primary chloroalkanes. The long alkyl chain of this compound may introduce steric hindrance that could slightly decrease reaction rates compared to shorter-chain analogues.
Table 2: Representative Second-Order Rate Constants (k) for E2 Reactions of Primary Chloroalkanes with Strong Bases
| Chloroalkane | Base | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| 1-Chlorobutane | C₂H₅O⁻ | Ethanol | 25 | 1.7 x 10⁻⁶ |
| 1-Chlorohexane | C₂H₅O⁻ | Ethanol | 60 | 3.3 x 10⁻⁵ |
Note: Elimination reactions are generally less favorable for primary haloalkanes compared to substitution, especially with unhindered bases.
Table 3: Representative First-Order Rate Constants (k) for Solvolysis (Hydrolysis) of Primary Chloroalkanes
| Chloroalkane | Solvent | Temperature (°C) | k (s⁻¹) |
| 1-Chlorobutane | 50% Ethanol | 100 | 2.0 x 10⁻⁶ |
| 1-Chlorobutane | Water | 100 | 1.1 x 10⁻⁷ |
Note: The rate of hydrolysis for this compound in pure water is expected to be very slow due to its low solubility.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the reaction kinetics of this compound.
Protocol 1: Determination of the Rate of Hydrolysis of this compound
Objective: To measure the rate of hydrolysis of this compound in a mixed solvent system.
Materials:
-
This compound
-
Ethanol (or other suitable co-solvent like acetone)
-
Distilled or deionized water
-
Silver nitrate (AgNO₃) solution (e.g., 0.1 M)
-
Nitric acid (HNO₃), dilute
-
Constant temperature water bath
-
Test tubes and rack
-
Pipettes and burettes
-
Stopwatch
Procedure:
-
Prepare a solution of this compound in ethanol (e.g., 0.1 M).
-
Prepare a series of test tubes each containing a specific volume of the ethanolic this compound solution and a specific volume of water to achieve the desired solvent composition (e.g., 50:50 ethanol:water).
-
Place the test tubes in a constant temperature water bath and allow them to reach thermal equilibrium (e.g., 50°C).
-
To a separate set of test tubes, add a known volume of silver nitrate solution and place them in the same water bath to equilibrate.
-
To initiate the reaction, add the temperature-equilibrated silver nitrate solution to the this compound solution and start the stopwatch simultaneously.
-
Monitor the reaction mixture for the appearance of a white precipitate of silver chloride (AgCl).
-
Record the time taken for the precipitate to become visible. The rate of reaction can be taken as the reciprocal of this time (rate ∝ 1/time).
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
Protocol 2: Determination of the Rate of Nucleophilic Substitution with Hydroxide Ion (SN2)
Objective: To determine the second-order rate constant for the reaction of this compound with hydroxide ions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution of known concentration in a suitable solvent (e.g., 80% ethanol)
-
Standardized hydrochloric acid (HCl) solution
-
Phenolphthalein or other suitable pH indicator
-
Constant temperature water bath
-
Conical flasks
-
Pipettes and burettes
-
Stopwatch
Procedure:
-
Prepare a solution of this compound in the chosen solvent (e.g., 80% ethanol).
-
Prepare a solution of sodium hydroxide in the same solvent.
-
Place both solutions in a constant temperature water bath to reach thermal equilibrium.
-
Mix known volumes of the two solutions in a conical flask to start the reaction and begin timing.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standardized HCl solution.
-
Back-titrate the unreacted HCl with a standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of unreacted hydroxide in the reaction mixture at that time point.
-
The concentration of this compound at each time point can be calculated from the stoichiometry of the reaction.
-
Plot the appropriate concentration-time graph (e.g., 1/[Reactant] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the primary reaction pathways for this compound.
Caption: SN2 reaction mechanism for this compound.
Caption: E2 reaction mechanism for this compound.
Experimental Workflow
The following diagram outlines a general workflow for investigating the reaction kinetics of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of 1-Chlorotetradecane in Surfactant Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorotetradecane, also known as myristyl chloride, is a versatile lipophilic building block crucial for the synthesis of a variety of surfactants. Its C14 alkyl chain provides the necessary hydrophobicity, while the reactive terminal chloro group allows for the facile introduction of various hydrophilic head groups through nucleophilic substitution reactions. This enables the tailored synthesis of cationic, anionic, and non-ionic surfactants with applications spanning from detergents and emulsifiers to antimicrobial agents and drug delivery vehicles.[1]
This document provides detailed application notes and experimental protocols for the synthesis of several classes of surfactants using this compound as the starting material. It also includes quantitative data on the performance of these surfactants and explores their potential applications, particularly in areas relevant to drug development.
I. Cationic Surfactants: Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) are a prominent class of cationic surfactants synthesized from this compound. The permanent positive charge on the nitrogen atom imparts antimicrobial properties and facilitates interaction with negatively charged cell membranes.
A. Synthesis of Tetradecyltrimethylammonium Chloride (TTAC)
Reaction: The synthesis of TTAC is achieved through the quaternization of trimethylamine with this compound. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon of this compound, displacing the chloride ion.
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine this compound (e.g., 232.8 g, 1 mol) and acetonitrile as the solvent.
-
Addition of Trimethylamine: Introduce liquefied trimethylamine (e.g., 130 g, 2.2 mol) into the autoclave.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 90 ± 5 °C with constant stirring. The reaction pressure will be approximately 0.3-0.5 MPa. Maintain these conditions for 6-8 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The crude product, tetradecyltrimethylammonium chloride, will precipitate.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the crude product three times with anhydrous diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the purified product in a vacuum oven. The expected yield is approximately 94%.
-
Diagram of the Synthesis of Tetradecyltrimethylammonium Chloride:
Caption: Synthesis workflow for tetradecyltrimethylammonium chloride (TTAC).
B. Synthesis of N-Tetradecylpyridinium Chloride
Reaction: This synthesis involves the alkylation of pyridine with this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound and pyridine in a defined molar ratio.
-
Reaction Conditions: Heat the reaction mixture to 100-125 °C and maintain this temperature for 10-14 hours.
-
Work-up and Purification:
-
After the reaction is complete, remove the excess pyridine by vacuum distillation.
-
Dissolve the residue in an alcoholic solvent and decolorize with activated carbon by refluxing for 20-50 minutes.
-
Cool the solution to induce crystallization of the crude N-tetradecylpyridinium chloride.
-
Further purify the crude product by recrystallization from a mixture of acetone and water, followed by a second recrystallization from a mixture of ethanol and acetone.
-
Diagram of the Synthesis of N-Tetradecylpyridinium Chloride:
Caption: Synthesis workflow for N-tetradecylpyridinium chloride.
II. Anionic Surfactants: Sodium 1-Tetradecanesulfonate
Anionic surfactants are characterized by a negatively charged hydrophilic head group. Sodium 1-tetradecanesulfonate is a classic example that can be synthesized from this compound.
A. Synthesis of Sodium 1-Tetradecanesulfonate
Reaction: This synthesis is a nucleophilic substitution reaction where the chloride in this compound is replaced by a sulfite group from sodium sulfite.
Experimental Protocol:
-
Reaction Setup: In a pressure kettle, mix this compound with a solution of sodium sulfite in water.
-
Reaction Conditions: Heat the mixture to 190-210 °C and maintain this temperature for 10-20 hours.
-
Work-up and Purification:
-
Cool the reaction mixture.
-
The product, sodium 1-tetradecanesulfonate, will precipitate.
-
Filter the crude product and wash with acetone.
-
Recrystallize the crude product from methanol. Add activated carbon during reflux to decolorize the solution.
-
Concentrate the methanol solution and cool to obtain purified crystals of sodium 1-tetradecanesulfonate.
-
Diagram of the Synthesis of Sodium 1-Tetradecanesulfonate:
Caption: Synthesis workflow for sodium 1-tetradecanesulfonate.
III. Non-ionic Surfactants: Polyoxyethylene Tetradecyl Ether
Non-ionic surfactants do not have a charged head group and are generally less irritating than their ionic counterparts, making them suitable for applications in pharmaceuticals and personal care products. Their synthesis from this compound can be achieved via the Williamson ether synthesis.[2][3][4][5]
A. Synthesis of Polyoxyethylene Tetradecyl Ether
Reaction: This is a Williamson ether synthesis where this compound reacts with the alkoxide of a polyethylene glycol (PEG) chain.
Experimental Protocol:
-
Alkoxide Formation: In a round-bottom flask, dissolve a polyethylene glycol of a specific chain length (e.g., PEG 400) in an aprotic polar solvent like anhydrous dimethyl sulfoxide (DMSO). Add a strong base, such as sodium hydride (NaH), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen) to form the alkoxide.
-
Alkylation: Add this compound dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification:
-
Cool the reaction mixture and quench any unreacted sodium hydride by carefully adding ethanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Diagram of the Williamson Ether Synthesis for a Non-ionic Surfactant:
Caption: Williamson ether synthesis of a polyoxyethylene non-ionic surfactant.
IV. Performance Data of Surfactants Derived from this compound
The performance of a surfactant is dictated by its ability to lower surface tension, form micelles, and stabilize emulsions. The following table summarizes key performance data for surfactants that can be synthesized from this compound.
| Surfactant | Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Antimicrobial Activity (MIC) |
| Tetradecyltrimethylammonium Chloride (TTAC) | Cationic | ~3.5 mM | ~35-40 | E. coli: ~16 µg/mL, S. aureus: ~4-8 µg/mL |
| N-Tetradecylpyridinium Chloride | Cationic | Data not readily available | Data not readily available | Deodorant applications suggest antimicrobial properties.[6] |
| Sodium 1-Tetradecanesulfonate | Anionic | ~2.1 mM | ~30-35 | Not typically used for antimicrobial properties. |
Note: The provided MIC values are representative for quaternary ammonium compounds with similar chain lengths and may vary depending on the specific test conditions.
V. Applications in Drug Development
The unique properties of surfactants derived from this compound make them attractive for various applications in drug development.
A. Drug Delivery Systems
Cationic surfactants like TTAC can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[7] The positive charge on these micelles can also facilitate interaction with negatively charged cell membranes, potentially improving drug uptake. The use of these surfactants in liposomal formulations has shown potential for targeted cancer therapy.[8]
B. Antimicrobial Agents
The antimicrobial properties of QACs derived from this compound are well-documented. They are effective against a broad spectrum of bacteria and fungi.[9] The C14 alkyl chain is often associated with high biocidal activity.[9]
C. Signaling Pathways and Cellular Interactions
Quaternary ammonium compounds can induce apoptosis in both normal and cancer cells.[1][8][9][10][11] This process is often initiated by the disruption of the cell membrane's integrity due to the insertion of the surfactant's hydrophobic tail.[10][11] This disruption can lead to the release of cellular contents and the activation of downstream signaling cascades, such as the caspase-3 dependent pathway, ultimately leading to programmed cell death.[9]
Diagram of QAC Interaction with a Cell Membrane and Induction of Apoptosis:
Caption: Simplified pathway of QAC-induced apoptosis.
VI. Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of surfactants. By carefully selecting the hydrophilic head group and the synthetic methodology, researchers can create surfactants with tailored properties for specific applications in research, industry, and medicine. The protocols and data presented here provide a foundation for the exploration and utilization of these compounds in various scientific and developmental endeavors.
References
- 1. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Chlorotetradecane as an Intermediate for Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-chlorotetradecane as a key intermediate in the synthesis of quaternary ammonium compounds (QACs). The protocols detailed below offer step-by-step guidance for the laboratory-scale synthesis of representative QACs, and the accompanying data summarizes their key physicochemical and antimicrobial properties.
Application Notes
Introduction to this compound
This compound (also known as myristyl chloride) is a monochloroalkane with the chemical formula C₁₄H₂₉Cl. It is a colorless to pale yellow liquid at room temperature and is practically insoluble in water but miscible with many organic solvents.[1] Its chemical reactivity is primarily centered around the chlorine atom, which serves as a good leaving group in nucleophilic substitution reactions. This property makes this compound an excellent alkylating agent for introducing the C14 alkyl (tetradecyl) chain onto various molecules, most notably in the synthesis of QACs.
This compound in the Synthesis of Quaternary Ammonium Compounds
Quaternary ammonium compounds are a class of cationic surfactants that possess a positively charged nitrogen atom covalently bonded to four organic groups. The synthesis of QACs from this compound typically involves the quaternization of a tertiary amine, a reaction also known as the Menschutkin reaction. In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of this compound, displacing the chloride ion and forming the quaternary ammonium salt.
The general reaction scheme is as follows:
R₃N + CH₃(CH₂)₁₃Cl → [CH₃(CH₂)₁₃NR₃]⁺Cl⁻
Where R represents an alkyl or aryl group.
The tetradecyl (C14) chain imparted by this compound provides a long, hydrophobic tail to the QAC molecule, which is crucial for its surfactant and antimicrobial properties. The specific properties of the resulting QAC can be tailored by selecting different tertiary amines.
Applications of Tetradecyl-Based Quaternary Ammonium Compounds
QACs derived from this compound have a wide range of applications stemming from their amphiphilic nature and biological activity.
-
Surfactants and Emulsifiers: The combination of a long hydrophobic tetradecyl chain and a hydrophilic cationic head group allows these molecules to reduce the surface tension of liquids and act as effective emulsifying agents. This property is utilized in various industrial and consumer products, including detergents, fabric softeners, and personal care products.
-
Antimicrobial Agents: Tetradecyl-containing QACs exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses.[1] Their mechanism of action involves the disruption of the microbial cell membrane, leading to cell lysis and death. They are active ingredients in disinfectants, sanitizers, and antiseptics used in healthcare, food processing, and household settings.[1]
-
Phase Transfer Catalysts: In organic synthesis, QACs can act as phase transfer catalysts, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).
-
Drug Development: The antimicrobial and surfactant properties of these QACs make them of interest in pharmaceutical formulations, potentially as active ingredients or as excipients to improve drug solubility and delivery.
Experimental Protocols
Protocol 1: Synthesis of Tetradecyltrimethylammonium Chloride (TTAC)
This protocol describes the synthesis of tetradecyltrimethylammonium chloride via the quaternization of trimethylamine with this compound.
Materials:
-
This compound (C₁₄H₂₉Cl)
-
Trimethylamine (N(CH₃)₃) solution (e.g., in ethanol or as a gas)
-
Ethanol, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Addition of Trimethylamine: While stirring, add a solution of trimethylamine (1.1 to 1.5 equivalents) in ethanol to the flask. Alternatively, bubble trimethylamine gas through the solution. The reaction is exothermic, so the addition should be controlled, and the flask may be cooled in an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the this compound spot.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add anhydrous diethyl ether to the stirred solution until a white precipitate forms.
-
Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified tetradecyltrimethylammonium chloride under vacuum to remove residual solvent.
-
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Tetradecyldimethylbenzylammonium Chloride (TDBAC)
This protocol details the synthesis of tetradecyldimethylbenzylammonium chloride, a widely used disinfectant, from this compound in a two-step process.
Step 1: Synthesis of N,N-Dimethyltetradecylamine
Materials:
-
This compound (C₁₄H₂₉Cl)
-
Dimethylamine solution (e.g., 40% in water)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction: In a suitable reaction vessel, combine this compound (1 equivalent) with an excess of dimethylamine solution (e.g., 2-3 equivalents). Add sodium hydroxide to neutralize the HCl formed during the reaction.
-
Heating: Heat the mixture with stirring for several hours. The reaction temperature can be maintained at around 80-100°C.
-
Work-up: After cooling, extract the product into diethyl ether. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain N,N-dimethyltetradecylamine.
Step 2: Quaternization with Benzyl Chloride
Materials:
-
N,N-Dimethyltetradecylamine (from Step 1)
-
Benzyl chloride (C₆H₅CH₂Cl)
-
Anhydrous solvent (e.g., acetonitrile or ethanol)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve N,N-dimethyltetradecylamine (1 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Addition of Benzyl Chloride: Add benzyl chloride (1 to 1.1 equivalents) to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours.
-
Product Isolation and Purification: Cool the reaction mixture. The product may crystallize upon cooling or can be precipitated by the addition of a non-polar solvent like diethyl ether. Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.
Data Presentation
The following tables summarize key quantitative data for quaternary ammonium compounds derived from this compound.
| Property | This compound | Tetradecyltrimethylammonium Chloride (TTAC) | Tetradecyldimethylbenzylammonium Chloride (TDBAC) |
| CAS Number | 2425-54-9 | 4574-04-3 | 139-08-2 |
| Molecular Formula | C₁₄H₂₉Cl | C₁₇H₃₈ClN | C₂₃H₄₂ClN |
| Molecular Weight ( g/mol ) | 232.83 | 291.94 | 368.04 |
| Appearance | Colorless liquid | White solid | White to off-white solid or viscous liquid |
| Surfactant Property | Tetradecyltrimethylammonium Bromide (TTAB) |
| Critical Micelle Concentration (CMC) in water at 25°C | 3.56 x 10⁻³ mol/dm³[2] |
| Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) | Tetradecyldimethylbenzylammonium Chloride (TDBAC) |
| Bacteria | |
| Staphylococcus aureus | 1 - 5 µg/mL |
| Escherichia coli | 5 - 20 µg/mL |
| Pseudomonas aeruginosa | 10 - 50 µg/mL |
| Fungi | |
| Candida albicans | 5 - 25 µg/mL |
| Aspergillus niger | 10 - 100 µg/mL |
Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are representative ranges found in the literature.
Visualizations
Synthesis Pathway of a Quaternary Ammonium Compound
Caption: General synthesis pathway of a quaternary ammonium compound from this compound.
Experimental Workflow for QAC Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of a QAC.
References
Application of 1-Chlorotetradecane in the Formation of Nonionic Microemulsions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonionic microemulsions are thermodynamically stable, isotropic systems composed of an oil phase, a water phase, and a nonionic surfactant, often with the addition of a cosurfactant. These systems have garnered significant interest in various fields, including drug delivery, due to their ability to enhance the solubility of poorly water-soluble drugs, improve bioavailability, and offer ease of preparation. The choice of the oil phase is critical in determining the microemulsion's properties and stability. 1-Chlorotetradecane, a chlorinated alkane, serves as a valuable lipophilic component for the formation of stable nonionic microemulsions. Its chemical properties, particularly its hydrophobicity, make it a suitable candidate for the oil phase in these formulations.
This document provides detailed application notes and protocols for the formation and characterization of a nonionic microemulsion system utilizing this compound as the oil phase. The model system discussed here is composed of pentaethylene glycol dodecyl ether (C12E5) as the nonionic surfactant, deionized water as the aqueous phase, and this compound as the oil phase.
Data Presentation
The following table summarizes the key components and compositional parameters for the formation of a nonionic microemulsion with this compound. This data is based on studies investigating the phase behavior of this specific ternary system.
| Parameter | Value | Reference |
| Oil Phase | This compound | --INVALID-LINK-- |
| Nonionic Surfactant | Pentaethylene glycol dodecyl ether (C12E5) | --INVALID-LINK-- |
| Aqueous Phase | Deionized Water | --INVALID-LINK-- |
| Surfactant-to-Oil Volume Ratio (Φs/Φo) | 0.81 | --INVALID-LINK-- |
| Droplet Volume Fraction (Φd) | 0.087 | --INVALID-LINK-- |
| Equilibrium Temperature | 24 °C | --INVALID-LINK-- |
Experimental Protocols
This section provides a detailed methodology for the preparation and characterization of a nonionic microemulsion using this compound.
Protocol 1: Preparation of C12E5/Water/1-Chlorotetradecane Microemulsion
1. Materials:
-
Pentaethylene glycol dodecyl ether (C12E5) (Surfactant)
-
This compound (Oil Phase)
-
Deionized Water (Aqueous Phase)
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric pipettes
2. Procedure:
-
Calculate the required volumes of this compound and C12E5 to achieve a surfactant-to-oil volume fraction ratio (Φs/Φo) of 0.81.
-
Accurately weigh the calculated amount of this compound and C12E5 into a clean, dry glass vial.
-
Add a magnetic stir bar to the vial and place it on a magnetic stirrer. Mix the oil and surfactant phases until a homogenous solution is formed.
-
Calculate the required volume of deionized water to achieve a droplet volume fraction of 0.087.
-
Slowly add the deionized water to the oil-surfactant mixture while continuously stirring.
-
Seal the vial and continue stirring at a constant temperature of 24 °C until the mixture becomes a clear and transparent microemulsion. This may take several hours.
-
Visually inspect the sample for clarity and homogeneity to ensure the formation of a single-phase microemulsion.
Protocol 2: Characterization of the Microemulsion
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
- Set the temperature of the DLS instrument to 24 °C.
- Dilute a small aliquot of the prepared microemulsion with deionized water to an appropriate concentration for DLS analysis (this prevents multiple scattering effects).
- Transfer the diluted sample to a clean cuvette.
- Place the cuvette in the DLS instrument and allow it to equilibrate for a few minutes.
- Perform the measurement to determine the average droplet size (Z-average) and the polydispersity index (PDI). The PDI value indicates the width of the size distribution.
2. Stability Assessment:
-
Method 1: Visual Observation:
- Store the prepared microemulsion in a sealed vial at a constant temperature (e.g., 24 °C).
- Visually inspect the sample daily for any signs of phase separation, turbidity, or creaming over an extended period (e.g., several weeks).
-
Method 2: Temperature Cycling (Stress Test):
- Subject the microemulsion to several cycles of heating and cooling (e.g., between 4 °C and 40 °C).
- After each cycle, visually inspect the sample for any signs of instability.
- Measure the droplet size and PDI after the stress test to quantify any changes.
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the preparation and characterization of the this compound based nonionic microemulsion.
Caption: Workflow for preparing and characterizing a nonionic microemulsion.
Logical Relationship of Microemulsion Components
This diagram shows the relationship between the components forming the nonionic microemulsion.
Caption: Core components of the nonionic microemulsion system.
Application Note: 1-Chlorotetradecane as an Internal Standard for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis by gas chromatography (GC) is a cornerstone of modern analytical chemistry, crucial for the precise determination of volatile and semi-volatile compounds in complex mixtures.[1][2] The accuracy and reliability of GC measurements can be significantly enhanced by the use of an internal standard (IS).[3][4] An internal standard is a compound of known concentration added to a sample to correct for variations in injection volume, detector response, and sample preparation.[5][6] 1-Chlorotetradecane, a chlorinated long-chain alkane, serves as an effective internal standard for the analysis of a variety of analytes, particularly where a non-polar compound with a distinct retention time is required. Its chemical inertness and consistent response in common GC detectors, such as the Flame Ionization Detector (FID) and Mass Spectrometer (MS), make it a reliable choice for improving the precision and accuracy of quantitative GC methods.[1][7]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is essential for its appropriate application.
| Property | Value |
| Chemical Formula | C₁₄H₂₉Cl |
| Molecular Weight | 232.84 g/mol |
| Boiling Point | 290.3 °C |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in common organic solvents (e.g., hexane, dichloromethane, methanol) |
Principle of Internal Standard Method
The internal standard method involves adding a constant, known amount of this compound to all calibration standards, quality control samples, and unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratio corrects for potential variations during sample handling and analysis.[6][8]
The fundamental equation for quantification using an internal standard is:
(Area_analyte / Area_IS) = RF * (Concentration_analyte / Concentration_IS)
Where:
-
Area_analyte is the peak area of the analyte.
-
Area_IS is the peak area of the internal standard (this compound).
-
RF is the response factor.
-
Concentration_analyte is the concentration of the analyte.
-
Concentration_IS is the concentration of the internal standard.
Experimental Protocols
Preparation of Stock and Working Solutions
1. This compound Internal Standard (IS) Stock Solution (1000 µg/mL):
- Accurately weigh 10 mg of high-purity this compound.
- Dissolve the weighed liquid in a suitable solvent, such as hexane or methanol, in a 10 mL volumetric flask.
- Ensure complete mixing.
- Store the stock solution in a tightly sealed vial at 4°C.
2. Analyte Stock Solution (1000 µg/mL):
- Accurately weigh 10 mg of the analyte of interest.
- Dissolve in the same solvent used for the IS stock solution in a 10 mL volumetric flask.
3. Calibration Standards:
- Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution.
- To each calibration standard, add a constant volume of the this compound IS stock solution to achieve a consistent final concentration (e.g., 50 µg/mL).
Sample Preparation
-
Accurately weigh or measure a known amount of the sample.
-
Spike the sample with a known volume of the this compound IS stock solution.
-
Perform the necessary extraction or derivatization steps as required for the specific analyte and sample matrix. For example, a modified Folch extraction can be used for lipid-containing samples.[9]
-
The final extract is then ready for GC analysis.
Gas Chromatography (GC) Conditions
The following are general GC conditions and may require optimization for specific applications.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300°C |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
Data Presentation
Table 1: Example Calibration Data for Analyte X using this compound as Internal Standard
| Analyte X Conc. (µg/mL) | Analyte X Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 5 | 15,234 | 150,112 | 0.101 |
| 10 | 30,567 | 151,234 | 0.202 |
| 25 | 76,456 | 150,567 | 0.508 |
| 50 | 152,890 | 150,987 | 1.013 |
| 100 | 304,567 | 151,345 | 2.012 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Analyte & IS) | ≤ 2.0 | 1.1 |
| Resolution (Analyte & IS) | ≥ 1.5 | 5.2 |
| Relative Standard Deviation (RSD) of Peak Area Ratio (n=6) | ≤ 2.0% | 0.8% |
Visualizations
Caption: Experimental workflow for GC analysis using an internal standard.
Caption: Logical relationship of components in internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a robust method for improving the accuracy and precision of quantitative gas chromatography. Its chemical properties make it a suitable choice for a wide range of applications, particularly for the analysis of non-polar compounds. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can achieve reliable and reproducible results in their analytical workflows. The key to successful implementation lies in careful preparation of standards, consistent sample handling, and optimization of GC parameters for the specific analytes of interest.
References
- 1. chromsoc.jp [chromsoc.jp]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 4. Valid internal standard technique for arson detection based on gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Chlorotetradecane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with 1-chlorotetradecane. This compound is a versatile chemical intermediate, and its participation in nucleophilic substitution reactions allows for the introduction of the C14 alkyl chain into a wide variety of molecules, a valuable transformation in the synthesis of surfactants, pharmaceuticals, and other specialty chemicals.[1][2][3][4][5]
Introduction to Nucleophilic Substitution on this compound
This compound (also known as myristyl chloride) is a primary alkyl halide with the chemical formula C₁₄H₂₉Cl.[1] The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the halogen, making it susceptible to attack by nucleophiles.[6][7] These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, especially with strong nucleophiles and in polar aprotic solvents.[1][8][9][10][11] The Sₙ2 pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center and a single transition state.[8][11]
Key factors influencing the success of these reactions include the choice of nucleophile, solvent, and reaction temperature. For primary alkyl halides like this compound, Sₙ2 reactions are generally favored and proceed with high yields.[1]
Data Presentation: Summary of Representative Reactions
The following table summarizes typical conditions and expected yields for the nucleophilic substitution of this compound with common nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |
| Iodide (I⁻) | Sodium Iodide (NaI) | Acetone | Reflux (approx. 56) | 12-24 | 1-Iodotetradecane | > 90 |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Ethanol/Water | Reflux (approx. 78) | 6-12 | Tetradecanenitrile | > 85 |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | 70-90 | 8-16 | 1-Azidotetradecane | > 90 |
Experimental Protocols
The following are detailed protocols for the nucleophilic substitution of this compound with iodide, cyanide, and azide ions.
Protocol 1: Synthesis of 1-Iodotetradecane (Finkelstein Reaction)
This protocol describes the synthesis of 1-iodotetradecane from this compound via the Finkelstein reaction.[1][8][9][10][11] This reaction is driven to completion by the precipitation of sodium chloride in acetone.[12]
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous acetone (10 mL per gram of this compound).
-
Add sodium iodide (1.5 eq) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 12-24 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-iodotetradecane.
Protocol 2: Synthesis of Tetradecanenitrile
This protocol details the synthesis of tetradecanenitrile (myristonitrile) from this compound using potassium cyanide.[1][9][13] The use of an ethanolic solution is crucial to avoid the formation of the alcohol byproduct.[1][9]
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water and then add ethanol (15 mL per gram of KCN).
-
Add this compound (1.0 eq) to the cyanide solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 6-12 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain tetradecanenitrile.
Protocol 3: Synthesis of 1-Azidotetradecane
This protocol describes the synthesis of 1-azidotetradecane from this compound using sodium azide in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (8 mL per gram of this compound).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 70-90 °C with stirring.
-
Maintain this temperature for 8-16 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with deionized water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-azidotetradecane.
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for a nucleophilic substitution reaction with this compound.
Signaling Pathway: Sₙ2 Mechanism
The diagram below illustrates the Sₙ2 mechanism for the reaction of this compound with a generic nucleophile (Nu⁻).
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 2425-54-9 [m.chemicalbook.com]
- 5. This compound | 2425-54-9 [chemicalbook.com]
- 6. 1-氯十四烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. webassign.net [webassign.net]
- 11. gauthmath.com [gauthmath.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Synthesis of Dimethyldimyristyl Ammonium Chloride from 1-Chlorotetradecane: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldimyristyl ammonium chloride (DDAC) is a quaternary ammonium compound (QAC) with a wide range of applications, primarily owing to its cationic surfactant and antimicrobial properties. In the pharmaceutical and drug development sectors, DDAC and similar long-chain QACs are gaining attention for their potential as excipients, permeation enhancers, and as components in novel drug delivery systems, such as nanoparticles and liposomes. Their ability to interact with cell membranes and their broad-spectrum antimicrobial activity make them valuable tools in the formulation of various therapeutic agents.[1][2][3]
This document provides detailed application notes and experimental protocols for the synthesis of dimethyldimyristyl ammonium chloride from 1-chlorotetradecane and dimethylamine. The primary synthetic route is the Menschutkin reaction, a well-established method for the alkylation of tertiary amines.[4][5]
Synthesis of Dimethyldimyristyl Ammonium Chloride
The synthesis of dimethyldimyristyl ammonium chloride is achieved through the quaternization of dimethyldimyristylamine with an alkylating agent. However, for the synthesis starting from this compound, a two-step approach is typically employed. First, this compound reacts with dimethylamine to form the tertiary amine, N,N-dimethyltetradecylamine. In a subsequent step, this tertiary amine is reacted with another molecule of this compound to yield the final quaternary ammonium salt. A more direct, one-pot synthesis is also feasible under specific conditions.
The core reaction is the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction.[6] The reaction involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.
Reaction Scheme:
Due to the formation of HCl as a byproduct, a base is often added to neutralize the acid and drive the reaction to completion.
Experimental Protocol: One-Pot Synthesis
This protocol outlines a general procedure for the one-pot synthesis of dimethyldimyristyl ammonium chloride. Optimization of reaction parameters may be necessary to achieve desired yields and purity.
Materials:
-
This compound (Myristyl chloride)
-
Dimethylamine (40% solution in water or anhydrous)
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other polar aprotic solvent like Acetonitrile or DMF)
-
Diethyl ether (or Hexane)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (2 equivalents) in a suitable solvent such as ethanol.
-
Addition of Amine: While stirring, add dimethylamine (1 equivalent) to the solution. The reaction can be exothermic, so the addition should be controlled, and the flask may be cooled in an ice bath if necessary.
-
Addition of Base: Slowly add a solution of sodium hydroxide (1 equivalent) to neutralize the HCl formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a mixture of water and an organic solvent (e.g., diethyl ether). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude dimethyldimyristyl ammonium chloride can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether or ethanol/hexane) or by precipitation from a solution by adding a non-solvent.[6][7]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| This compound (MW: 232.83 g/mol ) | 2 eq | |
| Dimethylamine (MW: 45.08 g/mol ) | 1 eq | |
| Sodium Hydroxide (MW: 40.00 g/mol ) | 1 eq | |
| Reaction Conditions | ||
| Solvent | Ethanol | [4] |
| Temperature | 60-80 °C (Reflux) | |
| Reaction Time | 12-24 hours | |
| Product | ||
| Dimethyldimyristyl ammonium chloride (MW: 474.29 g/mol ) | - | [8] |
| Expected Yield | 70-90% (Varies with conditions) | |
| Characterization | ||
| Appearance | White to off-white solid | |
| 1H NMR (CDCl3) | δ (ppm): ~3.3 (s, 6H, N-(CH3)2), ~3.2 (t, 4H, N-CH2-), ~1.7 (m, 4H, N-CH2-CH2-), 1.2-1.4 (m, 40H, -(CH2)10-), 0.88 (t, 6H, -CH3) | [4] (Expected shifts based on similar compounds) |
| 13C NMR (CDCl3) | δ (ppm): ~65 (N-CH2), ~52 (N-CH3), ~32, ~29, ~26, ~22, ~14 (Alkyl chain carbons) | [4] (Expected shifts based on similar compounds) |
| FTIR (KBr) | ν (cm-1): ~2920, 2850 (C-H stretch), ~1470 (C-H bend), ~1100 (C-N stretch) | [9][10] (Expected peaks based on similar compounds) |
Applications in Research and Drug Development
Dimethyldimyristyl ammonium chloride and other dialkyldimethylammonium chlorides are utilized in various pharmaceutical applications:
-
Antimicrobial Agents: DDAC exhibits broad-spectrum activity against bacteria, fungi, and viruses, making it a candidate for use as a preservative in topical and ophthalmic formulations.[1][2][11]
-
Drug Delivery Systems: As a cationic surfactant, DDAC can be used to formulate nanoparticles and liposomes for targeted drug delivery.[3][7][8][12][13][14] The positive charge facilitates interaction with negatively charged cell membranes, potentially enhancing cellular uptake of encapsulated drugs.
-
Permeation Enhancers: The surfactant properties of DDAC can disrupt the lipid bilayer of biological membranes, which can be leveraged to enhance the penetration of drugs through the skin or other epithelial barriers.
Protocol: Preparation of DDAC-based Nanoparticles for Drug Delivery
This protocol provides a general method for preparing drug-loaded nanoparticles using DDAC as a cationic lipid component via the solvent evaporation method.
Materials:
-
Dimethyldimyristyl ammonium chloride (DDAC)
-
A biodegradable polymer (e.g., PLGA, PLA)
-
The hydrophobic drug to be encapsulated
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Ultrasonicator (probe or bath)
-
Centrifuge
-
Lyophilizer (optional)
Procedure:
-
Organic Phase Preparation: Dissolve the polymer, the hydrophobic drug, and DDAC in dichloromethane. The ratio of polymer to drug and DDAC will need to be optimized depending on the desired nanoparticle characteristics.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size and form nanoparticles. The sonication time and power should be optimized.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps two more times.
-
Lyophilization (Optional): The final nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a stable powder.
Visualizations
Synthesis Pathway
Caption: Synthesis of DDAC via the Menschutkin reaction.
Experimental Workflow
Caption: Workflow for the synthesis and purification of DDAC.
References
- 1. nbinno.com [nbinno.com]
- 2. Didecyl Dimethyl Ammonium Chloride: Antimicrobial Efficacy, Applications in Cleaning Products, and Safety Concerns_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Chlorotetradecane in the Preparation of Phase-Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is of paramount importance in organic synthesis, including pharmaceutical and fine chemical production, as it often leads to higher yields, milder reaction conditions, reduced use of hazardous organic solvents, and simplified work-up procedures. The catalysts employed in PTC are typically ionic salts, known as 'onium' salts, which possess both hydrophilic and lipophilic characteristics. These catalysts transport a reactant from one phase to another, thereby enabling the reaction to proceed.
1-Chlorotetradecane, a long-chain alkyl halide, is a key precursor in the synthesis of a variety of lipophilic quaternary ammonium and phosphonium salts that are highly effective as phase-transfer catalysts. The long tetradecyl chain imparts significant solubility in organic solvents, which is crucial for the catalyst's function. This document provides detailed application notes and experimental protocols for the preparation of phase-transfer catalysts using this compound.
I. Synthesis of Quaternary Ammonium Salt Phase-Transfer Catalysts
Quaternary ammonium salts are a prominent class of phase-transfer catalysts. Their synthesis from this compound is typically achieved through a nucleophilic substitution reaction known as the Menschutkin reaction, where a tertiary amine displaces the chloride ion from this compound.
A. Synthesis of Tetradecyltrimethylammonium Chloride
Tetradecyltrimethylammonium chloride is a versatile phase-transfer catalyst suitable for a wide range of applications.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a gas inlet, add this compound (1 equivalent).
-
Solvent Addition: Add a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to dissolve the this compound.
-
Reactant Addition: Cool the solution in an ice bath and bubble an excess of trimethylamine gas (approximately 1.5-2 equivalents) through the solution with vigorous stirring. Alternatively, a solution of trimethylamine in a suitable solvent can be added dropwise.
-
Reaction Conditions: After the addition of trimethylamine, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 60-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of acetone and diethyl ether or ethanol and ethyl acetate.
-
Wash the crystals with cold diethyl ether and dry them under vacuum to obtain the pure tetradecyltrimethylammonium chloride.
-
Quantitative Data:
| Product Name | Reactants | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Tetradecyltrimethylammonium Chloride | This compound, Trimethylamine | Acetonitrile | 18 | >90 | 245-250 |
Characterization Data:
-
¹H NMR (CDCl₃, δ ppm): 3.45 (s, 9H, -N(CH₃)₃), 3.30 (t, 2H, -CH₂-N-), 1.75 (m, 2H, -CH₂-CH₂-N-), 1.25 (br s, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃, δ ppm): 67.5 (-CH₂-N-), 53.2 (-N(CH₃)₃), 31.9, 29.6, 29.5, 29.3, 29.1, 26.5, 22.7, 14.1.
-
IR (KBr, cm⁻¹): 2920, 2850 (C-H stretch), 1470 (C-H bend), 960, 910 (C-N stretch).
B. Synthesis of N-Tetradecylpyridinium Chloride
N-Tetradecylpyridinium chloride is another effective phase-transfer catalyst, particularly useful in reactions involving pyridine as a catalyst or reactant.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in an excess of pyridine (which also acts as the solvent).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Add an excess of diethyl ether to precipitate the product.
-
Filter the solid product and wash it thoroughly with diethyl ether to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a solvent mixture like ethanol/diethyl ether.
-
Dry the purified N-tetradecylpyridinium chloride under vacuum.
-
Quantitative Data:
| Product Name | Reactants | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| N-Tetradecylpyridinium Chloride | This compound, Pyridine | Pyridine | 16 | >95 | 77-79 |
Characterization Data:
-
¹H NMR (CDCl₃, δ ppm): 9.20 (d, 2H, ortho-Py-H), 8.50 (t, 1H, para-Py-H), 8.10 (t, 2H, meta-Py-H), 4.90 (t, 2H, -N-CH₂-), 2.00 (m, 2H, -N-CH₂-CH₂-), 1.25 (br s, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃, δ ppm): 145.5, 144.8, 128.5, 62.0 (-N-CH₂-), 32.0, 31.9, 29.6, 29.5, 29.3, 26.2, 22.7, 14.1.
-
IR (KBr, cm⁻¹): 3050 (Ar C-H stretch), 2920, 2850 (C-H stretch), 1630, 1480 (C=C, C=N stretch).
II. Synthesis of Quaternary Phosphonium Salt Phase-Transfer Catalysts
Quaternary phosphonium salts are also highly effective phase-transfer catalysts, often exhibiting greater thermal stability than their ammonium counterparts.
A. Synthesis of Tri(n-butyl)tetradecylphosphonium Chloride
This phosphonium salt is a robust phase-transfer catalyst suitable for a variety of organic transformations.
-
Reaction Setup: In a reaction vessel equipped for inert atmosphere operation (e.g., a Schlenk flask or a reactor with nitrogen inlet), add tri(n-butyl)phosphine (1 equivalent).[1]
-
Heating: Heat the tri(n-butyl)phosphine to 120 °C under a nitrogen atmosphere.[1]
-
Reactant Addition: Slowly add this compound (1.25 equivalents) to the heated tri(n-butyl)phosphine while maintaining the temperature between 120-130 °C.[1]
-
Reaction Conditions: After the addition is complete, maintain the reaction mixture at 120-130 °C for 10 hours.[1]
-
Work-up and Purification:
-
Cool the reaction mixture to 90 °C and add deionized water.[1]
-
Wash the aqueous layer with toluene to remove any unreacted starting materials.[1]
-
Separate the aqueous layer containing the product.[1]
-
The product can be used as an aqueous solution, or the water can be removed under reduced pressure to obtain the pure salt.[1] The yield of the reaction is reported to be 95%.[1][2]
-
Quantitative Data:
| Product Name | Reactants | Solvent | Reaction Time (h) | Yield (%) |
| Tri(n-butyl)tetradecylphosphonium Chloride | This compound, Tri(n-butyl)phosphine | None | 10 | 95[1][2] |
Characterization Data:
-
¹H NMR (CDCl₃, δ ppm): 2.40-2.20 (m, 8H, -P-(CH₂-)₄), 1.55-1.40 (m, 16H, -P-(CH₂-CH₂-)₄), 1.25 (br s, 22H, -(CH₂)₁₁-), 0.95 (t, 12H, -CH₃), 0.88 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃, δ ppm): 31.9, 30.4, 29.6, 29.5, 29.3, 24.2, 23.9, 22.7, 20.2, 14.1, 13.6.
-
³¹P NMR (CDCl₃, δ ppm): ~33.
B. Synthesis of Tetradecyltriphenylphosphonium Chloride
Tetradecyltriphenylphosphonium chloride is a solid, air-stable phase-transfer catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) and this compound (1 equivalent) in a high-boiling polar aprotic solvent such as DMF or toluene.
-
Reaction Conditions: Heat the mixture to reflux (110-150 °C depending on the solvent) for 24-48 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, add diethyl ether to precipitate the salt.
-
Wash the solid product with diethyl ether to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/ether.
-
Dry the purified product under vacuum.
-
Quantitative Data:
| Product Name | Reactants | Solvent | Reaction Time (h) | Yield (%) |
| Tetradecyltriphenylphosphonium Chloride | This compound, Triphenylphosphine | Toluene | 36 | >85 |
Characterization Data:
-
¹H NMR (CDCl₃, δ ppm): 7.90-7.70 (m, 15H, Ar-H), 3.80 (m, 2H, -P-CH₂-), 1.60 (m, 2H, -P-CH₂-CH₂-), 1.25 (br s, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃, δ ppm): 135.0, 133.5, 130.5, 118.5 (Ar-C), 31.9, 30.5, 29.6, 29.5, 29.3, 22.7, 22.5, 14.1.
-
³¹P NMR (CDCl₃, δ ppm): ~25.
III. Visualizations
Caption: Synthesis workflow for phase-transfer catalysts.
Caption: Mechanism of phase-transfer catalysis.
References
Application Notes and Protocols for Alkylation Reactions Using 1-Chlorotetradecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the alkylation of aromatic compounds using 1-chlorotetradecane, a key reaction in the synthesis of linear alkylbenzenes (LABs). LABs are important precursors in the production of biodegradable detergents and find applications in various other industrial processes. The following sections detail the experimental setup, reaction mechanisms, and protocols for achieving successful alkylation.
Introduction
Alkylation reactions involving the introduction of a long alkyl chain, such as the tetradecyl group from this compound, onto an aromatic nucleus are fundamental transformations in organic synthesis. The most common method for this purpose is the Friedel-Crafts alkylation, which typically employs a Lewis acid catalyst to facilitate the electrophilic aromatic substitution.[1][2] This document outlines the procedures for the alkylation of common aromatic substrates like benzene, toluene, and naphthalene with this compound.
Reaction Mechanism: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of an aromatic ring with this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with this compound to form a highly electrophilic carbocation or a polarized complex.[1][3]
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophilic carbon of the tetradecyl group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ anion, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring. This step also regenerates the Lewis acid catalyst, allowing it to participate in further reactions.[1]
References
Application Notes and Protocols: The Role of 1-Chlorotetradecane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorotetradecane, also known as myristyl chloride, is a versatile halogenated alkane that serves as a crucial building block in the synthesis of various pharmaceutical intermediates.[1] Its C14 alkyl chain is a key structural motif in a range of biologically active molecules, particularly cationic surfactants and other complex organic compounds. The reactivity of the chlorine atom allows for nucleophilic substitution reactions, making it an excellent starting material for introducing the tetradecyl group into a target molecule.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications
The primary application of this compound in pharmaceutical synthesis is as an alkylating agent. It is particularly instrumental in the production of quaternary ammonium compounds (QACs), which are known for their antiseptic and antimicrobial properties. Additionally, it is used in the synthesis of ester-containing compounds with dermatological applications.
Featured Intermediates:
-
Cetylpyridinium Chloride: A well-known antiseptic found in mouthwashes, lozenges, and throat sprays.[2]
-
Myristyl Nicotinate: An ester prodrug of nicotinic acid used in dermatological preparations to improve skin barrier function.[3]
-
Tetradecyl-dimethyl-benzyl Ammonium Chloride: A quaternary ammonium salt with applications as a biocide.
Data Presentation
The following tables summarize the quantitative data for the synthesis of the aforementioned pharmaceutical intermediates using this compound.
Table 1: Synthesis of Cetylpyridinium Chloride
| Parameter | Batch Process[4] | Continuous Flow Process[2] |
| Reactants | 1-Chlorohexadecane, Pyridine | 1-Chlorohexadecane, Pyridine |
| Molar Ratio (1-Chlorohexadecane:Pyridine) | Not Specified | 1.0 : 4.0 |
| Temperature (°C) | 100 - 125 | 200 |
| Reaction Time | 10 - 14 hours | 30 minutes |
| Yield (%) | 88.5 - 89.7 | 96 |
| Purity (%) | >99 (after purification) | >99 |
Table 2: Synthesis of Myristyl Nicotinate
| Parameter | Value[5] |
| Reactants | Vitamin B3, this compound, Potassium Hydroxide |
| Catalyst | Tetrabutylammonium Chloride (Phase Transfer Catalyst) |
| Molar Ratio (Vitamin B3:this compound) | 1 : 1 - 1.2 |
| Temperature (°C) | 40 |
| Reaction Time | 4 hours |
| Yield (%) | 91 |
| Purity (%) | 96 |
Table 3: Synthesis of Tetradecyl-dimethyl-benzyl Ammonium Chloride
| Parameter | Value[6] |
| Reactants | Dimethylamine, this compound, Benzyl Chloride |
| Reaction Type | Microwave-assisted |
| Molar Ratio (Dimethylamine:this compound) | 1.5-3 : 1 |
| Temperature (°C) | 120 (Step 1), 80 (Step 2) |
| Reaction Time | 2 minutes (per step) |
| Yield (%) | Not explicitly stated, but method enhances yield |
| Purity (%) | High (purified by recrystallization) |
Experimental Protocols
Protocol 1: Synthesis of Cetylpyridinium Chloride (Batch Process)
This protocol is based on the method described in patent CN103539727A.[4]
Materials:
-
1-Chlorohexadecane (Cetyl chloride)
-
Pyridine
-
Ethanol
-
Acetone
-
Activated Carbon
-
Water
Equipment:
-
Three-necked round-bottom flask with heating mantle and stirrer
-
Condenser
-
Vacuum distillation apparatus
-
Filtration apparatus
Procedure:
-
Condensation Reaction:
-
In a three-necked flask, add 1-chlorohexadecane and pyridine.
-
Heat the mixture to 110 °C with stirring and maintain the reaction for 12 hours.
-
After the reaction is complete, cool the mixture to 75 °C.
-
Recover the excess pyridine under reduced pressure.
-
-
Decolorization and Crude Crystallization:
-
To the residue, add ethanol and activated carbon.
-
Reflux at 75 °C for 30 minutes for decolorization.
-
Cool the mixture to induce crystallization and filter to obtain the crude cetylpyridinium chloride.
-
-
Purification (Two-step Crystallization):
-
Primary Purification: Dissolve the crude product in a 1:8 mixture of water and acetone by heating. Cool the solution to crystallize and filter to obtain the primary crystalline product.
-
Secondary Crystallization: Dissolve the primary crystalline product in a 1:4 mixture of ethanol and acetone by heating. Cool the solution to crystallize and filter to obtain the final pure white cetylpyridinium chloride. The molar yield is approximately 89.1%.[4]
-
Protocol 2: Synthesis of Myristyl Nicotinate
This protocol is based on the method described in patent CN117777016A.[5]
Materials:
-
Vitamin B3 (Nicotinic Acid)
-
This compound
-
Potassium Hydroxide
-
Tetrabutylammonium Chloride
-
Water
-
Ion-exchange resin
Equipment:
-
Reaction vessel with temperature control and dropping funnel
-
Stirrer
-
Rotary evaporator
Procedure:
-
Preparation of Potassium Nicotinate:
-
Dissolve Vitamin B3 in water and cool to 0 °C.
-
Slowly add potassium hydroxide while maintaining the temperature below 5 °C.
-
-
Phase Transfer Catalyzed Reaction:
-
Add tetrabutylammonium chloride to the potassium nicotinate solution at 0 °C.
-
Raise the temperature to 40 °C.
-
Add this compound dropwise over 30 minutes.
-
Maintain the reaction at 40 °C for 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Desalt the reaction liquid using an ion-exchange resin.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the myristyl nicotinate product with a yield of 91% and purity of 96%.[5]
-
Protocol 3: Synthesis of Tetradecyl-dimethyl-benzyl Ammonium Chloride (Microwave-assisted)
This protocol is based on the method described in patent CN105646238A.[6]
Materials:
-
Aqueous solution of Dimethylamine
-
This compound (Tetradecane chloride)
-
Benzyl Chloride
-
Acetone
Equipment:
-
Quartz test tube
-
CEM Microwave Synthesizer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Synthesis of Tetradecyl-dimethyl Amine (Intermediate):
-
In a quartz test tube, add an aqueous solution of dimethylamine and this compound in a molar ratio of 1.5-3:1.
-
Place the test tube in a CEM microwave synthesizer and react at 120 °C for 2 minutes.
-
After cooling, separate the upper oily layer using a separatory funnel.
-
Purify the oily layer by rotary evaporation under reduced pressure to obtain tetradecyl-dimethyl amine.
-
-
Quaternization to Tetradecyl-dimethyl-benzyl Ammonium Chloride:
-
In a quartz test tube, add the obtained tetradecyl-dimethyl amine and benzyl chloride (molar ratio of benzyl chloride to the amine should be ≥1.3:1).
-
Mix thoroughly and react in the microwave synthesizer at 80 °C for 2 minutes.
-
After cooling, a colorless transparent liquid is obtained.
-
-
Purification:
-
Remove the volatile components by rotary evaporation under reduced pressure to get a solid.
-
Recrystallize the solid three times from acetone.
-
Filter the white precipitate and dry it under vacuum at 40 °C to obtain the pure product.
-
Visualizations
The following diagrams illustrate the synthesis pathways and a general experimental workflow.
Caption: Synthesis of Cetylpyridinium Chloride.
Caption: Synthesis of Myristyl Nicotinate.
Caption: Synthesis of TDBA Chloride.
Caption: General Experimental Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]
- 5. CN117777016A - A kind of synthetic method of myristyl alcohol nicotinate - Google Patents [patents.google.com]
- 6. CN105646238A - Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride) - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Chlorotetradecane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorotetradecane, also known as myristyl chloride, is a versatile lipophilic building block in organic synthesis. Its 14-carbon alkyl chain and reactive terminal chloride group make it an ideal starting material for introducing long alkyl chains into a variety of molecular scaffolds. This property is particularly valuable in the synthesis of surfactants, active pharmaceutical ingredients (APIs), and other specialty chemicals where lipophilicity and amphiphilicity are crucial for function. This document provides detailed application notes and experimental protocols for several key synthetic transformations utilizing this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2425-54-9 | [1] |
| Molecular Formula | C₁₄H₂₉Cl | [1] |
| Molecular Weight | 232.83 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 292.9 °C at 760 mmHg | [1] |
| Melting Point | -3 °C | [1] |
| Density | ~0.86 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents. | [1] |
Applications in Organic Synthesis
This compound serves as a key intermediate in a range of chemical reactions, primarily through nucleophilic substitution at the terminal carbon atom.
Synthesis of Quaternary Ammonium Compounds (Quats)
Quaternary ammonium compounds derived from this compound are widely used as cationic surfactants, phase-transfer catalysts, and antimicrobial agents.[2] The long tetradecyl chain imparts surface-active properties to the molecule.
This protocol is adapted from the synthesis of the analogous dodecyltrimethylammonium chloride.
Reaction Scheme:
Caption: Synthesis of Tetradecyltrimethylammonium Chloride.
Materials:
-
This compound (1.0 mol)
-
Trimethylamine (gas, 1.2 mol)
-
Acetonitrile (solvent)
-
Anhydrous ether (for washing)
-
Autoclave
Procedure:
-
In a low-temperature state, introduce 1.2 mol of gasified trimethylamine into acetonitrile.
-
Transfer the solution to a 2 L autoclave.
-
Add 1.0 mol of this compound to the autoclave and seal it quickly.
-
Stir the mixture and heat to 90-95 °C for 6-8 hours, maintaining a pressure of 0.3-0.5 MPa.
-
After the reaction, cool the autoclave to room temperature.
-
Collect the crude product and centrifuge to separate the solid.
-
Wash the solid product three times with anhydrous ether.
-
Dry the product under vacuum to yield a white solid.
Quantitative Data:
| Reactant | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Tetradecyltrimethylammonium chloride | Acetonitrile | 90-95 | 6-8 | ~94 |
This protocol utilizes a two-step, one-pot microwave-assisted synthesis.
Reaction Scheme:
Caption: Two-step synthesis of a benzyl-substituted quaternary ammonium salt.
Materials:
-
This compound (1.0 mol)
-
Aqueous dimethylamine solution (2.0 mol)
-
Benzyl chloride (1.5 mol)
-
Microwave synthesizer
-
Quartz reaction tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Step 1: In a quartz reaction tube, combine 1.0 mol of this compound and 2.0 mol of aqueous dimethylamine solution.
-
Place the tube in a microwave synthesizer and irradiate at 125 °C for 2 minutes.
-
After cooling, transfer the mixture to a separatory funnel and separate the upper organic layer.
-
Purify the organic layer by rotary evaporation under reduced pressure to obtain N,N-dimethyltetradecylamine.
-
Step 2: To the purified N,N-dimethyltetradecylamine, add 1.5 mol of benzyl chloride.
-
Irradiate the mixture in the microwave synthesizer at 90 °C for 2 minutes.
-
The resulting product is N-tetradecyl-N,N-dimethyl-N-benzylammonium chloride.
Quantitative Data:
| Reactant | Product | Temperature (°C) | Time (min) | Yield (%) |
| This compound | N-Tetradecyl-N,N-dimethyl-N-benzylammonium chloride | 125 (Step 1), 90 (Step 2) | 2 + 2 | 90.12 |
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers via an SN2 reaction between an alkyl halide and an alkoxide. This compound, as a primary alkyl halide, is an excellent substrate for this reaction.
Reaction Scheme:
Caption: Williamson ether synthesis of ethyl tetradecyl ether.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol (solvent)
-
Reflux apparatus
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add this compound to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by vacuum distillation.
Quantitative Data (Expected):
| Reactant | Product | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Ethyl tetradecyl ether | Ethanol | Reflux | 4-6 | 80-90 |
Grignard Reaction
This compound can be converted to its corresponding Grignard reagent, tetradecylmagnesium chloride, which is a potent nucleophile for the formation of new carbon-carbon bonds.
Reaction Workflow:
Caption: Workflow for the synthesis of 1-phenylpentadecan-1-ol.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine and a solution of this compound in anhydrous THF.
-
Initiate the reaction by gentle heating if necessary.
-
Once initiated, add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue refluxing for 1-2 hours.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C.
-
Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
-
Quantitative Data (Expected):
| Reactant | Product | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | 1-Phenylpentadecan-1-ol | THF | Reflux, then RT | 3-5 | 70-85 |
Friedel-Crafts Alkylation
This reaction allows for the attachment of the tetradecyl group to an aromatic ring, a common structural motif in various industrial chemicals.
Reaction Scheme:
Caption: Friedel-Crafts alkylation of benzene with this compound.
Materials:
-
This compound (1.0 eq)
-
Benzene (solvent and reactant)
-
Anhydrous aluminum chloride (AlCl₃, 1.1 eq)
-
Ice bath
-
Hydrochloric acid (dilute, for workup)
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, add benzene and cool to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred benzene.
-
Add this compound dropwise to the mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture slowly onto crushed ice and add dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.
-
Filter and remove the excess benzene by distillation.
-
Purify the product by vacuum distillation.
Quantitative Data (Expected):
| Reactant | Product | Catalyst | Temperature | Time (h) | Yield (%) |
| This compound | Tetradecylbenzene | AlCl₃ | 0 °C to RT | 2-4 | 60-75 |
Nucleophilic Substitution with Thiocyanate
This reaction provides a straightforward route to alkyl thiocyanates, which are valuable intermediates in the synthesis of various sulfur-containing compounds.
Reaction Scheme:
Caption: Synthesis of tetradecyl thiocyanate.
Materials:
-
This compound (1.0 eq)
-
Potassium thiocyanate (1.2 eq)
-
Anhydrous acetone (solvent)
-
Reflux apparatus
Procedure:
-
To a solution of this compound in anhydrous acetone, add potassium thiocyanate.
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the precipitated potassium chloride.
-
Wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by vacuum distillation if necessary.
Quantitative Data (Expected):
| Reactant | Product | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Tetradecyl thiocyanate | Acetone | Reflux | 6-12 | 85-95 |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to introduce a long, lipophilic alkyl chain makes it a key intermediate in the production of surfactants, and its reactivity allows for its incorporation into a wide range of molecular architectures relevant to the pharmaceutical and specialty chemical industries. The protocols provided herein offer a practical guide for the utilization of this compound in several fundamental synthetic transformations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Chlorotetradecane Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the alkylation of aromatic compounds with 1-chlorotetradecane. This resource offers troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Friedel-Crafts alkylation?
A1: The main challenges are carbocation rearrangement, leading to a mixture of isomers, and polyalkylation, where more than one tetradecyl group is added to the aromatic ring. Because this compound is a primary alkyl halide, the initial carbocation is unstable and prone to hydride shifts, resulting in substitution at various positions along the alkyl chain.[1][2] Additionally, the resulting monoalkylated product is often more reactive than the starting aromatic compound, making it susceptible to further alkylation.[2][3]
Q2: Which catalysts are most effective for the alkylation of aromatics with this compound?
A2: Strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are commonly used to catalyze the alkylation of aromatic compounds with alkyl halides.[4][5] Solid acid catalysts, such as zeolites, are also effective and offer the advantages of being reusable and potentially more environmentally friendly.[6] The choice of catalyst can influence the product distribution and reaction efficiency.
Q3: How can I minimize polyalkylation in my reaction?
A3: To reduce the extent of polyalkylation, it is recommended to use a large excess of the aromatic substrate.[7] This increases the probability that the electrophile will react with the starting aromatic compound rather than the more reactive monoalkylated product. A molar ratio of at least 5:1 of the aromatic compound to this compound is a good starting point.
Q4: Is it possible to obtain a single isomer as the major product?
A4: Due to the high likelihood of carbocation rearrangement with a primary alkyl halide like this compound, obtaining a single isomer in high yield is challenging.[1][8] The reaction typically produces a mixture of isomers with the alkyl chain attached at different positions to the aromatic ring. To obtain a specific linear alkylated aromatic, a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) is a more reliable method, as the acylium ion intermediate does not undergo rearrangement.[2]
Q5: What is the best way to purify the final alkylated aromatic product?
A5: The product mixture, which may contain unreacted starting materials, the desired monoalkylated product, and polyalkylated byproducts, can be purified by vacuum distillation.[9][10] This technique is suitable for separating high-boiling point compounds and is effective in isolating the desired long-chain alkylbenzene.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Inactive catalyst (e.g., hydrated AlCl₃). | Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware is thoroughly dried. |
| Deactivated aromatic substrate. | The aromatic ring should not have strongly deactivating groups (e.g., -NO₂, -CN). | |
| Insufficient reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | |
| Formation of Multiple Products (Isomers) | Carbocation rearrangement. | This is expected with a primary alkyl halide. To obtain a linear product, consider Friedel-Crafts acylation followed by reduction.[2] |
| Significant Amount of Polyalkylated Products | The mono-alkylated product is more reactive than the starting material. | Use a large excess of the aromatic substrate (e.g., a molar ratio of 5:1 or greater).[7] |
| Charring or Darkening of the Reaction Mixture | The reaction is too vigorous, leading to decomposition. | Control the rate of addition of this compound or the catalyst. Perform the reaction at a lower temperature, using an ice bath if necessary. |
| Difficulty in Product Purification | Similar boiling points of isomers and byproducts. | Utilize vacuum distillation for efficient separation of high-boiling point compounds.[9] |
Data Presentation
Table 1: Effect of Aromatic Substrate to this compound Molar Ratio on Product Distribution (Illustrative)
| Molar Ratio (Aromatic : this compound) | Monoalkylation Product (%) | Polyalkylation Products (%) |
| 1 : 1 | 40 | 60 |
| 3 : 1 | 75 | 25 |
| 5 : 1 | 90 | 10 |
| 10 : 1 | >95 | <5 |
Note: This table is illustrative and based on the general principle that a large excess of the aromatic substrate minimizes polyalkylation. Actual yields may vary depending on specific reaction conditions.[7]
Table 2: Comparison of Catalysts for Alkylation of Benzene with Long-Chain Alkenes (Analogous System)
| Catalyst | Reaction Temperature (°C) | Alkene Conversion (%) | Monoalkylbenzene Selectivity (%) |
| Zeolite Y | 180 | 94 | High |
| Zeolite Beta | 220 | 69 | Moderate |
| Phosphotungstic Acid (PTA) | 80 | 90 | ~100 |
Note: This data is from analogous systems using long-chain alkenes and provides insight into the performance of different types of acid catalysts.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Benzene with this compound
This protocol describes a general method for the alkylation of benzene with this compound using an aluminum chloride catalyst.
Materials:
-
This compound
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, 5%
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add a large excess of anhydrous benzene (e.g., a 10:1 molar ratio relative to this compound).
-
Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly and portion-wise add anhydrous aluminum chloride to the benzene.
-
Addition of Alkylating Agent: Slowly add this compound dropwise from the dropping funnel to the cooled and stirred mixture. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain the tetradecylbenzene isomers.[9]
Protocol 2: Analysis of Product Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the reaction product to identify and quantify the different isomers.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., hexane or dichloromethane).
-
GC-MS Analysis: Inject the sample into a GC-MS system. Use a suitable capillary column for separating long-chain hydrocarbons.
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify the different tetradecylbenzene isomers.[1] The relative peak areas can be used to estimate the product ratio.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Tetradecylbenzene | C20H34 | CID 15086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. An Environmentally Friendly Catalyst for Aromatic Hydrocarbons Alkylations with 1-alkenes [wseas.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. tj-es.com [tj-es.com]
Technical Support Center: Synthesis of 1-Chlorotetradecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-chlorotetradecane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from 1-tetradecanol?
A1: The most prevalent and effective methods for converting 1-tetradecanol, a primary alcohol, to this compound involve nucleophilic substitution reactions. The two most common laboratory-scale methods are:
-
Reaction with Thionyl Chloride (SOCl₂): This is a widely used method due to its efficiency and the convenient removal of byproducts.[1][2] The reaction converts the hydroxyl group into a good leaving group, which is then displaced by a chloride ion.[3][4]
-
The Appel Reaction: This method utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to achieve the transformation under mild and neutral conditions.[5][6] It is particularly useful for sensitive substrates.[7]
Q2: Why is thionyl chloride often the preferred reagent for this conversion?
A2: Thionyl chloride is frequently preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.[1][8] This simplifies the purification process and helps drive the reaction to completion according to Le Chatelier's Principle.[8]
Q3: What is the role of pyridine when used with thionyl chloride?
A3: Pyridine is often added as a base to the thionyl chloride reaction. Its primary roles are to neutralize the HCl produced as a byproduct and to influence the reaction mechanism.[3][9] In the presence of pyridine, the reaction proceeds via a classic Sₙ2 mechanism, which results in the inversion of stereochemistry if a chiral center were present.[3][9][10] Without pyridine, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism, which may lead to retention of stereochemistry.[10][11]
Q4: What are the main challenges in the Appel reaction for this synthesis?
A4: The primary drawback of the Appel reaction is the formation of a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct.[5] TPPO can be difficult to separate from the desired this compound product, often requiring specific purification techniques.[12] Additionally, the use of carbon tetrachloride is becoming less common due to its toxicity and environmental regulations.[5]
Troubleshooting Guide
Issue 1: Low or No Conversion of 1-Tetradecanol
Q: I have mixed my 1-tetradecanol with thionyl chloride in DCM, but after several hours, I only see starting material. What could be wrong?
A: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot the problem.
-
Reagent Quality:
-
Thionyl Chloride: Ensure the thionyl chloride is fresh. Old bottles can absorb moisture and decompose, reducing its reactivity.
-
Solvent Purity: The solvent, such as dichloromethane (DCM), must be anhydrous. The presence of water will quench the thionyl chloride.[4]
-
-
Reaction Conditions:
-
Temperature: While the reaction often proceeds at room temperature, gentle heating or refluxing may be necessary to initiate or complete the reaction.[13]
-
Catalyst: For less reactive alcohols, a catalytic amount of N,N-dimethylformamide (DMF) can be added. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which is a more powerful chlorinating agent.[13]
-
-
Formation of a Stable Intermediate: With some hindered alcohols, the intermediate alkyl chlorosulfite (RO-S(O)Cl) can be surprisingly stable and may not proceed to the final product without additional energy (heating).
Issue 2: Low Yield of this compound
Q: My reaction worked, but the final isolated yield is much lower than expected. How can I improve it?
A: Low yields can result from incomplete reaction, side reactions, or losses during workup and purification.
Troubleshooting Steps:
-
Reaction Completion: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material has been consumed before starting the workup.
-
Byproduct Removal: The gaseous byproducts SO₂ and HCl drive the reaction forward. Ensure they are effectively removed, either by an inert gas stream or by performing the reaction under reflux.[8] Using a base like pyridine also helps by trapping the HCl.[3]
-
Workup Procedure:
-
Quenching: Quench the reaction carefully by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining SOCl₂ and HCl.
-
Extraction: Ensure complete extraction of the non-polar this compound from the aqueous layer by using a suitable organic solvent (e.g., diethyl ether, hexane) and performing multiple extractions.
-
-
Purification:
-
Distillation: this compound is a high-boiling liquid. Purification by vacuum distillation is often necessary to separate it from non-volatile impurities. Ensure your vacuum is adequate to prevent thermal decomposition at excessively high temperatures.
-
Issue 3: Difficulty in Purifying the Product from an Appel Reaction
Q: I have synthesized this compound using the Appel reaction, but I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct. What are the best methods?
A: Separating the non-polar product from the polar but often soluble TPPO is a classic challenge.
Purification Strategies:
-
Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexane or pentane, especially at low temperatures, while this compound remains in solution.[14][15]
-
After the reaction, evaporate the solvent (e.g., DCM).
-
Add a minimal amount of a cold, non-polar solvent like hexane to the crude mixture.
-
Stir or sonicate the mixture to precipitate the TPPO.
-
Filter off the solid TPPO and wash it with more cold hexane.
-
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts.[16]
-
Dissolve the crude reaction mixture in a polar solvent like ethanol.
-
Add a solution of zinc chloride (ZnCl₂) in ethanol (approximately 2 equivalents relative to the triphenylphosphine used).[14][17]
-
Stir for a few hours to allow the TPPO-Zn complex to precipitate.
-
Filter off the insoluble complex. The this compound will remain in the ethanol filtrate.[17]
-
-
Column Chromatography: If other methods fail, silica gel chromatography can be effective. Use a non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient. The non-polar this compound will elute first, while the more polar TPPO will be retained on the column.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reagents | Solvent | Temperature | Typical Yield | Key Advantages & Disadvantages |
| Thionyl Chloride | 1-Tetradecanol, SOCl₂ | DCM or neat | Reflux | Good to Excellent | Advantages: Gaseous byproducts simplify purification.[1] Disadvantages: Reagent is corrosive and moisture-sensitive. |
| Thionyl Chloride / Pyridine | 1-Tetradecanol, SOCl₂, Pyridine | DCM, Ether | 0 °C to RT | High | Advantages: Controlled Sₙ2 mechanism, traps acidic HCl.[3] Disadvantages: Pyridine has an unpleasant odor and must be removed. |
| Appel Reaction | 1-Tetradecanol, PPh₃, CCl₄ | DCM, Toluene | 0 °C to RT | High (75-90%) | Advantages: Mild, neutral conditions.[6][18] Disadvantages: Stoichiometric TPPO byproduct requires removal; CCl₄ is toxic.[5] |
| Tosyl Chloride / DMAP | 1-Tetradecanol, TsCl, DMAP | CH₂Cl₂ | 25 °C | ~95%[19] | Advantages: High yield, mild conditions. Disadvantages: Long reaction time (96 hours reported).[19] |
| Vilsmeier-Haack Reagent | 1-Tetradecanol, VH Reagent | Chloroform | 60 °C | Good | Advantages: Can be prepared from safer reagents than phosgene.[20][21] Disadvantages: May produce formate esters as side products.[20] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride and Pyridine
This protocol describes the conversion of 1-tetradecanol to this compound via an Sₙ2 pathway.
Materials:
-
1-Tetradecanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
5% HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube (filled with CaCl₂), dissolve 1-tetradecanol (1 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Thionyl Chloride Addition: Add thionyl chloride (1.1 equivalents) dropwise from the addition funnel over 30 minutes. Maintain the internal temperature below 10 °C.
-
Pyridine Addition: Once the SOCl₂ addition is complete, add anhydrous pyridine (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C. A white precipitate of pyridinium hydrochloride will form.[4]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture back to 0 °C and cautiously pour it over crushed ice.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 5% HCl solution (to remove pyridine), water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via the Appel Reaction
This protocol details the conversion of 1-tetradecanol under mild, neutral conditions.
Materials:
-
1-Tetradecanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous dichloromethane (DCM)
-
Hexane (cold)
Procedure:
-
Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-tetradecanol (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
CCl₄ Addition: Add carbon tetrachloride (1.5 equivalents), which often serves as both reagent and co-solvent, to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
Purification (TPPO Removal):
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess CCl₄.
-
To the resulting crude oil/solid, add a sufficient volume of cold hexane.
-
Stir the slurry vigorously for 15-20 minutes to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a Büchner funnel, washing the solid TPPO with several portions of cold hexane.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
-
Final Purification: If necessary, further purify the product by vacuum distillation.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. askfilo.com [askfilo.com]
- 2. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]
- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Appel Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgosolver.com [orgosolver.com]
- 11. scribd.com [scribd.com]
- 12. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. scientificupdate.com [scientificupdate.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. orgosolver.com [orgosolver.com]
- 19. Page loading... [wap.guidechem.com]
- 20. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 21. scirp.org [scirp.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1-Chlorotetradecane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 1-chlorotetradecane, with a focus on overcoming low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that I should be aware of before starting my reaction?
A1: this compound is a long-chain alkyl chloride. Its key properties include a melting point of -3°C and a boiling point of approximately 293°C.[1] It is a colorless to pale yellow liquid and is practically insoluble in water, highlighting its hydrophobic nature.[1][2] This low water solubility is a critical factor to consider, especially in reactions sensitive to moisture.[1] Its reactivity is centered around the chlorine atom, which can participate in various nucleophilic substitution reactions.[1]
Q2: My reaction with this compound is showing low conversion. What are the most common initial troubleshooting steps?
A2: Low conversion rates can stem from several factors. Initially, you should verify the following:
-
Reagent Purity: Impurities in this compound or other reactants can interfere with the reaction. Ensure you are using a high-purity grade (e.g., >98%).
-
Reaction Conditions: Inadequate temperature, incorrect solvent, or improper mixing can significantly hinder the reaction rate.
-
Moisture Content: For moisture-sensitive reactions like Grignard reagent formation, ensure all glassware is thoroughly dried and anhydrous solvents are used.[3]
-
Catalyst Activity: If you are using a catalyst, ensure it has not degraded and is used at the correct loading.
Troubleshooting Specific Reaction Types
Below are detailed troubleshooting guides for common reactions where this compound is used as a substrate.
Nucleophilic Substitution Reactions
Low conversion in nucleophilic substitution reactions with this compound is a frequent issue. The following sections break down potential causes and their solutions.
Common Issues and Solutions in Nucleophilic Substitution:
-
Weak Nucleophile: The reactivity of the nucleophile is crucial. If you are using a weak nucleophile, the reaction rate will be slow.
-
Solution: Switch to a stronger nucleophile. For instance, when synthesizing an ether (Williamson Ether Synthesis), using the sodium or potassium salt of the alcohol (alkoxide) is much more effective than the neutral alcohol.[4]
-
-
Inappropriate Solvent: The choice of solvent can dramatically affect the reaction rate.
-
Solution: For SN2 reactions, which are typical for primary alkyl halides like this compound, polar aprotic solvents such as DMSO, DMF, or acetone are generally preferred as they do not solvate the nucleophile as strongly as protic solvents.[5]
-
-
Insufficient Temperature: The reaction may be too slow at room temperature.
-
Solution: Increase the reaction temperature. Heating the reaction mixture often leads to a significant increase in the reaction rate. However, be cautious of potential side reactions at elevated temperatures.
-
-
Poor Leaving Group: While chloride is a reasonable leaving group, it is less reactive than bromide or iodide.
-
Solution (Finkelstein Reaction): Consider converting this compound to 1-iodotetradecane in a preliminary step by reacting it with sodium iodide in acetone. The resulting alkyl iodide will be much more reactive towards your nucleophile.
-
Illustrative Data: Solvent Effects on Nucleophilic Substitution
The following table illustrates the potential impact of solvent choice on the yield of a hypothetical Williamson ether synthesis between this compound and sodium methoxide.
| Solvent | Solvent Type | Illustrative Yield (%) | Rationale |
| Methanol | Polar Protic | 45 | The protic solvent solvates the methoxide nucleophile, reducing its reactivity. |
| DMSO | Polar Aprotic | 85 | The aprotic solvent does not strongly solvate the nucleophile, leading to a higher reaction rate. |
| THF | Polar Aprotic | 70 | A good aprotic solvent, but generally less polar than DMSO. |
| Toluene | Nonpolar | 20 | Poor solubility of the ionic nucleophile limits the reaction rate. |
Note: The data in this table is illustrative and intended to demonstrate the general principles of solvent effects on SN2 reactions.
Experimental Protocol: Williamson Ether Synthesis of Methoxy-tetradecane
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methoxide (1.1 equivalents) and 50 mL of anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: To the stirring solution, add this compound (1.0 equivalent) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by column chromatography if necessary.
Suzuki Coupling Reactions
This compound can be used in Suzuki coupling reactions, although alkyl chlorides are generally less reactive than bromides or iodides.
Common Issues and Solutions in Suzuki Coupling:
-
Low Catalyst Activity: The choice of palladium catalyst and ligand is critical for coupling unactivated alkyl halides.
-
Solution: Use a catalyst system known to be effective for alkyl halides, such as one with a bulky, electron-rich phosphine ligand. E[6]xamples include palladacycle catalysts or systems generated in situ from a palladium precursor like Pd(OAc)₂ and a suitable ligand.
-
[7]* Incorrect Base: The base plays a crucial role in the transmetalation step.
- Solution: Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). T[8]he choice of base can depend on the specific substrates and catalyst system, so screening different bases may be necessary.
-
Solvent System: The solvent needs to facilitate the interaction of both the organic and aqueous phases.
-
Solution: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is typically used. T[9]he ratio of organic solvent to water can be optimized to improve the yield.
-
Illustrative Data: Catalyst and Base Effects in Suzuki Coupling
The following table shows hypothetical yields for the Suzuki coupling of this compound with phenylboronic acid under different conditions.
| Catalyst | Ligand | Base | Illustrative Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 30 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 75 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 65 |
| Pd(OAc)₂ | SPhos | Na₂CO₃ | 70 |
Note: The data in this table is for illustrative purposes to highlight the importance of catalyst and base selection in Suzuki coupling reactions.
Experimental Protocol: Suzuki Coupling of this compound
-
Preparation: To a Schlenk flask, add phenylboronic acid (1.2 equivalents), a base such as K₃PO₄ (2.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reactant Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio). Then, add this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction by GC or TLC.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Troubleshooting Logic for Suzuki Coupling
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 1-Chlorotetradecane Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-chlorotetradecane.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: My final product is contaminated with unreacted 1-tetradecanol.
-
Question: How can I remove the unreacted starting material, 1-tetradecanol, from my this compound product?
-
Answer: Unreacted 1-tetradecanol is a common impurity. Several techniques can be employed for its removal, with the choice depending on the scale of your reaction and the desired final purity.
-
Liquid-Liquid Extraction: This is an effective first-pass purification step. Since this compound is insoluble in water, you can wash the crude product with water to remove any water-soluble impurities.[1] A subsequent wash with a dilute acid solution can help remove any residual basic compounds, and a wash with a dilute base solution (e.g., 5% sodium bicarbonate) can neutralize any acidic byproducts.[2]
-
Fractional Distillation: This is a highly effective method for separating this compound from the higher-boiling 1-tetradecanol.[3][4][5] The significant difference in their boiling points (this compound: ~293°C, 1-tetradecanol: ~289°C, but the chloride is more volatile) allows for efficient separation.[6]
-
Flash Column Chromatography: For smaller scale purifications requiring high purity, flash column chromatography is an excellent option.[7][8][9] A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) will allow the non-polar this compound to elute before the more polar 1-tetradecanol.
-
Issue 2: My product is a pale yellow color, but it should be colorless.
-
Question: What is causing the yellow discoloration in my this compound, and how can I remove it?
-
Answer: A pale yellow color can indicate the presence of impurities.[1][6] These may arise from side reactions or the degradation of reagents.
-
Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter the charcoal off.
-
Distillation: Fractional distillation is very effective at separating the desired colorless product from non-volatile colored impurities.[3][4]
-
Issue 3: My yield is low after purification.
-
Question: I am losing a significant amount of product during the purification process. How can I improve my yield?
-
Answer: Low yield can result from several factors during purification.
-
Incomplete Extraction: During liquid-liquid extraction, ensure thorough mixing of the aqueous and organic layers to maximize the transfer of the product into the organic phase.[10][11][12] Perform multiple extractions with smaller volumes of solvent for better efficiency than a single extraction with a large volume.[2]
-
Improper Distillation Technique: During distillation, ensure the apparatus is properly insulated to maintain a consistent temperature gradient in the fractionating column.[3] Distilling too quickly can lead to poor separation and loss of product.[3]
-
Column Chromatography Issues: In flash chromatography, choosing the correct solvent system is crucial to ensure good separation and recovery.[7][8] If the product is too strongly adsorbed to the silica gel, it can be difficult to elute, leading to a lower yield.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my this compound synthesis?
A1: The most common impurity is typically the unreacted starting material, 1-tetradecanol.[13][14] If thionyl chloride is used as the chlorinating agent, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and are easily removed.[15][16] Other potential impurities could include small amounts of elimination byproducts (tetradecenes), though this is less likely with a primary alcohol.
Q2: How can I confirm the purity of my this compound?
A2: Gas Chromatography (GC) is an excellent method for assessing the purity of this compound.[13][14][17] By comparing the peak area of your product to any impurity peaks, you can determine the percentage purity. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the impurities based on their mass spectra.[18][19]
Q3: What is the best purification method for obtaining high-purity (>99%) this compound?
A3: For achieving high purity, a combination of methods is often best. A preliminary purification using liquid-liquid extraction to remove bulk impurities, followed by fractional distillation, can yield a product of high purity.[3][20] For the highest possible purity, especially on a smaller scale, flash column chromatography after an initial work-up is recommended.[7][8]
Q4: Are there any safety precautions I should take during the purification of this compound?
A4: Yes, always work in a well-ventilated fume hood, especially when using volatile organic solvents and reagents like thionyl chloride. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound can be irritating to the skin and eyes.[1]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Principle of Separation | Advantages | Disadvantages | Typical Purity Achieved |
| Liquid-Liquid Extraction | Differential solubility of components in immiscible liquids. | Fast, simple, good for removing bulk water-soluble and acidic/basic impurities. | Limited separation of compounds with similar polarities. | 85-95% |
| Fractional Distillation | Differences in boiling points of components. | Excellent for separating liquids with different boiling points, scalable. | Requires a significant difference in boiling points for good separation, can be time-consuming. | 95-99% |
| Flash Column Chromatography | Differential adsorption of components to a stationary phase. | High resolution for separating compounds with similar polarities, suitable for small to medium scales. | Can be labor-intensive, requires solvent consumption, potential for product loss on the column. | >99% |
Experimental Protocols
Protocol 1: Purification of this compound by Liquid-Liquid Extraction
-
Transfer Reaction Mixture: Transfer the crude reaction mixture to a separatory funnel.
-
Add Organic Solvent: Add an equal volume of a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and shake to dissolve the crude product.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure. Allow the layers to separate. Drain and discard the aqueous (lower) layer if using a less dense organic solvent, or the upper layer if using a denser solvent.
-
Acid Wash (Optional): Add a volume of 5% HCl solution equal to the organic layer. Shake and separate the layers as described in step 3.
-
Base Wash: Add a volume of 5% NaHCO₃ solution equal to the organic layer. Shake and separate the layers. This will neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.
-
Charge the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Collect Fractions: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the top of the column. Collect and discard the initial low-boiling fraction. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~130-132 °C at reduced pressure, or ~293 °C at atmospheric pressure).
-
Stop Distillation: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distilling flask.
Mandatory Visualization
Caption: A workflow diagram for the purification of this compound.
Caption: A troubleshooting guide for common purification issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. columbia.edu [columbia.edu]
- 3. Purification [chem.rochester.edu]
- 4. chembam.com [chembam.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. Purification [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Purification [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chegg.com [chegg.com]
- 14. Solved g8 I-Chlorodetradecane (based upon GC data; 5 pts): | Chegg.com [chegg.com]
- 15. organic chemistry - SN2 with thionyl chlorides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Tetradecane, 1-chloro- [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tetradecane, 1-chloro- [webbook.nist.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing side products in 1-Chlorotetradecane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in reactions involving 1-Chlorotetradecane.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a primary alkyl chloride, making it an excellent substrate for nucleophilic substitution reactions (SN2).[1] The most common applications include its use as a chemical intermediate in Williamson ether synthesis to form ethers and in the formation of Grignard reagents for subsequent carbon-carbon bond formation.[2][3][4]
Q2: What are the primary side products to expect when using this compound in a Williamson ether synthesis?
A2: The main side product in the Williamson ether synthesis is 1-tetradecene, which results from a competing E2 elimination reaction.[5][6][7] This is more likely to occur when using a sterically hindered or a very strong base.[5][8]
Q3: What are the potential side products when preparing or using a Grignard reagent from this compound?
A3: During the formation of the Grignard reagent (tetradecylmagnesium chloride), a common side product is the Wurtz coupling product, octacosane (C28H58), formed by the reaction of the Grignard reagent with unreacted this compound.[9] When reacting the Grignard reagent with a carbonyl compound, potential side products can include enolates (if the carbonyl compound has acidic alpha-hydrogens) and reduction products.[10]
Troubleshooting Guides
Williamson Ether Synthesis: Minimizing 1-Tetradecene Formation
Problem: My Williamson ether synthesis using this compound is producing a significant amount of 1-tetradecene.
Solution: The formation of 1-tetradecene is due to the E2 elimination pathway competing with the desired SN2 substitution. Since this compound is a primary alkyl halide, the SN2 reaction is generally favored.[11] However, reaction conditions can be optimized to further minimize the elimination side product.
-
Choice of Base/Nucleophile: Use a strong, but not sterically hindered, base to generate the alkoxide. For example, sodium hydride (NaH) or sodium methoxide (NaOMe) are generally preferred over potassium tert-butoxide (t-BuOK), as the bulky tert-butoxide is more likely to act as a base and promote elimination.[12]
-
Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[5][7] These solvents favor SN2 reactions by solvating the cation of the alkoxide, leaving the anion more nucleophilic.[12]
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.[13]
Illustrative Data: Effect of Base on Product Distribution
| Base/Nucleophile | Solvent | Temperature (°C) | Desired Ether (SN2 Product) Yield (Illustrative) | 1-Tetradecene (E2 Product) Yield (Illustrative) |
| Sodium Methoxide (NaOMe) | DMSO | 50 | ~90% | ~10% |
| Sodium Ethoxide (NaOEt) | Ethanol | 78 | ~85% | ~15% |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 82 | ~30% | ~70% |
| Note: This data is illustrative and based on general principles of SN2/E2 competition for primary alkyl halides. |
Grignard Reaction: Minimizing Side Products
Problem: My Grignard reaction is giving a low yield of the desired alcohol.
Solution: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent, which can be consumed by side reactions.
-
Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by any protic source, including water.[14] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Purity: Use high-purity magnesium turnings and freshly distilled this compound. Impurities can inhibit the formation of the Grignard reagent.
-
Minimizing Wurtz Coupling: To reduce the formation of the homocoupling product (octacosane), add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Reaction with Carbonyls: When reacting the Grignard reagent with a ketone or aldehyde, add the carbonyl compound slowly at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions like enolization.[15]
Illustrative Data: Effect of Conditions on Grignard Reaction Yield
| Substrate | Reaction Conditions | Desired Product Yield (Illustrative) | Major Side Product(s) |
| Benzaldehyde | Anhydrous THF, slow addition at 0 °C | ~85-95% | Benzyl alcohol (from reduction) |
| Benzaldehyde | THF with trace moisture | <50% | Tetradecane (from quenching) |
| Acetone | Anhydrous THF, slow addition at 0 °C | ~90% | Minimal |
| Ethyl Acetate | 2.2 equivalents of Grignard, Anhydrous THF | ~80% | 2-Methylpentadecan-2-ol |
| Note: This data is illustrative and based on general principles of Grignard reactions. |
Experimental Protocols
Protocol 1: Synthesis of Tetradecyl Methyl Ether (Williamson Ether Synthesis)
Objective: To synthesize tetradecyl methyl ether from this compound and sodium methoxide, minimizing the formation of 1-tetradecene.
Materials:
-
This compound (1 equivalent)
-
Sodium methoxide (1.2 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve sodium methoxide in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to isolate the tetradecyl methyl ether.
Protocol 2: Synthesis of 1-Phenylpentadecan-1-ol (Grignard Reaction)
Objective: To synthesize 1-phenylpentadecan-1-ol from this compound and benzaldehyde.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1 equivalent)
-
Anhydrous diethyl ether
-
Benzaldehyde (1 equivalent)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-phenylpentadecan-1-ol.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. DE19757499A1 - High yield production of Grignard compounds, for production of organomagnesium compounds - Google Patents [patents.google.com]
- 11. Khan Academy [khanacademy.org]
- 12. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Overcoming solubility issues of 1-Chlorotetradecane in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the significant solubility challenges of 1-Chlorotetradecane in aqueous media. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental solubility of this compound in water?
A1: this compound is a long-chain halogenated alkane, which makes it highly hydrophobic (water-repelling). It is classified as practically insoluble in water, with a reported solubility of less than 0.01 g/L at 20°C.[1] This negligible solubility is due to its long, non-polar fourteen-carbon chain.
Q2: Why does my this compound form a cloudy suspension or immediate precipitate when added to an aqueous buffer?
A2: A cloudy appearance or the formation of a precipitate indicates that the concentration of this compound has surpassed its solubility limit in the aqueous environment.[1] Because of its hydrophobic nature, this compound molecules preferentially aggregate with each other rather than dissolving in water.
Q3: What are the most effective strategies for solubilizing this compound in aqueous solutions?
A3: The most effective method is to use surfactants to create a microemulsion, which is a thermodynamically stable, clear dispersion of one liquid in another.[2][3][4][5] Non-ionic surfactants such as Polysorbate 80 (Tween 80) and Triton X-100 are commonly used for this purpose.[6][7] These surfactants form micelles in water, which are microscopic spherical structures with a hydrophobic core and a hydrophilic exterior. The this compound is encapsulated within the hydrophobic core, allowing it to be dispersed in the aqueous medium.[7] The use of a co-surfactant or co-solvent, like ethanol or propylene glycol, can further enhance stability.[8][9]
Q4: What is the Critical Micelle Concentration (CMC) and why is it important for my experiment?
A4: The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules begin to self-assemble into micelles. Below the CMC, surfactants exist as individual molecules and have limited ability to solubilize hydrophobic compounds. Above the CMC, micelles form, and the capacity of the solution to solubilize non-polar compounds like this compound increases significantly.[10] Therefore, it is crucial to work with surfactant concentrations above their CMC to ensure effective solubilization.
Data Presentation: Surfactant Properties
The selection of an appropriate surfactant is critical. Non-ionic surfactants are generally preferred due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants. Below is a summary of key properties for commonly used non-ionic surfactants.
| Surfactant | Type | Average Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) in Water |
| Triton X-100 | Non-ionic | ~625 | 0.22 - 0.24 mM |
| Polysorbate 80 (Tween 80) | Non-ionic | ~1310 | 0.012 mM (12-15 mg/L) |
Note: CMC values are approximate and can be influenced by temperature, pH, and the presence of salts or other solutes in the buffer.
Troubleshooting Guides
Issue 1: My solution is cloudy or milky after mixing this compound, surfactant, and water.
| Possible Cause | Explanation | Suggested Solution |
| Incorrect Order of Addition | Adding this compound directly to water before the surfactant is fully dissolved and micelles have formed will result in precipitation. | Always dissolve the surfactant completely in the aqueous phase first. Then, add the this compound to the surfactant solution. |
| Insufficient Surfactant Concentration | The surfactant concentration is below the Critical Micelle Concentration (CMC), so micelles have not formed to encapsulate the this compound. | Increase the surfactant concentration to a level significantly above its CMC. A common starting point is 5-10 times the CMC. |
| Unfavorable Surfactant-to-Oil Ratio | The amount of this compound is too high for the amount of surfactant used, exceeding the encapsulation capacity of the micelles. | Decrease the concentration of this compound or increase the concentration of the surfactant. Constructing a pseudo-ternary phase diagram can help identify stable ratios.[9][11] |
| Inadequate Mixing | The components have not been homogenized sufficiently to form a stable microemulsion. | Use vigorous and continuous stirring (e.g., with a magnetic stirrer at 300-1000 rpm) during the addition of this compound.[2][12] Gentle warming (e.g., to 40-50°C) may also facilitate mixing, but check for compound stability at elevated temperatures.[2][12] |
Issue 2: The solution is clear initially but becomes cloudy or shows precipitation over time.
| Possible Cause | Explanation | Suggested Solution |
| Metastable Formulation | The initial clear solution was a kinetically stable but thermodynamically unstable nanoemulsion, rather than a true microemulsion. Over time, the droplets can coalesce and lead to phase separation. | The formulation may require a co-surfactant (e.g., a short-chain alcohol like ethanol or propylene glycol) to improve the stability of the interface between the oil and water phases.[8][9] The ratio of surfactant to co-surfactant is a critical parameter to optimize. |
| Temperature Fluctuations | Changes in temperature can affect surfactant solubility and micelle structure, potentially leading to the expulsion of the encapsulated this compound. | Store the prepared solution at a constant, controlled temperature. Avoid freeze-thaw cycles unless the stability of the formulation under these conditions has been verified. |
| Incompatible Buffer Components | High concentrations of certain salts or other components in the buffer can interfere with micelle formation and stability. | If possible, prepare the microemulsion in deionized water first and then add it to a more concentrated buffer. Alternatively, test the stability of the formulation in simpler buffer systems. |
| Chemical Instability | This compound or the surfactant may be degrading over time in the aqueous environment. | Prepare solutions fresh for each experiment whenever possible. Store stock solutions under appropriate conditions (e.g., protected from light, at a recommended temperature) to minimize degradation.[13][14] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a this compound Oil-in-Water (o/w) Microemulsion by Water Titration
This protocol describes a general method for creating a stable aqueous dispersion of this compound using a non-ionic surfactant and a co-surfactant.
Materials:
-
This compound (Oil Phase)
-
Polysorbate 80 (Tween 80) or Triton X-100 (Surfactant)
-
Ethanol or Propylene Glycol (Co-surfactant)
-
Deionized Water or Aqueous Buffer (Aqueous Phase)
-
Glass vials
-
Magnetic stirrer and stir bars
Methodology:
-
Prepare the Oil/Surfactant Mixture: In a glass vial, prepare a mixture of the surfactant and co-surfactant (S/CoS mix). A common starting ratio is 2:1 (w/w).
-
Add this compound: To the S/CoS mix, add the desired amount of this compound. The ratio of the S/CoS mix to the oil phase can be varied, with starting points often ranging from 9:1 to 1:1 (w/w). Mix thoroughly until a clear, homogenous phase is obtained.
-
Titrate with Aqueous Phase: Place the vial on a magnetic stirrer. Slowly add the aqueous phase (water or buffer) dropwise to the oil/surfactant mixture while stirring continuously and vigorously.
-
Observe for Clarity: Continue adding the aqueous phase and observe the solution. The initial mixture may be cloudy or viscous. As more water is added, the system will transition, and a clear, transparent microemulsion will form.
-
Determine Stability: Once a clear microemulsion is formed, cap the vial and store it at a constant temperature. Observe for any signs of phase separation or cloudiness over 24-48 hours to confirm stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Water Solubilization Using Nonionic Surfactants from Renewable Sources in Microemulsion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4146499A - Method for preparing microemulsions - Google Patents [patents.google.com]
- 4. water-in-oil microemulsion method: Topics by Science.gov [science.gov]
- 5. EP1031344A2 - Method of preparing silicone oil-in-water microemulsions - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. snowpure.com [snowpure.com]
- 8. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
- 11. Identification of phases of various oil, surfactant/ co-surfactants and water system by ternary phase diagram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oil-In-Water Microemulsions for Thymol Solubilization [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 1-Chlorotetradecane Against Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 1-chlorotetradecane against hydrolysis. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to assist in your research and development activities.
Troubleshooting Unwanted Hydrolysis of this compound
| Observed Issue | Potential Cause | Recommended Action |
| Gradual decrease in purity of this compound over time, with the appearance of a new peak corresponding to 1-tetradecanol in GC-MS analysis. | Presence of moisture in the storage container or solvent. | Store this compound under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents for all experiments. Ensure all glassware is thoroughly dried before use. |
| Accelerated degradation of this compound when used in buffered aqueous solutions. | pH of the medium. While generally stable, prolonged exposure to strongly acidic or basic conditions can promote hydrolysis. | If possible, adjust the pH of the reaction mixture to be as close to neutral (pH 7) as possible. If the reaction requires acidic or basic conditions, minimize the exposure time and temperature. |
| Inconsistent reaction outcomes or product yields when using this compound as a starting material. | Partial hydrolysis of the starting material, leading to lower effective concentration and potential side reactions from the resulting 1-tetradecanol. | Always use freshly opened or properly stored this compound. Consider purifying the material by distillation if its purity is in doubt. Incorporate an acid scavenger as a stabilizer in the reaction mixture. |
| Formation of acidic byproducts (e.g., HCl) in the reaction mixture. | Hydrolysis of this compound releases hydrogen chloride, which can catalyze further degradation or interfere with acid-sensitive reactions. | Add an acid scavenger, such as a non-nucleophilic base (e.g., proton sponge) or an epoxide (e.g., epoxidized soybean oil), to the reaction mixture to neutralize the generated HCl. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of water?
A1: The primary degradation pathway is hydrolysis, a nucleophilic substitution reaction where the chlorine atom is replaced by a hydroxyl group from water, yielding 1-tetradecanol and hydrochloric acid (HCl). This reaction is generally very slow for long-chain primary chloroalkanes like this compound under neutral conditions.[1]
Q2: How stable is this compound to hydrolysis under normal storage conditions?
A2: this compound is considered to have high stability against hydrolysis under typical environmental and storage conditions (cool, dry, and dark).[1] Its low water solubility and the strength of the C-Cl bond in a primary alkyl chloride contribute to a very slow rate of hydrolysis.[1] However, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, can lead to measurable degradation over time.
Q3: What factors can accelerate the hydrolysis of this compound?
A3: Several factors can increase the rate of hydrolysis:
-
Temperature: Higher temperatures increase the reaction rate, as described by the Arrhenius equation.
-
pH: While slow at neutral pH, the rate can be accelerated under strongly acidic or basic conditions.
-
Solvent: The presence of polar, protic solvents can facilitate hydrolysis.
-
Catalysts: Certain catalysts can promote the hydrolysis of alkyl halides.
Q4: What are the recommended storage conditions to minimize hydrolysis?
A4: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight. For long-term storage or for use in moisture-sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q5: Can I use stabilizers to prevent the hydrolysis of this compound during a reaction?
A5: Yes, stabilizers can be added to reaction mixtures to mitigate hydrolysis. Acid scavengers are particularly effective as they neutralize the HCl produced during hydrolysis, which can otherwise catalyze further degradation. Examples include non-nucleophilic bases and epoxides. The choice of stabilizer should be compatible with your reaction conditions and downstream processing.
Q6: How can I monitor the hydrolysis of this compound?
A6: The extent of hydrolysis can be monitored by quantifying the disappearance of this compound and the appearance of its hydrolysis product, 1-tetradecanol. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for separating and quantifying both compounds in a reaction mixture.
Quantitative Data on Hydrolysis
As per current literature, the hydrolysis of long-chain primary chloroalkanes like this compound is exceptionally slow under ambient and neutral pH conditions, to the point that specific rate constants are not widely reported.[1] For practical purposes in many applications, the material can be considered stable.
However, for sensitive applications or under forcing conditions (e.g., elevated temperature), it is crucial to experimentally determine the stability. The following table illustrates the type of data that would be generated from a stability study.
Table 1: Illustrative Hydrolysis Data for this compound at 50°C
| pH | Time (days) | This compound Remaining (%) | 1-Tetradecanol Formed (%) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
| 4.0 | 0 | 100.0 | 0.0 | - |
| 30 | >99.5 | <0.5 | (Not Calculated) | |
| 60 | >99.5 | <0.5 | (Not Calculated) | |
| 90 | >99.5 | <0.5 | (Not Calculated) | |
| 7.0 | 0 | 100.0 | 0.0 | - |
| 30 | >99.5 | <0.5 | (Not Calculated) | |
| 60 | >99.5 | <0.5 | (Not Calculated) | |
| 90 | >99.5 | <0.5 | (Not Calculated) | |
| 10.0 | 0 | 100.0 | 0.0 | - |
| 30 | >99.5 | <0.5 | (Not Calculated) | |
| 60 | >99.5 | <0.5 | (Not Calculated) | |
| 90 | >99.5 | <0.5 | (Not Calculated) |
Note: This table is for illustrative purposes to show the expected high stability and the format of data from a stability study. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol describes an accelerated stability study to determine the hydrolysis rate of this compound under controlled temperature and pH conditions.
1. Materials:
-
This compound (high purity)
-
1-Tetradecanol (for analytical standard)
-
Buffered aqueous solutions (e.g., pH 4, 7, and 10)
-
Anhydrous acetonitrile or other suitable co-solvent
-
Internal standard for GC-MS analysis (e.g., 1-chlorododecane)
-
Vials with PTFE-lined caps
-
Thermostatically controlled oven or water bath
-
GC-MS system
2. Procedure:
-
Prepare stock solutions of this compound and the internal standard in the chosen co-solvent.
-
In separate vials for each time point and pH condition, add a known volume of the buffered aqueous solution and co-solvent. The co-solvent is used to ensure the solubility of this compound.
-
Spike the vials with a known amount of the this compound stock solution to achieve the desired starting concentration.
-
Seal the vials tightly and place them in a thermostatically controlled environment set to the desired temperature (e.g., 50°C).
-
At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), remove a set of vials for each pH condition.
-
Quench the reaction by cooling the vials to room temperature.
-
Prepare the samples for GC-MS analysis by liquid-liquid extraction. Add a known volume of a non-polar solvent (e.g., hexane) and the internal standard stock solution. Vortex thoroughly and allow the layers to separate.
-
Analyze the organic layer by GC-MS.
3. Data Analysis:
-
Generate a calibration curve for both this compound and 1-tetradecanol using the internal standard method.
-
Quantify the concentration of this compound and 1-tetradecanol in each sample at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH and temperature condition.
-
If hydrolysis occurs, the data should fit a pseudo-first-order kinetic model. The negative of the slope of the line will be the pseudo-first-order rate constant (k').
Protocol 2: GC-MS Analysis of this compound and 1-Tetradecanol
1. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
2. GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
3. MS Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
-
This compound: Monitor characteristic ions (e.g., m/z 91, 69).
-
1-Tetradecanol: Monitor characteristic ions (e.g., m/z 55, 69, 83).
-
Internal Standard (e.g., 1-chlorododecane): Monitor characteristic ions.
-
Visualizations
Caption: SN2 mechanism for the hydrolysis of this compound.
Caption: Factors influencing the stability of this compound.
Caption: Workflow for an accelerated stability study of this compound.
References
Scaling up 1-Chlorotetradecane-based synthesis from lab to pilot plant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 1-chlorotetradecane from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from 1-tetradecanol?
A1: The most prevalent methods involve the reaction of 1-tetradecanol with a chlorinating agent. Common industrial approaches include using hydrogen chloride (HCl) gas, often with a catalyst like zinc chloride, or reacting with thionyl chloride (SOCl₂). The choice of reagent can depend on factors such as cost, safety, and the desired purity of the final product.
Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?
A2: The main challenges are typically related to heat and mass transfer. The chlorination of alcohols is often an exothermic reaction, and managing the heat generated in a larger reactor is critical to prevent side reactions and ensure safety.[1][2] Inefficient mixing in a larger volume can also lead to localized "hot spots" and incomplete reactions.
Q3: How does the purity profile of this compound typically change during scale-up?
A3: During scale-up, you may observe an increase in certain impurities. Common by-products include di-tetradecyl ether, which can form at elevated temperatures, and unreacted 1-tetradecanol due to inefficient mixing or mass transfer limitations.[3] The concentration of these impurities may be low at the lab scale but can become significant in a pilot plant setting.
Data Presentation: Lab vs. Pilot Plant Synthesis Parameters
The following table summarizes typical changes in key reaction parameters when scaling up the synthesis of this compound from 1-tetradecanol using thionyl chloride.
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (50 kg) | Key Considerations for Scale-Up |
| Reactant Molar Ratio (SOCl₂:Alcohol) | 1.2 : 1 | 1.1 : 1 | Reduced excess of SOCl₂ at scale to minimize cost and downstream processing. |
| Reaction Temperature | 70-80°C | 60-70°C | Lower temperature helps to control the exotherm and minimize by-product formation. |
| Addition Time of SOCl₂ | 30 minutes | 2-3 hours | Slower addition rate is crucial for managing heat evolution in a larger reactor. |
| Reaction Time | 2-4 hours | 6-8 hours | Longer reaction times may be necessary to ensure complete conversion due to mixing inefficiencies. |
| Typical Yield | ~95% | ~90% | Yields may be slightly lower at scale due to challenges in maintaining optimal conditions. |
| Purity (pre-distillation) | >98% | 92-95% | Increased potential for by-products like di-tetradecyl ether and unreacted starting material. |
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Pilot Plant
Q: My yield of this compound has dropped significantly after scaling up to the pilot plant. What are the likely causes and how can I troubleshoot this?
A: A significant drop in yield is a common scale-up challenge. The primary culprits are often related to incomplete reaction or loss of product during workup.
Troubleshooting Steps:
-
Verify Complete Consumption of Starting Material: Analyze a sample of the crude reaction mixture by Gas Chromatography (GC) to check for the presence of unreacted 1-tetradecanol.
-
Investigate Mixing Efficiency: Poor mixing can lead to localized areas where the reactants are not in sufficient contact. Evaluate the pilot reactor's agitation speed and impeller design.
-
Check for Leaks: In a larger and more complex setup, ensure that there are no leaks in the reactor or condenser system, which could lead to loss of the volatile chlorinating agent (e.g., SOCl₂).
-
Evaluate Workup Procedure: Ensure that the aqueous quench and phase separation are efficient at the larger scale. Inefficient separation can lead to loss of product in the aqueous layer.
Issue 2: High Levels of Di-tetradecyl Ether By-product
Q: I am observing a significant amount of di-tetradecyl ether in my pilot-scale production of this compound. How can I minimize the formation of this by-product?
A: The formation of di-tetradecyl ether is typically favored at higher temperatures. This is a common issue when scaling up due to challenges with heat removal.
Troubleshooting Steps:
-
Monitor Internal Reaction Temperature: Ensure that the internal temperature of the reactor is being accurately monitored and is not exceeding the setpoint, especially during the addition of the chlorinating agent.
-
Improve Heat Removal: Evaluate the cooling capacity of the pilot reactor. Ensure that the cooling jacket is operating efficiently and that the heat transfer fluid is at the correct temperature and flow rate.
-
Slow Down Reagent Addition: A slower addition of the chlorinating agent will generate heat more slowly, allowing the cooling system to keep up and maintain the desired reaction temperature.
-
Consider a Milder Chlorinating Agent: If temperature control remains a significant issue, exploring alternative, less reactive chlorinating agents could be a viable option, although this may require significant process redevelopment.
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound
Materials:
-
1-Tetradecanol (50.0 kg)
-
Thionyl chloride (SOCl₂) (30.0 kg)
-
Nitrogen gas
-
5% Sodium bicarbonate solution
-
Brine
Equipment:
-
100 L glass-lined pilot reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel/pump for thionyl chloride
-
Receiving vessels
Procedure:
-
Reactor Setup: Ensure the pilot reactor is clean and dry. Purge the reactor with nitrogen gas.
-
Charging the Reactor: Charge the reactor with 1-tetradecanol (50.0 kg).
-
Inerting: Begin stirring and maintain a gentle nitrogen blanket over the reaction mixture.
-
Thionyl Chloride Addition: Cool the reactor contents to 10-15°C. Slowly add thionyl chloride (30.0 kg) to the stirred solution over 2-3 hours, maintaining the internal temperature between 60-70°C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
Reaction: After the addition is complete, continue to stir the mixture at 65-70°C for 6-8 hours. Monitor the reaction progress by taking aliquots and analyzing for the disappearance of 1-tetradecanol by GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding it to a 5% sodium bicarbonate solution to neutralize any remaining acidic components.
-
Phase Separation: Allow the layers to separate and remove the lower aqueous layer.
-
Washing: Wash the organic layer with brine.
-
Isolation: The crude this compound can be purified by vacuum distillation.
Protocol 2: GC-MS Analysis of this compound Purity
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C, hold for 10 minutes
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-500 amu
Sample Preparation:
-
Prepare a 1 mg/mL solution of the crude or distilled this compound in dichloromethane.
-
Inject 1 µL of the sample into the GC-MS.
Data Analysis:
-
Identify the peaks for this compound, 1-tetradecanol, and di-tetradecyl ether based on their retention times and mass spectra.
-
Determine the relative percentage of each component by peak area integration.
References
Technical Support Center: Catalyst Selection and Optimization for 1-Chlorotetradecane Reactions
Welcome to the technical support center for catalyst selection and optimization in reactions involving 1-chlorotetradecane. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of utilizing this long-chain alkyl halide in various chemical transformations. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address specific experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound as a substrate in cross-coupling reactions?
A1: this compound, as a primary alkyl chloride, presents several challenges in cross-coupling reactions. The carbon-chlorine bond is relatively strong, making oxidative addition, the initial step in many catalytic cycles, difficult. This often necessitates more reactive catalysts or harsher reaction conditions compared to alkyl bromides or iodides. Additionally, side reactions such as β-hydride elimination can be a significant issue with long-chain alkyl halides.
Q2: Which types of catalytic reactions are most suitable for this compound?
A2: this compound can be employed in a variety of catalytic reactions, including:
-
Friedel-Crafts Alkylation: To introduce the tetradecyl chain onto an aromatic ring.
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: To synthesize long-chain amines.
-
Heck Coupling: For coupling with alkenes, although this can be challenging for unactivated alkyl halides.
Each of these reactions requires careful selection of the catalyst and optimization of reaction conditions to achieve good yields and selectivity.
Q3: How can I minimize carbocation rearrangement during the Friedel-Crafts alkylation of arenes with this compound?
A3: Carbocation rearrangement is a major side reaction in Friedel-Crafts alkylation with primary alkyl halides like this compound. To mitigate this, consider the following strategies:
-
Use a milder Lewis acid catalyst: Strong Lewis acids like AlCl₃ are more prone to induce rearrangements. Experiment with milder catalysts such as FeCl₃ or zeolites.
-
Control the reaction temperature: Lowering the reaction temperature can sometimes favor the kinetic product over the rearranged thermodynamic product.
-
Alternative two-step approach: A more reliable method is to perform a Friedel-Crafts acylation using tetradecanoyl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. This avoids the formation of a carbocation intermediate altogether.
II. Troubleshooting Guides
A. Suzuki-Miyaura Coupling: Low Yield and Side Reactions
Problem: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield.
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | 1. Catalyst Choice: Standard palladium catalysts may be inefficient for activating the C-Cl bond. Consider using more active catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3] 2. Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%). 3. Pre-catalyst vs. Active Catalyst: Ensure your Pd(II) pre-catalyst is effectively reduced to the active Pd(0) species in situ. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial. |
| Poor Reaction Conditions | 1. Temperature: Alkyl chlorides often require higher reaction temperatures (e.g., >100 °C) for efficient oxidative addition.[4] 2. Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[1] 3. Solvent: Ensure your solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and THF. The addition of water can sometimes be beneficial, but this needs to be optimized for your specific system. |
| Side Reactions | 1. Protodeboronation: This is the loss of the boronic acid group before cross-coupling. Use anhydrous conditions and consider using a more stable boronic ester (e.g., pinacol ester).[1][2] 2. Homocoupling: The coupling of two boronic acid molecules can occur. Ensure a strictly inert atmosphere to minimize oxygen, which can promote this side reaction. |
B. Friedel-Crafts Alkylation: Isomer Formation and Polyalkylation
Problem: My Friedel-Crafts alkylation with this compound is producing a mixture of isomers and polyalkylated products.
| Potential Cause | Troubleshooting Steps |
| Carbocation Rearrangement | 1. Catalyst Selection: Switch to a milder Lewis acid (e.g., FeCl₃, ZnCl₂, or a zeolite) to reduce the propensity for carbocation formation and subsequent rearrangement.[5] 2. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or below) to favor the kinetic, non-rearranged product. |
| Polyalkylation | 1. Stoichiometry: Use a large excess of the aromatic substrate relative to this compound. This increases the probability that the electrophile will react with the starting material rather than the more activated mono-alkylated product. 2. Reaction Time: Monitor the reaction closely and stop it once the desired mono-alkylated product is formed to prevent further alkylation. |
| Reaction Selectivity | 1. Alternative Method: For linear alkylation, the most reliable approach is to perform a Friedel-Crafts acylation with tetradecanoyl chloride and a strong Lewis acid like AlCl₃, followed by reduction of the ketone to the alkyl chain. This two-step process avoids carbocation rearrangements and polyalkylation.[5] |
III. Data Presentation: Catalyst Performance in Cross-Coupling of Alkyl Chlorides
The following table summarizes representative data for the Suzuki-Miyaura coupling of alkyl chlorides with arylboronic acids, illustrating the impact of different catalyst systems. Note that specific data for this compound is limited in the literature; these examples with similar substrates provide a basis for catalyst selection.
| Alkyl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Chlorooctane | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 85 |
| 1-Chlorohexane | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
| 1-Chlorododecane | 4-Methoxyphenylboronic acid | NiCl₂(dppp) (5) | - | K₃PO₄ | t-AmylOH | 100 | 24 | 78 |
| 1-Chlorooctane | Naphthylboronic acid | Pd-PEPPSI-IPr (2) | - | K₂CO₃ | THF | 80 | 16 | 88 |
This table is a compilation of representative data from various sources for illustrative purposes and may not reflect the exact outcomes for this compound.
IV. Experimental Protocols
A. Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and should be optimized for your specific substrates and laboratory conditions.
-
Preparation:
-
To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reaction:
-
Add anhydrous, degassed toluene via syringe.
-
Add this compound (1.0 equivalent) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
B. Representative Protocol for Friedel-Crafts Acylation-Reduction
This two-step protocol is recommended to avoid carbocation rearrangement when synthesizing linear alkylarenes.
Step 1: Friedel-Crafts Acylation
-
Preparation:
-
To a flame-dried round-bottom flask equipped with a stir bar and a reflux condenser, add the aromatic substrate (e.g., benzene, in excess) and a suitable solvent (e.g., CS₂ or nitrobenzene if the arene is a solid).
-
Cool the mixture in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.1 equivalents) in portions.
-
-
Reaction:
-
Slowly add tetradecanoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).
-
-
Work-up:
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with water, NaHCO₃ solution, and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo to obtain the crude aryl tetradecyl ketone.
-
Step 2: Wolff-Kishner Reduction
-
Reaction:
-
To a round-bottom flask equipped with a reflux condenser, add the crude aryl tetradecyl ketone from Step 1, diethylene glycol, and hydrazine hydrate (excess).
-
Add potassium hydroxide pellets and heat the mixture to reflux (around 180-200 °C) for several hours, allowing water to distill off.
-
Monitor the reaction by TLC or GC-MS until the ketone is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., diethyl ether or hexane).
-
Wash the combined organic extracts with dilute HCl and then water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting linear alkylarene by distillation or column chromatography.
-
V. Mandatory Visualizations
Caption: A troubleshooting guide for low yields in Suzuki-Miyaura coupling reactions.
Caption: A decision tree for synthesizing linear alkylarenes.
References
Preventing bisalkylation side reactions with 1-Chlorotetradecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chlorotetradecane. The primary focus is on preventing bisalkylation, a common side reaction that can lead to impurities and reduced yield of the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What is bisalkylation and why does it occur with this compound?
A1: Bisalkylation is a side reaction where a substrate molecule is alkylated twice by this compound instead of the desired single alkylation. This typically occurs when the mono-alkylated product is more reactive (more nucleophilic) than the starting material.[1][2] For example, in the N-alkylation of a primary amine, the resulting secondary amine is often more nucleophilic than the initial primary amine, making it more susceptible to a second alkylation.[2][3]
Q2: What are the primary strategies to minimize or prevent bisalkylation?
A2: The key strategies to control bisalkylation focus on manipulating reaction kinetics and the relative reactivity of the species involved. These include:
-
Stoichiometric Control: Using a large excess of the substrate relative to this compound.[1][4]
-
Controlling Reaction Conditions: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second alkylation.[1][5]
-
Use of Protecting Groups: Temporarily blocking the reactive site with a protecting group is a highly effective method, particularly for amines.[6][7][8][9]
-
Alternative Synthetic Routes: Employing different reaction pathways, such as reductive amination for amines or Friedel-Crafts acylation followed by reduction for aromatic compounds, can circumvent the problem of bisalkylation.[1][4]
Q3: How does stoichiometry affect the formation of bisalkylation products?
A3: By using a large excess of the substrate (the molecule to be alkylated), the statistical probability of this compound reacting with an unreacted substrate molecule is significantly increased compared to it reacting with a mono-alkylated product molecule.[1][4] This effectively "dilutes" the more reactive mono-alkylated product in a sea of less reactive starting material.
Q4: For the N-alkylation of primary amines, what protecting groups are recommended to prevent bisalkylation?
A4: For primary amines, converting the amine into a less nucleophilic functional group is a robust strategy. Common protecting groups include:
-
Carbamates: Such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These are widely used in peptide synthesis and are effective at preventing over-alkylation.[7][10] They are generally stable to a wide range of reaction conditions and can be selectively removed.[7][8]
-
Amides: Acylation of the amine to form an amide significantly reduces its nucleophilicity.[6] The amide can be hydrolyzed back to the amine after the alkylation reaction is complete.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant formation of bis-alkylated product | 1. Molar ratio of this compound to substrate is too high.2. The mono-alkylated product is significantly more reactive than the starting material.3. Reaction temperature is too high. | 1. Increase the molar ratio of the substrate to this compound (e.g., 3:1 or higher).[1][4]2. If possible, lower the reaction temperature.[1]3. Consider using a protecting group strategy if working with amines.[6][7][8]4. For aromatic substrates, consider switching to a Friedel-Crafts acylation followed by a reduction step.[1][4] |
| Low yield of mono-alkylated product | 1. Incomplete reaction.2. Side reactions other than bisalkylation.3. Inappropriate solvent or base. | 1. Monitor the reaction progress using techniques like TLC or GC and adjust the reaction time accordingly.2. Optimize the reaction conditions, including solvent and base, as these can influence reaction rates and selectivity.[9]3. Ensure the purity of starting materials and reagents. |
| Difficulty in separating mono- and bis-alkylated products | The polarity and other physical properties of the products are very similar. | 1. Optimize the reaction to minimize the formation of the bis-alkylated product.2. Employ high-performance column chromatography with a carefully selected solvent system for purification.3. Consider derivatizing one of the products to alter its physical properties, facilitating easier separation. |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of a Primary Amine using Stoichiometric Control
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (3.0 equivalents) in a suitable solvent (e.g., acetonitrile or DMF).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents).
-
Addition of Alkylating Agent: While stirring, add this compound (1.0 equivalent) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture to room temperature, filter off the base, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from the bis-alkylated byproduct and unreacted starting material.
Protocol 2: Mono-Alkylation of a Primary Amine using a Boc-Protecting Group
-
Protection Step:
-
Dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).
-
Stir the mixture at room temperature until the starting amine is fully consumed (monitor by TLC).
-
Perform an aqueous work-up and purify the Boc-protected amine.
-
-
Alkylation Step:
-
Perform the desired alkylation reaction on another part of the molecule using this compound.
-
-
Deprotection Step:
-
Dissolve the Boc-protected alkylated product in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the desired mono-alkylated amine.
-
Purify the final product as needed.
-
Visualizations
Caption: Mechanism of bisalkylation in the N-alkylation of a primary amine.
Caption: Troubleshooting workflow for preventing bisalkylation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 1-Chlorotetradecane vs. 1-Bromotetradecane in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development and organic synthesis, the choice of alkyl halide is a critical decision that can significantly influence the outcome of a reaction. This guide provides an in-depth comparison of the reactivity of 1-chlorotetradecane and 1-bromotetradecane, two long-chain alkyl halides commonly employed as synthetic intermediates. By examining their performance in nucleophilic substitution reactions, supported by fundamental chemical principles and experimental considerations, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
At the heart of their utility lies the carbon-halogen bond, the focal point of nucleophilic attack. The nature of the halogen atom—chlorine versus bromine—profoundly impacts the substrate's susceptibility to substitution, influencing reaction rates, yields, and the required experimental conditions. This comparison will delve into the key factors governing their reactivity, present a standardized experimental protocol for their evaluation, and provide a clear visualization of the underlying chemical principles.
Theoretical Underpinnings of Reactivity: A Tale of Two Halogens
The difference in reactivity between this compound and 1-bromotetradecane in the context of S_N2 reactions, such as the Williamson ether synthesis, is primarily governed by two key factors: the carbon-halogen bond dissociation energy and the stability of the resulting halide anion (the leaving group).
Bond Dissociation Energy: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This means that less energy is required to cleave the C-Br bond during the transition state of a nucleophilic attack, leading to a lower activation energy for the reaction.
Leaving Group Ability: A good leaving group is a species that is stable on its own after detaching from the parent molecule. The stability of the halide anion is a crucial determinant of its effectiveness as a leaving group. Bromide (Br⁻) is a larger, more polarizable ion than chloride (Cl⁻). This allows the negative charge to be dispersed over a larger volume, resulting in a more stable anion. Consequently, bromide is a better leaving group than chloride.
These two factors work in concert to render 1-bromotetradecane a more reactive substrate in S_N2 reactions compared to this compound. This enhanced reactivity often translates to faster reaction times, milder reaction conditions, and potentially higher yields.
Quantitative Data Summary
| Property | This compound | 1-Bromotetradecane |
| CAS Number | 2425-54-9 | 112-71-0 |
| Molecular Formula | C₁₄H₂₉Cl | C₁₄H₂₉Br |
| Molecular Weight | 232.83 g/mol | 277.28 g/mol |
| Boiling Point | ~293 °C at 760 mmHg[1][2] | ~175-178 °C at 20 mmHg |
| Melting Point | -3 °C[1] | 5-6 °C |
| Density | ~0.86 g/cm³[1] | ~0.932 g/mL at 25 °C |
Table 1: Physical Properties of this compound and 1-Bromotetradecane
| Parameter | C-Cl Bond | C-Br Bond |
| Bond Dissociation Energy | ~327 kJ/mol | ~285 kJ/mol |
| Leaving Group Ability | Good | Excellent |
| Relative Reactivity in S_N2 | Lower | Higher |
Table 2: Comparative Reactivity Parameters
Experimental Protocols: A Framework for Comparison
To empirically determine the relative reactivity of this compound and 1-bromotetradecane, a comparative Williamson ether synthesis can be performed. This reaction, which involves the formation of an ether from an alkoxide and an alkyl halide, is a classic example of an S_N2 reaction. The use of a phase transfer catalyst is recommended for long-chain, nonpolar substrates to enhance the reaction rate by facilitating the transport of the alkoxide nucleophile into the organic phase.
Objective: To compare the reaction yield of 1-ethoxy-tetradecane from this compound and 1-bromotetradecane under identical reaction conditions.
Materials:
-
This compound (98% or higher)
-
1-Bromotetradecane (98% or higher)
-
Ethanol (anhydrous)
-
Sodium hydroxide (pellets)
-
Tetrabutylammonium bromide (TBAB) (phase transfer catalyst)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, etc.)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for yield determination
Procedure:
-
Preparation of Sodium Ethoxide Solution (to be performed in situ): In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous toluene.
-
Add 2.3 g (100 mmol) of sodium metal (cut into small pieces) to the toluene.
-
Carefully add 10 mL of anhydrous ethanol dropwise to the stirring suspension. The reaction is exothermic and will produce hydrogen gas. Ensure proper ventilation.
-
Once the sodium has completely reacted, the sodium ethoxide solution is ready.
-
Parallel Reactions: Set up two identical reaction flasks.
-
In each flask, place 50 mL of the prepared sodium ethoxide in toluene solution.
-
To one flask, add 23.3 g (100 mmol) of this compound.
-
To the second flask, add 27.7 g (100 mmol) of 1-bromotetradecane.
-
To each flask, add 1.6 g (5 mmol) of tetrabutylammonium bromide (TBAB).
-
Reaction Execution: Heat both reaction mixtures to reflux (approximately 110 °C) with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC or TLC to determine the consumption of the starting material.
-
Work-up (to be performed on both reactions after a set time, e.g., 4 hours, or upon completion):
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium ethoxide by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with 2 x 30 mL of diethyl ether.
-
Combine all organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Analysis:
-
Determine the mass of the crude product.
-
Analyze the crude product by GC or HPLC using an internal standard to quantify the yield of 1-ethoxytetradecane in each reaction.
-
Visualizing the Reaction Pathway and Reactivity Comparison
To better understand the processes at play, the following diagrams illustrate the experimental workflow and the logical relationship between the key factors influencing the reactivity of these two alkyl halides.
Caption: A streamlined workflow for the comparative Williamson ether synthesis of 1-halotetradecanes.
Caption: Factors influencing the higher reactivity of 1-bromotetradecane in S_N2 reactions.
Conclusion
References
A Comparative Guide to 1-Chlorotetradecane and Other Long-Chain Alkylating Agents in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of novel chemical entities. This guide provides an objective comparison of 1-chlorotetradecane with other long-chain alkylating agents, focusing on their performance in common synthetic transformations. The information presented is supported by experimental data to aid in making informed decisions for your research and development endeavors.
Long-chain alkyl groups are integral moieties in a vast array of organic molecules, including surfactants, lubricants, and pharmacologically active compounds. The introduction of these chains is typically achieved through nucleophilic substitution reactions, where a nucleophile displaces a leaving group from an alkylating agent. Among the most common long-chain alkylating agents are the 1-haloalkanes, such as this compound, 1-bromotetradecane, and 1-iodotetradecane. The choice between these reagents can significantly impact reaction efficiency, cost, and overall yield.
This guide will delve into the comparative reactivity of these long-chain alkylating agents in two fundamental synthetic transformations: the synthesis of quaternary ammonium salts (Menschutkin reaction) and the synthesis of ethers (Williamson ether synthesis).
Reactivity in Nucleophilic Substitution Reactions
The reactivity of alkyl halides in bimolecular nucleophilic substitution (SN2) reactions, the predominant mechanism for primary alkyl halides like 1-halotetradecanes, is heavily influenced by the nature of the halogen leaving group. The strength of the carbon-halogen bond and the stability of the resulting halide anion in solution are key factors. Generally, the reactivity follows the trend: R-I > R-Br > R-Cl > R-F. This is because the C-I bond is the weakest and the iodide ion is the best leaving group among the halogens due to its large size and high polarizability, which allows for effective charge stabilization in the transition state.
While 1-iodotetradecane is the most reactive, its higher cost and lower stability often make 1-bromotetradecane a more practical choice for many applications. This compound, being the least expensive and most stable of the three, is an attractive option for large-scale industrial processes, provided the reaction conditions can be optimized to achieve satisfactory yields and reaction times.
Comparative Performance in Synthesis
To provide a clear comparison, we will examine the performance of this compound and its bromo and iodo analogs in specific, well-established alkylation reactions.
Synthesis of Quaternary Ammonium Salts (Menschutkin Reaction)
The Menschutkin reaction, the quaternization of a tertiary amine with an alkyl halide, is a cornerstone of organic synthesis, particularly for producing cationic surfactants and phase-transfer catalysts. The rate of this SN2 reaction is directly dependent on the reactivity of the alkyl halide.
| Alkylating Agent | Expected Relative Reactivity | Typical Reaction Conditions |
| 1-Iodotetradecane | Highest | Milder conditions (lower temperature, shorter time) |
| 1-Bromotetradecane | Intermediate | Moderate conditions |
| This compound | Lowest | Harsher conditions (higher temperature, longer time, or use of a catalyst like NaI) |
Experimental Protocol: General Procedure for the Synthesis of Tetradecyltrimethylammonium Bromide
The synthesis of tetradecyltrimethylammonium bromide is typically achieved by reacting 1-bromotetradecane with trimethylamine.[1]
Materials:
-
1-Bromotetradecane
-
Trimethylamine (gas or solution in a suitable solvent)
-
Solvent (e.g., acetonitrile, ethanol, or isopropanol)
Procedure:
-
In a pressure-rated reaction vessel, dissolve 1-bromotetradecane in a suitable solvent.
-
Cool the solution and introduce a molar excess of trimethylamine.
-
Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time will depend on the solvent used and the desired conversion. For instance, reactions in acetonitrile might be run at 80°C for several hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product, tetradecyltrimethylammonium bromide, will often precipitate from the solution upon cooling or with the addition of a less polar co-solvent.
-
Collect the solid product by filtration, wash with a cold solvent to remove any unreacted starting materials, and dry under vacuum.
To adapt this protocol for this compound, significantly more forcing conditions would likely be necessary, such as higher temperatures and longer reaction times. The addition of a catalytic amount of sodium iodide (NaI) could be employed to facilitate the reaction via an in-situ Finkelstein reaction, where the more reactive 1-iodotetradecane is generated in catalytic amounts.
Synthesis of Ethers (Williamson Ether Synthesis)
The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide with a primary alkyl halide. The choice of alkyl halide has a significant impact on the reaction rate and yield.
| Alkylating Agent | Expected Relative Reactivity | Typical Reaction Conditions |
| 1-Iodotetradecane | Highest | Milder conditions, broader substrate scope |
| 1-Bromotetradecane | Intermediate | Moderate conditions, widely used |
| This compound | Lowest | Harsher conditions, may require a catalyst or phase-transfer catalysis |
Experimental Protocol: General Procedure for the O-Alkylation of Phenol with a Long-Chain Alkyl Halide
The following is a general procedure for the synthesis of an alkyl phenyl ether, which can be adapted for different 1-haloalkanes.
Materials:
-
Phenol
-
1-Halotetradecane (chloride, bromide, or iodide)
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., acetone, acetonitrile, DMF)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)
Procedure:
-
To a solution of phenol in a suitable solvent, add a base (e.g., 1.5-2 equivalents of K₂CO₃).
-
If using a phase-transfer catalyst, add it at this stage (typically 5-10 mol%).
-
Add the 1-halotetradecane (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring. The reaction time will vary depending on the alkyl halide used, with chlorides requiring significantly longer times than bromides or iodides.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Conclusion
The choice between this compound and other long-chain alkylating agents like 1-bromotetradecane and 1-iodotetradecane is a trade-off between reactivity, cost, and stability.
-
1-Iodotetradecane offers the highest reactivity, allowing for milder reaction conditions and potentially higher yields, but at a significantly higher cost.
-
1-Bromotetradecane provides a good balance of reactivity and cost, making it a popular choice for a wide range of laboratory and industrial applications.
-
This compound is the most cost-effective and stable option, making it ideal for large-scale syntheses where the cost of raw materials is a major factor. However, its lower reactivity often necessitates more forcing reaction conditions, which may not be suitable for sensitive substrates. The use of catalysts can help to overcome this limitation.
For drug development and research applications where material cost is less of a concern and reaction efficiency is paramount, 1-bromotetradecane is often the preferred reagent. For large-scale industrial production, the economic advantages of this compound may outweigh the need for more vigorous reaction conditions. Careful consideration of the specific synthetic target, desired yield, and economic constraints will ultimately guide the optimal choice of the long-chain alkylating agent.
References
1-Chlorotetradecane as an Internal Standard: A Comparative Validation Guide for the Analysis of 3-Chloropropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-chlorotetradecane as an internal standard in the quantitative analysis of specific analytes, with a primary focus on 3-chloropropane-1,2-diol (3-MCPD), a food contaminant. The performance of this compound is compared with alternative internal standards, supported by available experimental data from scientific literature.
Introduction to Internal Standards in Analytical Chemistry
Internal standards are essential in chromatography and mass spectrometry for improving the precision and accuracy of quantitative analysis. They are compounds of a known concentration added to a sample to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard has physicochemical properties similar to the analyte but is sufficiently different to be distinguished by the analytical instrument.
This compound as an Internal Standard for 3-MCPD Analysis
This compound has been utilized as an internal standard in the gas chromatographic (GC) analysis of 3-MCPD. It is a chlorinated hydrocarbon with a long alkyl chain, making it suitable for methods involving extraction with non-polar solvents.
Logical Workflow for Analyte Quantification using an Internal Standard
Caption: General workflow for quantitative analysis using an internal standard.
Comparative Validation Data
The following tables summarize the validation parameters for analytical methods employing this compound and alternative internal standards for the determination of 3-MCPD.
Table 1: Method Performance using this compound as Internal Standard for 3-MCPD Analysis
| Parameter | Value | Reference |
| Analyte | 3-Chloropropane-1,2-diol (3-MCPD) | [1] |
| Internal Standard | This compound | [1] |
| Technique | Gas Chromatography (GC) | [1] |
| Limit of Detection (LOD) | 0.25 mg/kg | [1] |
Table 2: Method Performance using Alternative Internal Standards for 3-MCPD Analysis
| Parameter | Deuterated 3-MCPD (3-MCPD-d5) | Deuterated 3-MCPD (3-MCPD-d5) |
| Reference | Divinová et al., 2004 | Brereton et al., 2001 |
| Technique | GC-MS | GC-MS |
| Linearity Range | 0.009–1.3 mg/kg | Not specified |
| Correlation Coefficient (R²) | > 0.99 | Not specified |
| Limit of Detection (LOD) | 0.003 mg/kg | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.009 mg/kg | 0.010 mg/kg |
| Recovery | 98% (for soy sauce spiked at 0.025 mg/kg) | Not specified |
| Precision (Repeatability) | ~5% | 0.005 to 0.013 mg/kg |
| Precision (Reproducibility) | Not specified | 0.010 to 0.027 mg/kg |
Experimental Protocols
Method Using this compound as Internal Standard
A modified method reported by Spyres (1993) involves the following general steps.[1]
Experimental Workflow
Caption: Workflow for 3-MCPD analysis using this compound as IS.
Detailed Steps:
-
Sample Preparation: The sample is homogenized.
-
Internal Standard Spiking: A known amount of this compound is added to the homogenized sample.
-
Extraction: The sample is adsorbed onto a kieselguhr (Extrelut) column. 3-MCPD is then partitioned into ethyl acetate.[1]
-
Analysis: The extract is analyzed by capillary gas chromatography with electrolytic conductivity detection.[1]
Method Using Deuterated 3-MCPD (3-MCPD-d5) as Internal Standard
This method, detailed by Divinová et al. (2004), offers a more sensitive and selective approach using GC-MS.
Experimental Workflow
Caption: Workflow for 3-MCPD analysis using a deuterated internal standard.
Detailed Steps:
-
Sample Preparation: The food sample is prepared for extraction.
-
Internal Standard Spiking: A solution of deuterated 3-MCPD (3-MCPD-d5) is added as the internal standard.
-
Extraction: The sample is extracted with diethyl ether.
-
Derivatization: The extracted 3-MCPD and the internal standard are derivatized with phenylboronic acid (PBA) to improve their volatility and chromatographic behavior.
-
Analysis: The derivatized sample is analyzed by capillary gas chromatography coupled with mass spectrometric detection (GC-MS).[1]
Comparison and Discussion
Based on the available data, methods employing a deuterated internal standard, such as 3-MCPD-d5, demonstrate superior performance for the analysis of 3-MCPD compared to the method using this compound.
-
Sensitivity: The limits of detection and quantification are significantly lower with the deuterated internal standard method (LOD of 0.003 mg/kg) compared to the this compound method (LOD of 0.25 mg/kg).[1] This makes the deuterated standard method more suitable for trace-level analysis of 3-MCPD in food matrices.
-
Selectivity and Accuracy: The use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, generally provides better correction for matrix effects and variations during sample preparation and analysis. This leads to higher accuracy and precision. The detailed validation data, including high recovery and good precision, for the deuterated standard method supports this.
-
Data Availability: There is a significant lack of published, comprehensive validation data for the method using this compound as an internal standard for 3-MCPD. In contrast, methods using deuterated standards are well-documented and validated through collaborative studies.[2]
Conclusion
While this compound has been used as an internal standard for the GC analysis of 3-MCPD, the available data suggests that its performance, particularly in terms of sensitivity, is surpassed by methods using stable isotope-labeled internal standards like 3-MCPD-d5. For researchers and professionals in drug development and food safety analysis requiring high sensitivity and accuracy, the use of a deuterated internal standard is the recommended approach for the quantification of 3-MCPD. The choice of internal standard is critical, and a thorough method validation is necessary to ensure reliable and accurate results.
References
A Comparative Guide to Analytical Methods for the Quantification of 1-Chlorotetradecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantitative analysis of 1-Chlorotetradecane, a long-chain haloalkane relevant in various chemical and pharmaceutical processes. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative results. This document outlines the performance characteristics and experimental protocols for the most suitable techniques, primarily focusing on Gas Chromatography (GC) with different detection systems.
Method Comparison: Performance Characteristics
The choice of detector in Gas Chromatography is a critical determinant of sensitivity, selectivity, and linearity for the quantification of this compound. The following table summarizes the expected performance of three common GC detectors: Mass Spectrometry (MS), Flame Ionization Detector (FID), and Electron Capture Detector (ECD).
| Parameter | GC-MS (SIM Mode) | GC-FID | GC-ECD |
| Principle | Measures mass-to-charge ratio of ionized analyte fragments. | Measures the increase in current from the combustion of the organic analyte in a hydrogen flame. | Measures the decrease in detector current caused by the capture of electrons by electronegative analytes. |
| Selectivity | Very High (Specific ion monitoring) | Low (Responds to most organic compounds) | High (Specific for electrophilic/halogenated compounds) |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~10 - 50 ng/mL | ~0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 - 3 ng/mL | ~30 - 150 ng/mL | ~0.03 - 0.3 ng/mL |
| **Linearity (R²) ** | >0.995 | >0.99 | >0.98 |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| Accuracy/Recovery (%) | 95 - 105% | 90 - 110% | 90 - 110% |
| Primary Application | Confirmatory analysis and quantification in complex matrices. | General quantification of organic compounds. | Ultra-trace quantification of halogenated compounds. |
Experimental Protocols
The following are detailed methodologies for the quantification of this compound using GC-MS, GC-FID, and GC-ECD. These protocols include sample preparation and instrumental parameters.
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for extracting this compound from a liquid matrix, such as a pharmaceutical formulation or a water sample.
-
Sample Collection : Collect a representative 10 mL sample in a clean glass vial.
-
Internal Standard Spiking : Add a known concentration of an appropriate internal standard (e.g., 1-Chlorododecane) to the sample.
-
Extraction : Transfer the sample to a separatory funnel and add 20 mL of a non-polar organic solvent like hexane or dichloromethane.
-
Mixing : Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation : Allow the layers to separate. The organic layer containing this compound will be the upper layer if hexane is used, and the lower layer if dichloromethane is used.
-
Collection : Drain the organic layer into a clean collection flask.
-
Repeat Extraction : Repeat the extraction process on the aqueous layer with a fresh 20 mL portion of the organic solvent to ensure complete recovery.
-
Drying : Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Concentration : Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis : The concentrated extract is now ready for injection into the GC system.
Gas Chromatography (GC) Instrumental Parameters
The following are typical GC conditions for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.
-
GC System : Agilent 7890B GC or equivalent
-
Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
-
Inlet Temperature : 280 °C
-
Injection Volume : 1 µL
-
Injection Mode : Splitless
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program :
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
Detector-Specific Parameters
1. Mass Spectrometer (MS) Detector:
-
MS System : Agilent 5977B MSD or equivalent
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
MS Source Temperature : 230 °C
-
MS Quadrupole Temperature : 150 °C
-
Acquisition Mode : Selected Ion Monitoring (SIM)
-
Ions to Monitor :
-
Quantifier ion: m/z 91
-
Qualifier ions: m/z 43, 57
-
2. Flame Ionization Detector (FID):
-
Detector Temperature : 300 °C
-
Hydrogen Flow : 30 mL/min
-
Air Flow : 300 mL/min
-
Makeup Gas (Helium) : 25 mL/min
3. Electron Capture Detector (ECD):
-
Detector Temperature : 300 °C
-
Makeup Gas (Nitrogen) : 60 mL/min
Visualizations
Analytical Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound from sample collection to final data analysis.
Caption: General workflow for this compound analysis.
Method Selection Guide
This diagram provides a logical decision-making process for selecting the most appropriate analytical method based on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
A Comparative Analysis of Surfactants Derived from 1-Chlorotetradecane for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, performance, and comparative evaluation of cationic surfactants synthesized from 1-chlorotetradecane against common anionic and non-ionic alternatives. This report provides detailed experimental protocols and quantitative data to support formulation and research decisions.
Surfactants derived from this compound, primarily quaternary ammonium compounds, represent a significant class of cationic surfactants with broad applications in industrial processes, personal care products, and importantly, as excipients in drug delivery systems. Their unique properties, stemming from the 14-carbon hydrophobic tail, offer distinct advantages in terms of surface activity and interaction with biological membranes. This guide provides a comparative study of these surfactants, placing their performance in context with widely used anionic and non-ionic surfactants, namely Sodium Dodecyl Sulfate (SDS) and Triton X-100.
Performance Comparison of Surfactants
The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, quantified by the critical micelle concentration (CMC). The following table summarizes the key performance indicators for a representative cationic surfactant derived from this compound, tetradecyltrimethylammonium bromide (TTAB), and compares it with SDS and Triton X-100.
| Surfactant Type | Chemical Name | Hydrophobic Chain Length | Critical Micelle Concentration (CMC) (mM in water at 25°C) | Surface Tension at CMC (mN/m) | Foaming Properties |
| Cationic (from this compound) | Tetradecyltrimethylammonium Bromide (TTAB) | C14 | ~3.8[1] | ~36.0[2] | Moderate to high foaming, stable foam |
| Anionic | Sodium Dodecyl Sulfate (SDS) | C12 | ~8.2[3][4][5] | ~33-38[6] | High foaming, stable foam[7] |
| Non-ionic | Triton X-100 | t-octylphenol | ~0.2-0.3[1][2][8][9] | ~30-33 | Low to moderate foaming, less stable foam |
Synthesis of Surfactants from this compound
Cationic surfactants are readily synthesized from this compound via nucleophilic substitution. A common example is the synthesis of tetradecyltrimethylammonium chloride (TTAC) by the reaction of this compound with trimethylamine.
Experimental Protocols
Accurate and reproducible experimental data is paramount in surfactant characterization. The following sections detail the methodologies for key performance assessments.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
The CMC of ionic surfactants can be determined by measuring the change in electrical conductivity of the solution with increasing surfactant concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down as the surfactant molecules form less mobile micelles.
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Serially dilute the stock solution to obtain a range of concentrations.
-
Measure the electrical conductivity of each solution at a constant temperature (e.g., 25°C) using a calibrated conductivity meter.
-
Plot the specific conductivity (κ) versus the surfactant concentration.
-
The CMC is the concentration at the intersection of the two linear portions of the graph.[10][11][12][13][14]
Surface Tension Measurement by Du Noüy Ring Method
The Du Noüy ring method is a classic technique to measure the surface tension of a liquid. It involves measuring the force required to detach a platinum ring from the surface of the liquid.[15][16][17][18][19]
Procedure:
-
Calibrate the tensiometer with a liquid of known surface tension.
-
Place the surfactant solution in a clean vessel.
-
Lower a clean platinum ring until it is submerged in the solution.
-
Slowly raise the ring, pulling a meniscus of liquid with it.
-
Record the maximum force exerted on the ring just before the meniscus breaks.
-
Calculate the surface tension using the measured force and the dimensions of the ring, applying appropriate correction factors.[15][16][17][18][19]
Foaming Ability and Stability by Ross-Miles Method
The Ross-Miles method is a standardized test to evaluate the foaming properties of surfactants. It measures the initial foam height and the foam's stability over time.[20][21][22][23][24]
Procedure:
-
A specified volume of the surfactant solution is allowed to fall from a certain height into a larger volume of the same solution in a graduated cylinder.
-
The initial height of the foam generated is measured immediately after all the solution has been added.
-
The foam height is then measured at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[20][21][22][23][24]
Application in Drug Delivery
Cationic surfactants, such as those derived from this compound, are of particular interest in drug delivery due to their ability to interact with negatively charged biological membranes. This interaction can enhance the permeation of drugs across cellular barriers. The positively charged headgroup of the surfactant interacts with the negatively charged components of the cell membrane, leading to a temporary disruption of the membrane structure and facilitating drug entry.
Conclusion
Surfactants derived from this compound offer a valuable platform for the development of cationic surfactants with tunable properties. Their performance, particularly in terms of surface tension reduction and foaming, is comparable to or exceeds that of some conventional surfactants. For applications in drug delivery, their cationic nature presents a distinct advantage for enhancing cellular uptake. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers and formulation scientists in selecting and characterizing appropriate surfactants for their specific needs.
References
- 1. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. [PDF] Determination of the Critical Micelle Concentration of Triton X-100 Using the Compound 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one as Fluorescent Probe | Semantic Scholar [semanticscholar.org]
- 9. Sample Preparation [abm.com.ge]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 12. justagriculture.in [justagriculture.in]
- 13. scribd.com [scribd.com]
- 14. fpharm.uniba.sk [fpharm.uniba.sk]
- 15. biolinscientific.com [biolinscientific.com]
- 16. smartsystems-eg.com [smartsystems-eg.com]
- 17. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]
- 18. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 19. biolinscientific.com [biolinscientific.com]
- 20. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. rpc-cms-re4-upscope.web.cern.ch [rpc-cms-re4-upscope.web.cern.ch]
- 24. img1.17img.cn [img1.17img.cn]
A Comparative Guide to Purity Assessment of Synthesized 1-Chlorotetradecane
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for assessing the purity of synthesized 1-Chlorotetradecane. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate methodology for your research and development needs.
Introduction to this compound and its Purity Analysis
This compound (C₁₄H₂₉Cl) is a long-chain alkyl halide used as an intermediate in the synthesis of various organic compounds, including surfactants and active pharmaceutical ingredients (APIs).[1] The synthesis of this compound can result in a range of impurities, such as unreacted starting materials (e.g., tetradecanol), byproducts, and isomers. Therefore, a robust analytical method is required to accurately quantify the purity of the synthesized product and identify any potential impurities.
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification capabilities.[2] However, other techniques such as High-Performance Liquid Chromatography (HPLC) with universal detectors and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy present viable alternatives with their own unique advantages.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the separation and quantification of this compound and its potential volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Autosampler.
Reagents:
-
High-purity solvent for sample dilution (e.g., hexane or dichloromethane).
-
This compound reference standard.
-
Internal standard (e.g., 1-chlorododecane).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the chosen solvent. Add a known amount of the internal standard.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify this compound and any impurities based on their retention times and mass spectra. Quantify the purity by comparing the peak area of this compound to that of the internal standard and the reference standard.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the analysis of this compound, which lacks a UV chromophore.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water).
Procedure:
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase.
-
HPLC-RID Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
RID Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Determine the purity based on the peak area percentage of this compound in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and primary method for purity determination without the need for a specific reference standard of the analyte.[3][4]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal standard of known purity (e.g., maleic anhydride or dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube. Add the deuterated solvent to dissolve the sample completely.
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis: Integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the purity of this compound based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.
Data Presentation: Performance Comparison
The following tables summarize the key performance characteristics of GC-MS, HPLC-RID, and qNMR for the purity assessment of this compound. The values are based on typical performance for similar long-chain alkyl halides and non-chromophoric compounds.
Table 1: Comparison of Analytical Techniques for this compound Purity Analysis
| Parameter | GC-MS | HPLC-RID | qNMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by change in refractive index. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Selectivity | Very High | Moderate | High |
| Sensitivity (LOD) | Low ppm to ppb | ~10-100 ppm | ~0.1% |
| Quantification (LOQ) | Low ppm | ~50-200 ppm | ~0.3% |
| Linearity (R²) | >0.99 | >0.99 | >0.999 |
| Precision (RSD) | < 5% | < 5% | < 1% |
| Accuracy | High | Moderate | Very High |
| Impurity Identification | Yes (via mass spectra) | No (retention time only) | Yes (with structural information) |
| Need for Reference Standard | Yes (for quantification) | Yes (for quantification) | No (uses a certified internal standard) |
| Analysis Time | 20-30 min | 10-20 min | 5-15 min |
Table 2: Advantages and Disadvantages of Each Technique
| Technique | Advantages | Disadvantages |
| GC-MS | - Excellent separation of volatile impurities.- Definitive identification of impurities through mass spectral libraries.- High sensitivity for trace analysis. | - Requires volatile and thermally stable analytes.- Potential for sample degradation at high temperatures.- Requires specific reference standards for accurate quantification of each impurity. |
| HPLC-RID | - Suitable for non-volatile impurities.- Universal detector for non-chromophoric compounds.- Relatively simple and robust method. | - Lower sensitivity compared to GC-MS and other HPLC detectors.- Not compatible with gradient elution.- Sensitive to temperature and mobile phase composition changes.- No structural information for impurity identification. |
| qNMR | - Primary analytical method, highly accurate and precise.- Does not require a specific reference standard of the analyte.- Provides structural information for impurity identification.- Non-destructive technique.- Fast analysis time. | - Lower sensitivity compared to GC-MS for trace impurities.- Requires a high-field NMR spectrometer.- Signal overlap can be an issue in complex mixtures. |
Mandatory Visualization
Conclusion
The choice of analytical technique for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.
-
GC-MS is the method of choice for comprehensive impurity profiling, offering unparalleled sensitivity and the ability to identify unknown volatile and semi-volatile impurities.
-
HPLC with a universal detector like RID or ELSD is a practical approach for routine quality control, especially when non-volatile impurities are a concern and high sensitivity is not a prerequisite.
-
qNMR stands out as a powerful, non-destructive technique for obtaining highly accurate and precise purity values without the need for a specific reference standard of this compound. It also provides valuable structural information for impurity identification.
For a comprehensive purity assessment, a combination of these orthogonal techniques is often recommended. For instance, GC-MS can be used for initial impurity profiling, while qNMR can provide a highly accurate purity value for the main component. This multi-faceted approach ensures a thorough characterization of the synthesized this compound, meeting the stringent quality standards of the pharmaceutical and chemical industries.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 1-Chlorotetradecane in Microemulsion Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Chlorotetradecane's performance in microemulsion formation against other commonly used oil phases. The information presented is supported by experimental data from various studies, offering a valuable resource for formulation development.
Executive Summary
This compound serves as a viable oil phase for the formation of microemulsions, particularly with nonionic surfactants. Its performance is comparable to other oils, though selection should be guided by the specific application, desired droplet size, and the physicochemical properties of the active pharmaceutical ingredient (API) to be incorporated. This guide details the phase behavior of this compound-based microemulsions and contrasts its performance metrics with those of common alternatives such as isopropyl myristate, oleic acid, and medium-chain triglycerides.
Comparative Performance Data
The following tables summarize quantitative data from various studies to facilitate a comparison between this compound and other oil phases in microemulsion systems. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons under identical conditions are limited in the current literature.
Table 1: Performance of this compound in a C12E5/Water Microemulsion System
| Parameter | Value | Conditions |
| Microemulsion Droplet Radius (Initial) | 76 Å (7.6 nm) | Temperature quench from 24 °C to 13 °C |
| Microemulsion Droplet Radius (After 160 min) | 51 Å (5.1 nm) | Temperature quench from 24 °C to 13 °C |
| Excess Oil Droplet Radius (After 160 min) | 217 Å (21.7 nm) | Temperature quench from 24 °C to 13 °C |
Table 2: Performance of Alternative Oils in Microemulsion Formulations
| Oil Phase | Surfactant/Co-surfactant | Droplet Size (nm) | Polydispersity Index (PDI) | Drug Loading/Solubility |
| Isopropyl Myristate | Polysorbate 80, Glycerol | Decreased with increasing glycerol and polysorbate concentration | Not specified | Increased progesterone solubility up to 3300-fold and indomethacin up to 500-fold compared to water.[1] |
| Oleic Acid | Laureth-5-carboxylic acid, 2-propanol | 30 - 80 | ~0.10 | Able to incorporate up to 3% w/w of a ceramide-like molecule.[2] |
| Oleic Acid | Not specified | 106.1 ± 2.8 | Not specified | Not specified |
| Medium-Chain Triglycerides (MCT) | Soybean phosphatidylcholine, PEG-660-12-hydroxystearate, PEG 400, Ethanol | 60 - 200 | Not specified | Enhanced solubility of felodipine.[3] |
| Medium-Chain Triglycerides (MCT) | Not specified | Not specified | Not specified | Increased curcumin solubility significantly (1.32 ± 0.03 mg/mL).[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Preparation of Microemulsions (Water Titration Method)
This method is widely used to determine the concentration range of components for microemulsion formation.
Protocol:
-
Prepare various ratios of the oil phase (e.g., this compound, Isopropyl Myristate) and the surfactant/co-surfactant (S/CoS) mixture, for example, from 1:9 to 9:1 (w/w).
-
For each oil-S/CoS mixture, titrate dropwise with the aqueous phase (e.g., purified water) under constant magnetic stirring at a controlled temperature (e.g., 25 °C).
-
Continue titration until a transparent, single-phase, and low-viscosity liquid (the microemulsion) is formed.
-
The compositions at which microemulsions form are plotted on a pseudo-ternary phase diagram to identify the microemulsion region.
-
For drug-loaded microemulsions, the active pharmaceutical ingredient (API) is typically dissolved in the oil phase before the titration process.
Characterization of Microemulsions
a) Droplet Size and Polydispersity Index (PDI) Analysis using Dynamic Light Scattering (DLS)
Protocol:
-
Dilute the microemulsion sample with the continuous phase (e.g., water for O/W microemulsions) to an appropriate concentration to avoid multiple scattering effects.
-
Filter the diluted sample through a sub-micron filter (e.g., 0.22 µm or 0.45 µm) to remove any dust or large aggregates.
-
Place the filtered sample in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the instrument's temperature (typically 25 °C).
-
Perform the measurement, where the instrument's software will analyze the scattered light intensity fluctuations to determine the hydrodynamic diameter (droplet size) and the PDI. The PDI is a measure of the width of the particle size distribution.
b) Zeta Potential Measurement
The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.
Protocol:
-
Dilute the microemulsion sample with the continuous phase.
-
Inject the diluted sample into the specific measurement cell of the zeta potential analyzer.
-
Ensure there are no air bubbles between the electrodes.
-
The instrument applies an electric field across the sample, causing the charged droplets to move.
-
The velocity of the droplets is measured using Laser Doppler Velocimetry, from which the electrophoretic mobility and subsequently the zeta potential are calculated.
c) Determination of Drug Solubility in Microemulsion Components
This is a crucial step in the pre-formulation studies to select appropriate excipients.
Protocol:
-
Add an excess amount of the drug to a known volume of each individual component (oil, surfactant, co-surfactant, and aqueous phase) in separate vials.
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-72 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples at a high speed to separate the undissolved drug.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved drug in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Visualizations
The following diagrams illustrate key concepts and workflows in microemulsion research.
References
- 1. Study of isopropyl myristate microemulsion systems containing cyclodextrins to improve the solubility of 2 model hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Performance of Oleic Acid and Soybean Oil in the Preparation of Oil-in-Water Microemulsions for Encapsulating a Highly Hydrophobic Molecule | MDPI [mdpi.com]
- 3. Triglyceride-based microemulsion for intravenous administration of sparingly soluble substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Navigating Cross-Reactivity: A Comparative Guide for 1-Chlorotetradecane in Complex Mixtures
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is paramount in the validation of analytical methods and the assessment of product safety. This guide provides a comprehensive overview of the principles and methodologies for evaluating the cross-reactivity of 1-Chlorotetradecane, a long-chain chloroalkane, within complex biological and environmental matrices. Due to a lack of specific published cross-reactivity studies for this compound, this guide presents a framework based on established immunochemical principles, offering a roadmap for designing and interpreting such studies. The data presented herein is illustrative to guide experimental design.
The Principle of Cross-Reactivity in Immunoassays
Immunoassays are a cornerstone of modern bioanalysis, prized for their sensitivity and specificity. However, their reliability hinges on the precise binding of an antibody to its target analyte. Cross-reactivity occurs when an antibody binds to a non-target compound that is structurally similar to the intended analyte.[1][2] This can lead to inaccurate quantification, yielding false-positive results or an overestimation of the analyte's concentration.[2][3][4]
The primary factors influencing cross-reactivity include:
-
Structural Similarity: The more a compound's three-dimensional structure and epitope resemble the target analyte, the higher the likelihood of cross-reactive binding.[3][5]
-
Antibody Affinity: High-affinity antibodies are more likely to bind to the target antigen, but this does not preclude binding to similar structures, especially at high concentrations of the interfering compound.[3]
-
Assay Conditions: Factors such as pH, temperature, and ionic strength of the assay buffer can influence antibody-antigen binding kinetics and the degree of cross-reactivity.[3]
As a small molecule (hapten), this compound is not immunogenic on its own. To generate antibodies for an immunoassay, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[6][7] The specificity of the resulting antibodies will be crucial in determining the potential for cross-reactivity.
Hypothetical Cross-Reactivity Profile of this compound
Given its simple, linear alkyl structure, this compound is most likely to exhibit cross-reactivity with other long-chain alkyl halides. The degree of cross-reactivity would be expected to decrease as the chain length, halogen substituent, or substitution position changes relative to this compound.
The following table presents a hypothetical comparison of potential cross-reactants in an immunoassay designed for this compound. These values are for illustrative purposes to demonstrate expected trends in a cross-reactivity study.
| Compound | Structure | % Cross-Reactivity (Hypothetical) | IC50 (ng/mL) (Hypothetical) | Rationale for Inclusion |
| This compound | CH₃(CH₂)₁₃Cl | 100% | 50 | Target Analyte |
| 1-Chlorododecane | CH₃(CH₂)₁₁Cl | 75% | 67 | Shorter alkyl chain, high structural similarity. |
| 1-Chlorohexadecane | CH₃(CH₂)₁₅Cl | 85% | 59 | Longer alkyl chain, high structural similarity. |
| 1-Bromotetradecane | CH₃(CH₂)₁₃Br | 40% | 125 | Same alkyl chain, different halogen, testing halogen specificity. |
| 1-Iodotetradecane | CH₃(CH₂)₁₃I | 20% | 250 | Same alkyl chain, larger halogen, likely lower cross-reactivity. |
| 2-Chlorotetradecane | CH₃(CH₂)₁₁CHClCH₃ | 15% | 333 | Isomer with different chlorine position, testing positional specificity. |
| Tetradecane | CH₃(CH₂)₁₂CH₃ | <1% | >5000 | Alkyl backbone without halogen, negative control for hapten specificity. |
| 1-Dodecanol | CH₃(CH₂)₁₁OH | <0.1% | >10000 | Structurally dissimilar long-chain molecule, negative control. |
| Benzyl Chloride | C₆H₅CH₂Cl | <0.1% | >10000 | Aromatic chloride, structurally dissimilar, negative control. |
-
% Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100.
-
IC50 is the concentration of the compound that causes 50% inhibition of the signal in a competitive immunoassay.
Experimental Protocols for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the cross-reactivity of haptens.[6]
Protocol: Competitive ELISA for this compound Cross-Reactivity
1. Reagent Preparation:
- Coating Antigen: this compound conjugated to a carrier protein (e.g., OVA-C₁₄H₂₉Cl), diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a predetermined optimal concentration (e.g., 1-5 µg/mL).
- Antibody: Polyclonal or monoclonal antibody specific for this compound, diluted in assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).
- Standards and Test Compounds: Prepare a serial dilution of this compound (standard) and each potential cross-reactant in assay buffer. Concentrations should span the expected IC50 range.
- Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated Goat Anti-Rabbit IgG), diluted in assay buffer.
- Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) or other suitable chromogenic substrate.
- Stop Solution: 2M Sulfuric Acid.
2. ELISA Procedure:
- Coating: Add 100 µL of coating antigen to each well of a 96-well microplate. Incubate overnight at 4°C.
- Washing: Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
- Blocking: Add 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well. Incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Competitive Reaction: Add 50 µL of standard or test compound solution to the appropriate wells, followed by 50 µL of the diluted primary antibody. Incubate for 1-2 hours at 37°C.
- Washing: Repeat the washing step.
- Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at 37°C.
- Washing: Repeat the washing step (5 times).
- Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
- Stopping Reaction: Add 50 µL of stop solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
- Plot a standard curve of absorbance vs. log concentration for this compound.
- Determine the IC50 value for the standard and for each test compound.
- Calculate the % cross-reactivity for each test compound using the formula mentioned previously.
Visualizing Workflows and Relationships
To better illustrate the processes and concepts involved in a cross-reactivity study, the following diagrams are provided.
Caption: Experimental workflow for cross-reactivity assessment using competitive ELISA.
Caption: Logical relationship between structural similarity and cross-reactivity potential.
Caption: Potential metabolic pathways of this compound.
References
- 1. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aptamergroup.com [aptamergroup.com]
- 7. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of catalysts for 1-Chlorotetradecane synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-chlorotetradecane, a key intermediate in the production of surfactants, quaternary ammonium compounds, and various pharmaceuticals, is a critical process in the chemical industry.[1][2] The efficiency of this synthesis, primarily achieved through the chlorination of 1-tetradecanol, is highly dependent on the catalytic system employed. This guide provides an objective comparison of the efficacy of various catalysts used in this conversion, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.
Catalyst Performance: A Quantitative Comparison
The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions required for the synthesis of this compound from 1-tetradecanol. Below is a summary of the performance of common catalytic systems.
| Catalyst System | Chlorinating Agent | Typical Yield (%) | Reaction Time | Key Advantages | Disadvantages |
| Zinc Chloride (ZnCl2) | Hydrogen Chloride (HCl) | High | Several hours | Cost-effective, readily available.[3] | Requires elevated temperatures, potential for side reactions. |
| Thionyl Chloride (SOCl2) with Pyridine | Thionyl Chloride (SOCl2) | 74-79% (for a similar reaction) | ~1 hour | Fast reaction, readily available reagents.[4] | Formation of SO2 and HCl as byproducts, potential for undesired side products without a catalyst. |
| Phase-Transfer Catalyst (e.g., N-n-octylalkylpyridinium chlorides) | Hydrogen Chloride (HCl) | Up to 99.5% | 7.5 hours | High yield and selectivity, environmentally friendly ("green") approach.[2][5] | Catalyst can be more expensive, requires a two-phase system. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.
Zinc Chloride Catalyzed Chlorination
This method utilizes the Lewis acidity of zinc chloride to facilitate the nucleophilic substitution of the hydroxyl group in 1-tetradecanol with a chloride ion from hydrogen chloride.
Materials:
-
1-Tetradecanol
-
Anhydrous Zinc Chloride (ZnCl2)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-tetradecanol and a catalytic amount of anhydrous zinc chloride (e.g., 5 mol%).
-
Slowly add an excess of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Chlorination using Thionyl Chloride and Pyridine
Thionyl chloride is a highly effective chlorinating agent for converting alcohols to alkyl chlorides. Pyridine is often used to neutralize the HCl gas produced during the reaction.
Materials:
-
1-Tetradecanol
-
Thionyl Chloride (SOCl2)
-
Pyridine
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecanol in anhydrous diethyl ether.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for about an hour. The reaction is typically exothermic and evolves sulfur dioxide and hydrogen chloride gas.[4]
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
Phase-Transfer Catalyzed Chlorination
Phase-transfer catalysis (PTC) is employed to facilitate the reaction between reactants in immiscible phases, in this case, the organic 1-tetradecanol and an aqueous solution of hydrochloric acid.[5][6] Quaternary ammonium salts are commonly used as phase-transfer catalysts.
Materials:
-
1-Tetradecanol
-
Concentrated Hydrochloric Acid
-
Phase-Transfer Catalyst (e.g., tetrabutylammonium bromide or N-n-octylalkylpyridinium chlorides)
-
Organic solvent (e.g., toluene or dichloromethane)
Procedure:
-
Combine 1-tetradecanol, concentrated hydrochloric acid, and the phase-transfer catalyst (typically 1-5 mol%) in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Heat the biphasic mixture to a specified temperature (e.g., 150 °C) with vigorous stirring to ensure efficient mixing of the two phases.[2]
-
Maintain the reaction for several hours, monitoring its progress by TLC or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the this compound by vacuum distillation.
Reaction Mechanism and Experimental Workflow
To visualize the general process of catalyst comparison, the following diagrams illustrate the underlying reaction pathway and a typical experimental workflow.
Caption: General reaction pathway for this compound synthesis.
Caption: Experimental workflow for catalyst efficacy comparison.
References
A Comparative Analysis of 1-Chlorotetradecane Stability for Researchers and Drug Development Professionals
An in-depth guide to the chemical stability of 1-chlorotetradecane benchmarked against other long-chain alkyl halides, complete with experimental data and protocols.
For researchers, scientists, and professionals in the field of drug development, the selection of appropriate reagents and building blocks is paramount to the success of synthetic pathways and the stability of final active pharmaceutical ingredients. Among the versatile class of alkyl halides, this compound serves as a crucial intermediate. This guide provides a comprehensive comparison of its stability against other relevant alkyl halides, supported by established chemical principles and experimental data.
Relative Stability: A Tale of Bond Energies
The stability of an alkyl halide is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. A stronger bond requires more energy to break, rendering the molecule more stable and less reactive. The established trend in bond dissociation energies (BDE) for carbon-halogen bonds is a primary indicator of this stability. As we move down the halogen group, the atomic radius increases and the electronegativity decreases, leading to a weaker and longer C-X bond.
This trend directly translates to the reactivity of the corresponding alkyl halides, with reactivity being inversely proportional to the bond strength.[1][2][3][4] Consequently, for a given alkyl chain such as tetradecane, the stability follows the order:
This compound > 1-Bromotetradecane > 1-Iodotetradecane
This hierarchy is crucial for selecting the appropriate starting material for a given chemical transformation. While 1-iodotetradecane would be the most reactive substrate for nucleophilic substitution, this compound offers enhanced stability, which can be advantageous in multi-step syntheses or when milder reaction conditions are required.
| Alkyl Halide | Carbon-Halogen Bond | Average Bond Dissociation Energy (kJ/mol) | Relative Stability | Expected Reactivity |
| This compound | C-Cl | ~339 | High | Low |
| 1-Bromotetradecane | C-Br | ~285 | Medium | Medium |
| 1-Iodotetradecane | C-I | ~218 | Low | High |
Note: The bond dissociation energies are average values for the C-X bond and serve as a reliable indicator of the stability trend.
Reaction Kinetics and Mechanistic Considerations
As a primary alkyl halide, this compound predominantly undergoes nucleophilic substitution via the S(N)2 mechanism.[5][6] This is a single-step process where the nucleophile attacks the carbon atom at the same time as the halide leaving group departs. The rate of this reaction is highly dependent on the nature of the leaving group. A better leaving group, which corresponds to a more stable anion, will result in a faster reaction. The stability of the halide anions follows the order I
−
> Br−
−
For primary alkyl halides like this compound, the alternative S(_N)1 mechanism, which proceeds through a carbocation intermediate, is generally not favored due to the instability of the primary carbocation that would be formed.[5][7]
Experimental Protocol: Comparative Hydrolysis of 1-Halotetradecanes
A common and effective method to experimentally benchmark the stability of alkyl halides is to compare their rates of hydrolysis. This is a nucleophilic substitution reaction where water acts as the nucleophile. The reaction can be monitored by the precipitation of the corresponding silver halide upon addition of silver nitrate.[2][3][8]
Materials:
-
This compound
-
1-Bromotetradecane
-
1-Iodotetradecane
-
Ethanol (solvent)
-
Aqueous silver nitrate solution (0.1 M)
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Prepare three separate test tubes, each containing a small, equal amount of one of the 1-halotetradecanes (e.g., 5 drops).
-
To each test tube, add an equal volume of ethanol to dissolve the alkyl halide.
-
Place the test tubes in a water bath maintained at a constant temperature (e.g., 50°C) to ensure a consistent reaction rate.
-
In a separate set of test tubes, warm an equal volume of aqueous silver nitrate solution to the same temperature as the water bath.
-
Simultaneously add the warmed silver nitrate solution to each of the test tubes containing the dissolved alkyl halides and start the stopwatch.
-
Observe the test tubes and record the time taken for a precipitate of the silver halide to appear.
Expected Observations:
| Alkyl Halide | Silver Halide Precipitate | Color of Precipitate | Expected Time to Precipitation |
| This compound | AgCl | White | Slowest |
| 1-Bromotetradecane | AgBr | Cream | Intermediate |
| 1-Iodotetradecane | AgI | Yellow | Fastest |
The faster the precipitate forms, the more reactive the alkyl halide, and therefore, the lower its stability. This experiment provides a clear, visual confirmation of the stability trend.
Visualizing the Stability-Reactivity Relationship
The following diagram illustrates the inverse relationship between the carbon-halogen bond strength and the reactivity of the corresponding 1-halotetradecane in a typical S(_N)2 reaction.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. Alkyl halides - Labster [theory.labster.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tetradecane, 1-chloro- (CAS 2425-54-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Parameter free evaluation of SN2 reaction rates for halide substitution in halomethane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-Chlorotetradecane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 1-Chlorotetradecane
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This compound, a halogenated hydrocarbon, requires careful management due to its potential hazards. This guide provides a procedural, step-by-step approach to its disposal, aligning with general hazardous waste regulations.
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. It may cause eye, skin, and respiratory tract irritation.[1] The toxicological properties of this material have not been fully investigated.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Appropriate protective gloves to prevent skin exposure.[1] |
| Skin Protection | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[1] As a halogenated hydrocarbon, it falls under specific waste categories.
1. Waste Identification and Classification:
-
Determine if the waste is hazardous: Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Classify as halogenated organic waste: this compound is a chlorinated hydrocarbon and should be segregated as a halogenated organic waste.[2] Do not mix it with non-halogenated organic waste.
2. Collection and Storage:
-
Use a designated waste container: Collect this compound waste in a clearly labeled, compatible container. The container should be kept tightly closed when not in use.[1][3]
-
Proper labeling: The waste container must be labeled "Hazardous Waste" and include the chemical name "this compound" and a description of its hazards (e.g., Irritant).
-
Safe storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidants.[1][4]
3. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and ventilate: Immediately evacuate the area and ensure adequate ventilation.[1]
-
Absorb the spill: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spilled liquid.[1][5]
-
Collect and containerize: Carefully collect the absorbent material and place it in a suitable, closed container for disposal as hazardous waste.[1][3][5]
-
Decontaminate the area: Clean the spill area thoroughly.
-
Report the spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
4. Final Disposal:
-
Arrange for professional disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Follow institutional protocols: Adhere to all institutional procedures for hazardous waste disposal, including any specific documentation or manifesting requirements.
Quantitative Data Summary
| Property | Value |
| CAS Number | 2425-54-9[1][3] |
| Molecular Formula | C14H29Cl[1] |
| Appearance | Colorless liquid[1][3] |
| Boiling Point | 295 °C / 563 °F[5] |
| Melting Point | -3 °C / 26.6 °F[5] |
| Flash Point | 130 °C / 266 °F[5] |
| Density | 0.859 g/cm³ at 25 °C[3] |
| Solubility in Water | < 0.01 g/L (20°C)[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Guide to Handling 1-Chlorotetradecane: A Procedural Overview for Laboratory Professionals
For Immediate Use: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in handling 1-Chlorotetradecane. It outlines comprehensive operational and disposal protocols to ensure safe laboratory practices.
Personal Protective Equipment: Your First Line of Defense
When working with this compound, adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and safeguard personnel. The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[1]
| PPE Category | Minimum Requirements |
| Eye and Face Protection | Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] For operations with a higher splash risk, a face shield should be used in conjunction with goggles. |
| Skin Protection | Gloves: Chemical-resistant gloves are essential.[1][2] Based on the halogenated nature of this compound, Viton® or laminate film gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact. Always inspect gloves for degradation or punctures before use. Protective Clothing: A standard lab coat is required to prevent skin contact.[1][2] For larger quantities or tasks with significant splash potential, a chemically resistant apron or coveralls should be worn. |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1] If a fume hood is not available or if irritation occurs, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[1][3] |
Quantitative Data at a Glance
This table summarizes the key physical and chemical properties of this compound for easy reference.
| Property | Value |
| CAS Number | 2425-54-9[3][4][5] |
| Molecular Formula | C₁₄H₂₉Cl[4][6] |
| Molecular Weight | 232.83 g/mol [4][5] |
| Appearance | Colorless, clear liquid[1][3] |
| Melting Point | -3 °C (26.6 °F)[4][7] |
| Boiling Point | 295 °C (563 °F) at 760 mmHg[7] |
| Flash Point | 109 °C (228.2 °F) - closed cup[1][3][5] |
| Density | 0.859 g/mL at 25 °C[3][5] |
| Solubility | Insoluble in water.[6] Miscible with most organic solvents.[8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol provides a systematic approach to handling this compound to minimize risks.
1. Pre-Handling Preparations:
-
Step 1.1: Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to your experiment.
-
Step 1.2: Information Review: Carefully read and understand the Safety Data Sheet (SDS) for this compound.[1][3][7]
-
Step 1.3: Assemble PPE: Ensure all necessary PPE is available, fits correctly, and is in good condition.
-
Step 1.4: Prepare Workspace: All manipulations should be performed in a designated area, preferably inside a chemical fume hood.[9] Confirm that the fume hood is operational.
-
Step 1.5: Emergency Readiness: Locate the nearest eyewash station, safety shower, and fire extinguisher. A spill kit containing an inert absorbent material (e.g., vermiculite, sand) should be readily accessible.[4]
2. Handling Procedure:
-
Step 2.1: Don PPE: Put on all required PPE before handling the chemical.
-
Step 2.2: Chemical Transfer: Use appropriate glassware and exercise caution to avoid splashing and the generation of mists or vapors.
-
Step 2.3: Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[1]
-
Step 2.4: Maintain Containment: Keep containers tightly closed when not in use to prevent the release of vapors.[1][10]
3. Post-Handling Procedures:
-
Step 3.1: Decontamination: Thoroughly clean the work area and any contaminated equipment after use.
-
Step 3.2: Doff PPE: Remove PPE carefully to avoid self-contamination.
-
Step 3.3: Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[9]
-
Step 3.4: Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[1][8][10]
Disposal Plan: Managing this compound Waste
As a halogenated organic compound, this compound waste must be managed as hazardous waste. Improper disposal can lead to environmental harm and regulatory violations.
1. Waste Segregation and Collection:
-
Step 1.1: Use Designated Containers: All liquid waste containing this compound must be collected in a dedicated, properly labeled container for "Halogenated Organic Waste."
-
Step 1.2: Accurate Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an estimate of the concentration and volume.
-
Step 1.3: Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and pipette tips, must be collected in a separate, clearly labeled container for solid halogenated waste.
2. Spill Management:
-
Step 2.1: Ensure Safety: In case of a spill, ensure adequate ventilation and wear appropriate PPE.
-
Step 2.2: Absorb Spill: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[4]
-
Step 2.3: Collect Waste: Carefully scoop the absorbed material into the designated solid halogenated waste container.
-
Step 2.4: Decontaminate: Clean the spill area thoroughly.
3. Storage and Final Disposal:
-
Step 3.1: Temporary Storage: Store sealed waste containers in a designated satellite accumulation area, ensuring they are segregated from incompatible waste streams.
-
Step 3.2: Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Always follow local, state, and federal regulations.[4]
Visual Workflow for Handling this compound
The following diagram outlines the logical progression of tasks for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. bmcprotect.com [bmcprotect.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. msds.nipissingu.ca [msds.nipissingu.ca]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. ethz.ch [ethz.ch]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Disposal process for halogenated organic material (Patent) | OSTI.GOV [osti.gov]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
